molecular formula C35H46Cl3N7O2 B1662963 Braco-19 trihydrochloride CAS No. 1177798-88-7

Braco-19 trihydrochloride

Cat. No.: B1662963
CAS No.: 1177798-88-7
M. Wt: 703.1 g/mol
InChI Key: MJAPNWJRLLDPAB-UHFFFAOYSA-N
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Description

BRACO-19 is a hydrochloride. It contains a N,N'-(9-{[4-(dimethylamino)phenyl]amino}acridine-3,6-diyl)bis(3-pyrrolidin-1-ylpropanamide).

Properties

IUPAC Name

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O2.3ClH/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42;;;/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAPNWJRLLDPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46Cl3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Braco-19 Trihydrochloride: A Technical Guide to its Mechanism of Action in Telomere Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Braco-19 trihydrochloride is a synthetic acridine (B1665455) derivative that has emerged as a potent inhibitor of telomerase, a critical enzyme for telomere maintenance and cellular immortalization in the vast majority of cancers. This document provides a comprehensive technical overview of the mechanism of action of Braco-19, focusing on its role as a G-quadruplex stabilizing agent and its downstream cellular consequences. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of action of Braco-19 is its ability to bind to and stabilize G-quadruplex structures within the 3' single-stranded overhang of telomeric DNA.[1][2] G-quadruplexes are non-canonical secondary DNA structures formed in guanine-rich sequences, such as the TTAGGG repeats found at human telomeres. By stabilizing these structures, Braco-19 effectively obstructs the access of the telomerase enzyme to its substrate, the telomeric DNA.[3][4] This steric hindrance prevents telomerase from carrying out its canonical function of elongating the telomeres.[3][4]

The binding of Braco-19 to G-quadruplex DNA is a critical step in its anti-telomerase activity. Molecular dynamics simulations have provided insights into the energetics of this interaction, revealing favorable binding energies.[3]

Visualization of the Core Mechanism

Braco-19_Mechanism_of_Action Core Mechanism of Braco-19 Action cluster_0 Telomere cluster_1 Braco-19 Intervention cluster_2 Telomerase Inhibition Telomeric_DNA Telomeric DNA (TTAGGG repeats) G_Quadruplex G-Quadruplex Formation Telomeric_DNA->G_Quadruplex Guanine-rich sequence Stabilized_G_Quadruplex Stabilized G-Quadruplex Braco_19 Braco-19 Braco_19->Stabilized_G_Quadruplex Binds to Inhibition Inhibition Stabilized_G_Quadruplex->Inhibition Telomerase Telomerase Enzyme (hTERT + hTR) Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Catalyzes Telomerase->Inhibition Inhibition->Telomere_Elongation Blocks Braco-19_Signaling_Pathway Downstream Signaling of Braco-19 Action Braco_19 Braco-19 Stabilized_G_Quadruplex Stabilized G-Quadruplex Braco_19->Stabilized_G_Quadruplex Telomere_Uncapping Telomere Uncapping (TRF2/POT1 displacement) Stabilized_G_Quadruplex->Telomere_Uncapping hTERT_Delocalization hTERT Nuclear Export Stabilized_G_Quadruplex->hTERT_Delocalization DNA_Damage_Response DNA Damage Response (γ-H2AX, TIFs) Telomere_Uncapping->DNA_Damage_Response p53_Activation p53 Activation DNA_Damage_Response->p53_Activation p21_Activation p21 Activation p53_Activation->p21_Activation Cell_Cycle_Arrest Cell Cycle Arrest p21_Activation->Cell_Cycle_Arrest Senescence_Apoptosis Senescence / Apoptosis Cell_Cycle_Arrest->Senescence_Apoptosis hTERT_Degradation hTERT Degradation hTERT_Delocalization->hTERT_Degradation TRAP_Assay_Workflow TRAP Assay Workflow Start Start Cell_Lysis Prepare Cell Lysates (Control & Braco-19 Treated) Start->Cell_Lysis Telomerase_Extension Telomerase Extension Reaction (25°C, 40 min) Cell_Lysis->Telomerase_Extension Telomerase_Inactivation Heat Inactivation (95°C, 5 min) Telomerase_Extension->Telomerase_Inactivation PCR_Amplification PCR Amplification (24-29 cycles) Telomerase_Inactivation->PCR_Amplification Gel_Electrophoresis Polyacrylamide Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Data_Analysis Visualize and Quantify Telomerase Activity Gel_Electrophoresis->Data_Analysis End End Data_Analysis->End

References

Braco-19: A Technical Guide to G-quadruplex Stabilization and Telomerase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomeres, the protective nucleoprotein caps (B75204) at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability. In most normal somatic cells, telomeres shorten with each cell division, eventually leading to cellular senescence or apoptosis. However, in approximately 85-90% of cancer cells, the enzyme telomerase is reactivated, enabling the synthesis of telomeric DNA repeats and thereby sustaining limitless proliferation. This makes telomerase a prime target for anticancer therapies.

The human telomeric DNA consists of tandem repeats of the sequence TTAGGG, which can fold into non-canonical secondary structures known as G-quadruplexes (G4s). These structures, formed in guanine-rich regions, are stabilized by the stacking of G-quartets, which are square planar arrangements of four guanine (B1146940) bases. The formation and stabilization of G-quadruplexes at the 3' single-stranded overhang of telomeres can inhibit telomerase activity, as the enzyme cannot extend this structured DNA.

Braco-19 (9-[4-(N,N-dimethylamino)phenylamino]-3,6-bis(3-pyrrolodinopropionamido)acridine) is a synthetic 3,6,9-trisubstituted acridine (B1665455) derivative designed to bind to and stabilize telomeric G-quadruplexes.[1] Its ability to inhibit telomerase and disrupt telomere maintenance makes it a significant compound in the development of G-quadruplex-targeted cancer therapies.[2][3][4][5] This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols related to Braco-19's function.

Core Mechanism: G-Quadruplex Stabilization and Telomerase Inhibition

Braco-19 exerts its anticancer effects primarily by targeting the telomeric G-quadruplex DNA.[6] The planar acridine core of the molecule intercalates between or stacks onto the terminal G-quartets of the G-quadruplex structure.[1][7] The positively charged side chains of Braco-19 interact with the phosphate (B84403) backbone and grooves of the DNA, further enhancing the stability of the complex.[1] Molecular dynamics simulations suggest that Braco-19's binding to the parallel scaffold of the G-quadruplex is the most energetically favorable.[8]

This ligand-induced stabilization of the G-quadruplex structure at the 3' overhang of telomeres physically obstructs the telomerase enzyme, preventing it from binding and catalyzing the addition of telomeric repeats.[3][4][5] The consequences of this inhibition are multifaceted and lead to significant cellular stress in cancer cells.

Downstream Cellular Effects:
  • Telomere Uncapping and T-loop Disassembly: The stabilization of G-quadruplexes by Braco-19 leads to the displacement of key telomere-binding proteins, such as TRF2 and POT1.[2] This disrupts the protective T-loop structure, exposing the chromosome ends.[2][6]

  • DNA Damage Response: The uncapped telomeres are recognized by the cell as DNA double-strand breaks, triggering a robust DNA damage response (DDR).[2][6] This is characterized by the formation of telomere-dysfunction induced foci (TIFs) and the activation of DDR proteins like γ-H2AX and 53BP1.[2]

  • Telomerase Displacement: Treatment with Braco-19 has been shown to cause the translocation of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it may be targeted for degradation.[2][3][5]

  • Cell Cycle Arrest, Apoptosis, and Senescence: The culmination of telomere dysfunction and DNA damage response activates signaling pathways involving p53 and p21, leading to cell cycle arrest, apoptosis, and cellular senescence in cancer cells.[2][6] Notably, Braco-19 shows selectivity for cancer cells, with normal primary astrocytes being largely unaffected.[2][6]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of Braco-19 from various studies.

Table 1: In Vitro Cytotoxicity of Braco-19

Cell LineTissue TypeIC50 (µM)Exposure TimeReference
U87Human Glioblastoma1.4572 hours[2]
U251Human Glioblastoma1.5572 hours[2]
SHG-44Human Glioblastoma2.572 hours[2]
C6Rat Glioma27.872 hours[2]
UXF1138LHuman Uterine Carcinoma2.55 days[5]
MCF7Human Breast Cancer2.5Not Specified[1]
A549Human Lung Cancer2.4Not Specified[1]
DU145Human Prostate Cancer2.3Not Specified[1]
HT-29Human Colon Cancer2.7Not Specified[1]

Table 2: Telomerase Inhibition by Braco-19

Assay TypeCell Line / SystemIC50 or Effective ConcentrationReference
TRAP AssayU87 & U251 CellsAlmost complete inhibition at 5µM[2]
TRAP-LIG AssayIn vitroEC50 = 6.3 µM[9]
TRAP AssayA-549 Cell Lysates0.5 - 1 µM[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

1. Cell Lysis and Protein Extraction:

  • Harvest exponentially growing cells.

  • Lyse the cells for 30 minutes on ice in a CHAPS-based buffer (e.g., 0.5% w/w CHAPS, 10mM Tris-HCl pH 7.5, 1mM MgCl2, 1mM EGTA, 5mM 2-mercaptoethanol, 10% v/v glycerol).[2]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Telomerase Extension Reaction:

  • Prepare a reaction mixture containing the cell extract (e.g., 500 ng of protein), a telomerase substrate primer (TS primer), and dNTPs.[2][11]

  • Incubate the mixture at 22-30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.[12]

3. PCR Amplification:

  • Inactivate the telomerase by heating the reaction to 95°C for 5 minutes.[12]

  • Amplify the telomerase extension products via PCR using a forward primer (TS) and a reverse primer (ACX).[12] An internal standard is often included for quantification.[10]

  • Typical PCR cycling conditions are: 24-30 cycles of 95°C for 30s, 52°C for 30s, and 72°C for 30s.[12]

4. Detection and Quantification:

  • Resolve the PCR products on a non-denaturing polyacrylamide gel (e.g., 10-12%).[12]

  • Visualize the characteristic DNA ladder (typically 6-bp increments) using a fluorescent dye or autoradiography.

  • Quantify telomerase activity by comparing the intensity of the sample lanes to a control and normalizing to the internal standard.[2][11]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the topology of G-quadruplex structures and observe changes upon ligand binding.[13]

1. Sample Preparation:

  • Prepare the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence Tel22) at a specific concentration (e.g., 2 µM) in a buffer containing a stabilizing cation (typically K+ or Na+).[13][14]

  • Anneal the oligonucleotide by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.[14]

  • For binding studies, titrate increasing concentrations of Braco-19 into the folded oligonucleotide solution.

2. Data Acquisition:

  • Record CD spectra at a controlled temperature (e.g., 20°C) over a wavelength range of 230-340 nm.[14]

  • Typical parameters include a 100 nm/min scan rate, 0.5s response time, and 1 nm bandwidth.[14]

  • The characteristic CD spectrum indicates the G-quadruplex topology: a positive peak around 264 nm suggests a parallel structure, while a positive peak around 295 nm is indicative of an antiparallel or hybrid structure.[15]

3. Data Analysis:

  • Analyze the changes in the CD signal upon ligand binding to determine effects on G-quadruplex conformation.[13]

  • CD melting experiments can also be performed by monitoring the change in CD signal at a fixed wavelength while increasing the temperature to determine the melting temperature (Tm) and assess the thermal stabilization induced by the ligand.[14]

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stability of G-quadruplexes and quantify the stabilization induced by a ligand.[16]

1. Oligonucleotide Design and Preparation:

  • Synthesize a G-quadruplex-forming oligonucleotide dual-labeled with a FRET pair of fluorophores, such as FAM (donor) and TAMRA (acceptor), at the 5' and 3' ends, respectively.[16]

  • In the folded G-quadruplex state, the ends are in proximity, leading to high FRET (low donor emission, high acceptor emission). Upon unfolding (melting), the ends move apart, resulting in low FRET (high donor emission, low acceptor emission).

  • Prepare the labeled oligonucleotide in a suitable buffer with or without the ligand (e.g., Braco-19).

2. FRET Melting Experiment:

  • Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.

  • Monitor the fluorescence of the donor fluorophore while gradually increasing the temperature (e.g., from 20°C to 95°C at a rate of 1°C/min).

3. Data Analysis:

  • Plot the normalized donor fluorescence against temperature. The resulting curve will show a sigmoidal transition.

  • The melting temperature (Tm) is determined from the midpoint of this transition, representing the temperature at which 50% of the G-quadruplexes are unfolded.

  • The change in melting temperature (ΔTm) in the presence of Braco-19 provides a quantitative measure of the ligand's ability to stabilize the G-quadruplex structure.[16]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows associated with Braco-19.

Braco19_Signaling_Pathway Braco19 Braco-19 G4 Telomeric G-Quadruplex Braco19->G4 Binds & Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Binding Uncapping Telomere Uncapping (TRF2/POT1 Displacement) G4->Uncapping Induces Telomere Telomere 3' Overhang Telomere->G4 Forms DDR DNA Damage Response (γ-H2AX, 53BP1 activation) Uncapping->DDR Triggers p53_p21 p53 / p21 Activation DDR->p53_p21 Leads to CellularEffects Cell Cycle Arrest Apoptosis Senescence p53_p21->CellularEffects Induces

Caption: Signaling pathway of Braco-19 action in cancer cells.

TRAP_Assay_Workflow cluster_prep Sample Preparation cluster_reaction TRAP Reaction cluster_analysis Analysis Cells Cancer Cells (+/- Braco-19) Lysis Cell Lysis (CHAPS Buffer) Cells->Lysis Extract Protein Extract Lysis->Extract Extension Telomerase Extension (TS Primer, dNTPs) Extract->Extension PCR PCR Amplification (TS & ACX Primers) Extension->PCR Gel PAGE Gel Electrophoresis PCR->Gel Result Visualization of 6-bp Ladder Gel->Result

Caption: Experimental workflow of the TRAP assay.

Logical_Relationship struct struct G4_Stabilization G4_Stabilization Inhibition Inhibition G4_Stabilization:f0->Inhibition:f0 Disruption Disruption G4_Stabilization:f0->Disruption:f0 Stabilization Braco-19 Mediated G4 Stabilization Cellular_Response Cellular_Response Inhibition:f1->Cellular_Response:f0 Telomerase_Inhibition Telomerase Inhibition Telomere Shortening Disruption:f1->Cellular_Response:f0 Telomere_Disruption Telomere Uncapping T-Loop Disassembly Response DNA Damage Response Cell Cycle Arrest Apoptosis/Senescence

Caption: Logical flow from G-quadruplex stabilization to cellular effects.

Conclusion

Braco-19 is a potent and specific ligand that effectively stabilizes telomeric G-quadruplex DNA structures. This stabilization directly inhibits the catalytic activity of telomerase and disrupts the protective architecture of telomeres. The resulting telomere dysfunction triggers a cascade of cellular events, including a DNA damage response, cell cycle arrest, and ultimately, cell death, demonstrating selectivity for cancer cells. The comprehensive data and established experimental protocols underscore the value of Braco-19 as a tool for studying telomere biology and as a lead compound for the development of novel G-quadruplex-targeted anticancer therapies.[2][6] Further optimization to improve properties like membrane permeability will be crucial for its potential clinical application.[17]

References

An In-Depth Technical Guide to Braco-19 Trihydrochloride: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Braco-19 is a potent, synthetically derived 3,6,9-trisubstituted acridine (B1665455) that has garnered significant interest as a telomerase inhibitor and a G-quadruplex stabilizing agent. Its ability to interact with and stabilize these non-canonical DNA structures at the telomeric ends of chromosomes makes it a compelling candidate for anticancer therapies. This technical guide provides a comprehensive overview of the chemical properties of Braco-19 trihydrochloride, a detailed, step-by-step synthesis protocol, and a visualization of its mechanism of action. All quantitative data are presented in a clear tabular format, and key processes are illustrated with diagrams to facilitate understanding.

Chemical Properties of this compound

This compound is a complex organic molecule with a distinct chemical profile that underpins its biological activity. A summary of its key chemical properties is provided in Table 1.

PropertyValueReference(s)
Systematic Name N,N′-[9-[[4-(Dimethylamino)phenyl]amino]-3,6-acridinediyl]bis(3-(pyrrolidin-1-yl)propanamide) trihydrochloride[1][2]
Molecular Formula C₃₅H₄₃N₇O₂·3HCl[2][3]
Molecular Weight 703.14 g/mol [2][3]
CAS Number 1177798-88-7 (for trihydrochloride); 351351-75-2 (for free base)[2][3]
Appearance Crystalline solid
Purity ≥94% (by HPLC)[2]
Solubility Soluble in DMSO (13 mg/mL)[4]
Storage Store at -20°C[2][3]

Synthesis of this compound

The synthesis of Braco-19, a 3,6,9-trisubstituted acridine, is a multi-step process that involves the construction of the core acridine scaffold followed by the introduction of the various substituents. The following protocol is based on established methods for the synthesis of this class of compounds.[5][6]

Overall Synthesis Workflow

The synthesis can be logically divided into the formation of the acridone (B373769) intermediate, chlorination, and subsequent nucleophilic substitutions to introduce the side chains.

Synthesis_Workflow cluster_0 Acridone Formation cluster_1 Reduction & Chlorination cluster_2 Side Chain Addition cluster_3 Salt Formation A 2-(4-carboxyanilino)-5-nitrobenzoic acid B 3,6-Dinitro-9(10H)-acridone A->B Cyclization (e.g., H2SO4) C 3,6-Diamino-9(10H)-acridone B->C Reduction (e.g., SnCl2/HCl) D 3,6-Diamino-9-chloroacridine C->D Chlorination (e.g., POCl3) E 3,6-bis(3-(pyrrolidin-1-yl)propanamido)-9-chloroacridine D->E Amidation with 3-(pyrrolidin-1-yl)propanoic acid F Braco-19 (Free Base) E->F Nucleophilic Substitution with N,N-dimethyl-p-phenylenediamine G This compound F->G Treatment with HCl

Caption: Synthesis workflow for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 3,6-Dinitro-9(10H)-acridone

  • To a solution of 2-chloro-5-nitrobenzoic acid and 4-nitroaniline (B120555) in a suitable solvent (e.g., nitrobenzene), add a catalytic amount of copper powder and potassium carbonate.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into a solution of sodium hydroxide (B78521).

  • Filter the precipitate, wash with water and ethanol (B145695), and dry to obtain the intermediate 2-(4-nitroanilino)-5-nitrobenzoic acid.

  • Heat the intermediate in concentrated sulfuric acid to effect cyclization.

  • Cool the mixture and pour it onto ice.

  • Filter the resulting precipitate, wash thoroughly with water until neutral, and dry to yield 3,6-dinitro-9(10H)-acridone.

Step 2: Synthesis of 3,6-Diamino-9(10H)-acridone

  • Suspend 3,6-dinitro-9(10H)-acridone in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise while stirring.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.

  • Filter the precipitate, wash with water, and dry to obtain 3,6-diamino-9(10H)-acridone.

Step 3: Synthesis of 3,6-Diamino-9-chloroacridine

  • Reflux a suspension of 3,6-diamino-9(10H)-acridone in an excess of phosphorus oxychloride for a few hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and ammonia (B1221849) solution.

  • Filter the resulting solid, wash with water, and dry to yield 3,6-diamino-9-chloroacridine.

Step 4: Synthesis of 3,6-bis(3-(pyrrolidin-1-yl)propanamido)-9-chloroacridine

  • To a solution of 3,6-diamino-9-chloroacridine in a suitable solvent (e.g., dry pyridine), add 3-(pyrrolidin-1-yl)propanoyl chloride. This acid chloride is prepared separately by reacting 3-(pyrrolidin-1-yl)propanoic acid with thionyl chloride.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into ice water and collect the precipitate by filtration.

  • Purify the product by column chromatography on silica (B1680970) gel.

Step 5: Synthesis of Braco-19 (Free Base)

  • Dissolve 3,6-bis(3-(pyrrolidin-1-yl)propanamido)-9-chloroacridine and N,N-dimethyl-p-phenylenediamine in a suitable solvent (e.g., phenol (B47542) or a high-boiling alcohol).

  • Heat the mixture under an inert atmosphere for several hours.

  • Cool the reaction mixture and add an aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the solid, wash with water, and purify by column chromatography to obtain Braco-19 free base.

Step 6: Formation of this compound

  • Dissolve the purified Braco-19 free base in a suitable solvent such as ethanol or methanol.

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • The trihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Mechanism of Action: G-Quadruplex Stabilization

Braco-19 exerts its biological effects primarily through the stabilization of G-quadruplex structures in telomeric DNA.[1][7] Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in guanine (B1146940) and can fold into these four-stranded structures. The enzyme telomerase is responsible for maintaining telomere length, and its activity is crucial for the immortalization of cancer cells.

By binding to and stabilizing the G-quadruplex, Braco-19 effectively "locks" the telomere end in a conformation that is inaccessible to telomerase.[6] This inhibition of telomerase leads to progressive telomere shortening with each cell division. Critically short telomeres trigger a DNA damage response, leading to cellular senescence or apoptosis.[7]

Mechanism_of_Action cluster_Telomere Telomere cluster_Braco19 Braco-19 Intervention cluster_Consequences Cellular Consequences Telomere_ssDNA Single-stranded G-rich Telomeric Overhang G_Quadruplex G-Quadruplex Formation Telomere_ssDNA->G_Quadruplex Telomerase_Inhibition Telomerase Inhibition G_Quadruplex->Telomerase_Inhibition Blocks Access Braco19 Braco-19 Braco19->G_Quadruplex Stabilizes Telomere_Shortening Progressive Telomere Shortening Telomerase_Inhibition->Telomere_Shortening DNA_Damage_Response DNA Damage Response Telomere_Shortening->DNA_Damage_Response Senescence_Apoptosis Cellular Senescence or Apoptosis DNA_Damage_Response->Senescence_Apoptosis

Caption: Mechanism of action of Braco-19 as a G-quadruplex stabilizer.

Conclusion

This compound is a well-characterized G-quadruplex stabilizing agent with significant potential in the field of oncology. Its defined chemical properties and established synthetic route, as detailed in this guide, provide a solid foundation for further research and development. The mechanism of action, centered on the inhibition of telomerase through the stabilization of telomeric G-quadruplexes, offers a targeted approach to inducing cancer cell death. This technical guide serves as a valuable resource for professionals in the field, enabling a deeper understanding and facilitating the continued exploration of Braco-19 and related compounds as therapeutic agents.

References

The Discovery and Characterization of Braco-19: A G-Quadruplex Ligand Targeting Telomeric Integrity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, G-quadruplexes (G4s) have emerged as promising molecular targets. These non-canonical secondary structures, formed in guanine-rich nucleic acid sequences, are particularly prevalent in telomeric regions and oncogene promoters. Their stabilization can disrupt critical cellular processes in cancer cells, such as telomere maintenance and oncogene expression, leading to cell cycle arrest and apoptosis. Braco-19, a synthetically developed 3,6,9-trisubstituted acridine (B1665455) derivative, stands out as a potent G4 ligand designed to selectively bind and stabilize these structures. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of Braco-19, offering valuable insights for researchers in oncology and drug development.

Discovery and Rational Design

Braco-19 was conceived through a rational drug design approach, leveraging computational modeling to create a molecule with high affinity for the G-quadruplex structures found in human telomeres. The core of Braco-19 is a planar acridine scaffold, which allows for efficient stacking interactions with the G-tetrads of the G-quadruplex. The strategic placement of three cationic side chains at the 3, 6, and 9 positions of the acridine ring enhances the binding affinity and specificity for the negatively charged phosphate (B84403) backbone of the DNA. This design was intended to promote the formation and stabilization of G-quadruplexes at the 3' single-stranded overhang of telomeres, thereby inhibiting the activity of telomerase, an enzyme crucial for maintaining telomere length in the vast majority of cancer cells.

Quantitative Data on Braco-19 Activity

The following tables summarize the key quantitative data from various studies on Braco-19, providing a comparative look at its efficacy in different contexts.

Table 1: In Vitro Cytotoxicity of Braco-19 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U87Glioblastoma1.45[1]
U251Glioblastoma1.55[1]
SHG-44Glioma2.5[1]
UXF1138LUterine Carcinoma2.5[2][3]
C6 (Rat)Glioma27.8[1]

Table 2: Binding Characteristics of Braco-19 to G-Quadruplex DNA

G4 TopologyMethodBinding Affinity/EnergyReference
ParallelMolecular Dynamics (MM-GBSA)-62.3 ± 4.5 kcal/mol (Top Stacking)[4]
AntiparallelMolecular Dynamics (MM-GBSA)-53.9 ± 5.8 kcal/mol (Bottom Binding)[4]
HybridMolecular Dynamics (MM-GBSA)-40.5 ± 5.4 kcal/mol (Top Binding)[4]
Duplex DNAMolecular Dynamics (MM-GBSA)-61.7 ± 8.0 kcal/mol (Groove Binding)[4]

Table 3: G-Quadruplex Stabilization by Braco-19

G4-forming SequenceMethodΔTm (°C) at 1 µM Braco-19Reference
AT11-L2Circular Dichroism>30.0 (at 2 molar equivalents)[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide outlines for the key experimental protocols used in the characterization of Braco-19.

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the ability of a ligand to stabilize G-quadruplex structures by measuring the change in melting temperature (Tm).

  • Oligonucleotide Preparation: A G-quadruplex forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its termini.

  • Annealing: The labeled oligonucleotide is annealed in a buffer containing a cation (typically K+) to facilitate G-quadruplex formation. This is achieved by heating the solution to 95°C for 5 minutes followed by slow cooling to room temperature.

  • Ligand Incubation: The annealed oligonucleotide is incubated with varying concentrations of Braco-19. A control sample without the ligand is also prepared.

  • Melting Curve Analysis: The fluorescence of the samples is monitored as the temperature is gradually increased. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence (high FRET). As the structure unfolds with increasing temperature, the distance between the donor and quencher increases, leading to an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded. The change in Tm (ΔTm) in the presence of Braco-19 compared to the control is a measure of the ligand's stabilizing effect.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand and its target.

  • Sensor Chip Preparation: A sensor chip (e.g., dextran-functionalized) is activated for the immobilization of the G-quadruplex DNA.

  • Ligand Immobilization: The G-quadruplex forming oligonucleotide is covalently coupled to the sensor chip surface.

  • Analyte Injection: Solutions of Braco-19 at various concentrations are flowed over the sensor chip surface.

  • Signal Detection: The binding of Braco-19 to the immobilized G-quadruplex DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon, providing a measure of the binding affinity.

Telomere Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method for measuring telomerase activity.

  • Cell Lysate Preparation: Protein extracts containing telomerase are prepared from cancer cells.

  • Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats (TTAGGG). This reaction is performed in the presence and absence of Braco-19.

  • PCR Amplification: The telomerase extension products are then amplified by PCR.

  • Detection: The PCR products are separated by gel electrophoresis and visualized.

  • Quantification: The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample. A decrease in the intensity of the ladder in the presence of Braco-19 indicates inhibition of telomerase activity. A modified version, the TRAP-G4 assay, can be used to specifically detect inhibition by G-quadruplex ligands.[6][7]

Signaling Pathways and Cellular Effects of Braco-19

Braco-19 exerts its anticancer effects through a multi-faceted mechanism that begins with the stabilization of G-quadruplexes at telomeres. This initial event triggers a cascade of cellular responses, ultimately leading to cell death.

Telomere Uncapping and DNA Damage Response

Stabilization of the G-quadruplex structure at the 3' telomeric overhang by Braco-19 physically obstructs the binding of telomerase, thus inhibiting its catalytic function.[8][9] More immediately, this stabilization leads to the displacement of key telomere-capping proteins, such as POT1 and TRF2.[1][10] This "uncapping" of the telomere exposes the chromosome end, which is then recognized by the cell as a DNA double-strand break. This triggers a robust DNA damage response (DDR), characterized by the recruitment of repair proteins like γ-H2AX and 53BP1 to the telomeres, forming telomere dysfunction-induced foci (TIFs).[1][11]

G_quadruplex_stabilization_workflow Braco19 Braco-19 G4 Telomeric G-Quadruplex Braco19->G4 Binds to Stabilization Stabilization G4->Stabilization Leads to Telomerase Telomerase Inhibition Inhibition Stabilization->Inhibition Telomere_Capping Telomere Capping Proteins (POT1, TRF2) Displacement Displacement Stabilization->Displacement Inhibition->Telomerase Displacement->Telomere_Capping Uncapping Telomere Uncapping Displacement->Uncapping

Braco-19's initial interaction with telomeric G-quadruplexes.
Cell Cycle Arrest, Senescence, and Apoptosis

The persistent DNA damage signal originating from the uncapped telomeres activates downstream signaling pathways, primarily mediated by p53 and p21.[1][8] This leads to the induction of cell cycle arrest, providing the cell with time to repair the perceived damage.[1] However, due to the persistent nature of the telomere dysfunction induced by Braco-19, the cells are often pushed into a state of premature senescence or undergo apoptosis (programmed cell death).[1][8][9] The induction of senescence is a long-term effect observed after prolonged exposure to Braco-19, while apoptosis can be a more acute response.

Cellular_response_pathway Telomere_Uncapping Telomere Uncapping DDR DNA Damage Response (DDR) (γ-H2AX, 53BP1) Telomere_Uncapping->DDR p53_p21 p53/p21 Activation DDR->p53_p21 Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest Senescence Senescence Cell_Cycle_Arrest->Senescence Long-term Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Short-term

Downstream cellular consequences of Braco-19 induced telomere dysfunction.
Experimental Workflow for Characterization

The initial characterization of a G4 ligand like Braco-19 follows a logical progression of experiments to establish its biochemical and cellular activities.

experimental_workflow Binding_Assay Biochemical Binding Assays (SPR, FRET) Telomerase_Assay Telomerase Inhibition Assay (TRAP) Binding_Assay->Telomerase_Assay Cell_Viability Cell-based Assays (Cytotoxicity, IC50) Telomerase_Assay->Cell_Viability Cellular_Mechanism Mechanism of Action Studies (Immunofluorescence, Western Blot) Cell_Viability->Cellular_Mechanism In_Vivo In Vivo Studies (Xenograft Models) Cellular_Mechanism->In_Vivo

A typical experimental workflow for G4 ligand characterization.

Conclusion

Braco-19 represents a significant advancement in the field of G-quadruplex-targeting therapeutics. Its rational design has yielded a potent molecule that effectively stabilizes telomeric G-quadruplexes, leading to telomerase inhibition, telomere uncapping, and the induction of a DNA damage response that ultimately results in cancer cell-specific senescence and apoptosis.[1][8] The detailed characterization of Braco-19 has not only validated G-quadruplexes as a viable therapeutic target but has also provided a valuable chemical probe for further elucidating the complex biology of telomeres. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, will undoubtedly facilitate the development of the next generation of G4 ligands with enhanced selectivity and clinical potential.

References

Braco-19 Trihydrochloride: A G-Quadruplex Stabilizer Inducing hTERT Inhibition and Cellular Senescence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Braco-19 trihydrochloride is a potent synthetic small molecule designed to stabilize G-quadruplex (G4) structures, particularly within the telomeric regions of DNA. This targeted stabilization interferes with the catalytic activity and capping function of telomerase, the enzyme responsible for maintaining telomere length. The inhibition of telomerase, specifically the human telomerase reverse transcriptase (hTERT) subunit, triggers a cascade of cellular events, including telomere dysfunction, a DNA damage response, cell cycle arrest, and ultimately, cellular senescence or apoptosis. This technical guide provides a comprehensive overview of the effects of Braco-19 on hTERT expression and cellular senescence, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and quantitative data from key studies.

Introduction

Telomerase is a ribonucleoprotein that is active in the vast majority of cancer cells, playing a crucial role in their immortalization by maintaining telomere length.[1] The catalytic subunit, hTERT, is a prime target for anticancer therapies.[1] One promising strategy involves the stabilization of G-quadruplex structures, which are non-canonical secondary DNA structures formed in guanine-rich sequences, such as those found at the 3' overhang of telomeres.[1] Braco-19, a 3,6,9-trisubstituted acridine, is a well-characterized G-quadruplex ligand that has demonstrated significant antitumor activity by targeting telomeres and telomerase function.[1][2] This document will delve into the molecular effects of Braco-19, with a specific focus on its impact on hTERT expression and the induction of cellular senescence.

Mechanism of Action

Braco-19 exerts its biological effects primarily through the stabilization of telomeric G-quadruplex DNA structures.[3] This action leads to two main consequences for telomerase:

  • Inhibition of Catalytic Activity: The stabilized G-quadruplex at the 3' telomeric overhang physically obstructs the binding of telomerase, preventing it from adding telomeric repeats.[1][4]

  • Disruption of Capping Function: Braco-19's interaction with the telomere can displace hTERT from its protective capping role, exposing the chromosome end.[4]

This disruption of telomere integrity triggers a DNA damage response (DDR), leading to the activation of signaling pathways that culminate in cell cycle arrest and senescence or apoptosis.[5][6]

Effects on hTERT Expression and Localization

Treatment of cancer cells with Braco-19 leads to a significant reduction in nuclear hTERT expression.[4][7] Studies have shown that Braco-19 can induce the translocation of hTERT from the nucleus to the cytoplasm.[2] This displacement is thought to be a consequence of G-quadruplex stabilization at the telomere, which effectively displaces the telomerase complex.[4] Furthermore, cytoplasmic hTERT has been observed to colocalize with ubiquitin, suggesting that it is targeted for proteasomal degradation following its displacement from the nucleus.[1] This leads to a substantial decrease in the overall cellular levels of functional hTERT.

Induction of Cellular Senescence

The telomere dysfunction induced by Braco-19 is a potent trigger for cellular senescence.[4][5] Key events in this process include:

  • Telomere Shortening and Uncapping: Chronic exposure to non-cytotoxic concentrations of Braco-19 can lead to progressive telomere shortening.[1] More acutely, Braco-19 induces a state of "telomere uncapping," where the protective shelterin complex is disrupted, and the telomere end is recognized as a DNA double-strand break.[2][6]

  • DNA Damage Response (DDR): The uncapped telomeres activate the DDR pathway, leading to the formation of telomere dysfunction-induced foci (TIFs).[2] This is characterized by the colocalization of DDR proteins, such as γ-H2AX and 53BP1, with telomeric proteins like TRF1.[2][8]

  • p53/p21-Mediated Cell Cycle Arrest: The DDR signals activate the p53 tumor suppressor protein, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21.[5][6] This leads to a G0/G1 phase cell cycle arrest, a hallmark of cellular senescence.[2]

  • Senescence-Associated β-Galactosidase (SA-β-gal) Activity: Cells driven into senescence by Braco-19 exhibit increased activity of SA-β-gal, a widely used biomarker for senescent cells.[7]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of Braco-19.

Table 1: Cytotoxicity of Braco-19 in Human Glioblastoma Cell Lines [2][9]

Cell LineIC50 (µM) after 72h treatment
U871.45
U2511.55
SHG-442.5

Table 2: Telomerase Inhibition by Braco-19 in Glioblastoma Cell Lines [2][9]

Cell LineBraco-19 Concentration (µM)Telomerase Activity (% of Control)
U871~50%
2.5~20%
5~5%
U2511~60%
2.5~30%
5~10%

Table 3: Induction of Telomere Dysfunction-Induced Foci (TIFs) by Braco-19 [2]

Cell LineTreatment% of TIF-positive cells
U87Control<10%
Braco-19 (2 µM, 72h)~65%

Experimental Protocols

Telomere Repeat Amplification Protocol (TRAP) Assay

This assay is used to measure telomerase activity.

  • Cell Lysis: Exponentially growing cells are lysed in a CHAPS-based buffer (0.5% w/w CHAPS, 10mM Tris-HCl pH 7.5, 1mM MgCl2, 1mM EGTA, 5mM 2-mercaptoethanol, 10% v/v glycerol) on ice for 30 minutes.[2]

  • Telomerase Extension: A reaction mix is prepared containing the cell lysate, a telomerase substrate primer, and dNTPs. The mixture is incubated to allow telomerase to add telomeric repeats to the substrate.

  • PCR Amplification: The extension products are then amplified by PCR using specific primers.[10]

  • Detection: The amplified products are resolved on a polyacrylamide gel and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample.[10] An internal standard is often included to control for PCR efficiency.[2]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay identifies senescent cells.

  • Cell Fixation: Cells are washed with PBS and fixed for 3-5 minutes at room temperature with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.[11]

  • Staining: After washing with PBS, the cells are incubated overnight at 37°C in a staining solution containing X-gal (1 mg/ml), potassium ferrocyanide (5 mM), potassium ferricyanide (B76249) (5 mM), and other salts, buffered to pH 6.0.[11][12]

  • Visualization: Senescent cells develop a blue color due to the enzymatic activity of β-galactosidase at this suboptimal pH. The stained cells are then visualized under a microscope.[12]

Immunofluorescence for TIFs

This method is used to visualize the colocalization of DNA damage response proteins at telomeres.

  • Cell Preparation: Cells grown on coverslips are treated with Braco-19, then fixed and permeabilized.

  • Antibody Incubation: Cells are incubated with primary antibodies against a telomeric protein (e.g., TRF1) and a DDR protein (e.g., γ-H2AX or 53BP1).[2]

  • Secondary Antibody and DAPI Staining: Fluorescently labeled secondary antibodies are used to detect the primary antibodies. The nuclei are counterstained with DAPI.[2]

  • Microscopy: The coverslips are mounted and imaged using a confocal microscope to determine the extent of colocalization between the telomeric and DDR proteins.[2]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.[13]

  • Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI), a DNA intercalating agent, and RNase A to eliminate RNA staining.[13]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows associated with the action of Braco-19.

Braco19_Signaling_Pathway Braco19 Braco-19 G4 Telomeric G-Quadruplex Stabilization Braco19->G4 Binds to Telomerase_Inhibition hTERT Inhibition & Displacement G4->Telomerase_Inhibition Leads to Telomere_Dysfunction Telomere Uncapping & Shortening G4->Telomere_Dysfunction Causes Telomerase_Inhibition->Telomere_Dysfunction DDR DNA Damage Response (γ-H2AX, 53BP1) Telomere_Dysfunction->DDR Activates p53 p53 Activation DDR->p53 Activates p21 p21 Upregulation p53->p21 Induces Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Causes Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Results in Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to TRAP_Assay_Workflow Start Start: Cancer Cell Culture Treatment Treat with Braco-19 or Vehicle Control Start->Treatment Lysis Cell Lysis (CHAPS Buffer) Treatment->Lysis Extension Telomerase Extension Reaction (Substrate + dNTPs) Lysis->Extension PCR PCR Amplification Extension->PCR Gel Polyacrylamide Gel Electrophoresis PCR->Gel Analysis Analyze Telomerase Activity Gel->Analysis Senescence_Staining_Workflow Start Start: Cells grown on slides Treatment Braco-19 Treatment Start->Treatment Fixation Fixation (Formaldehyde/Glutaraldehyde) Treatment->Fixation Staining SA-β-gal Staining (X-gal, pH 6.0) Fixation->Staining Incubation Overnight Incubation at 37°C Staining->Incubation Visualization Microscopic Visualization of Blue Senescent Cells Incubation->Visualization End End: Quantify Senescence Visualization->End

References

An In-depth Technical Guide to the Biopharmaceutical Properties of Braco-19 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Braco-19 trihydrochloride is a potent G-quadruplex (GQ) stabilizing ligand and telomerase inhibitor that has garnered significant interest as a potential therapeutic agent, particularly in oncology and virology. This technical guide provides a comprehensive overview of the biopharmaceutical properties of Braco-19, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. Braco-19 exerts its biological effects by stabilizing G-quadruplex structures in telomeric DNA and other genomic regions, leading to the inhibition of telomerase activity, telomere dysfunction, induction of a DNA damage response, cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[1][2][3] It has also demonstrated antiviral activity against human adenovirus (HAdV) and HIV-1 by targeting viral G-quadruplexes.[1][4][5] Despite its promising biological activity, the clinical development of Braco-19 has been hampered by its poor membrane permeability.[6][7] This document aims to serve as a detailed resource for researchers engaged in the study and development of G-quadruplex-targeted therapies.

Physicochemical and Biopharmaceutical Properties

This compound is a trisubstituted acridine (B1665455) derivative with good aqueous solubility but limited permeability across biological membranes, classifying it as a Biopharmaceutics Classification System (BCS) Class III drug substance.[7]

PropertyValueReference
Chemical Name 9-[4-(N,N-dimethylamino)phenylamino]-3,6-bis(3-pyrrolidinopropionamido)acridine trihydrochloride[6]
Solubility ≥ 2 mg/mL in water and physiological buffers (pH ≤ 7.4)[6][7]
Protein Binding 38% to human serum albumin[6][7]
Membrane Lipid Interaction No significant interaction observed[6][7]
Permeability (Papp) 0.25 x 10⁻⁷ to 0.98 x 10⁻⁷ cm/s (secretory direction)[6][7]

Mechanism of Action

Braco-19's primary mechanism of action involves the stabilization of G-quadruplex structures, which are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in telomeres and promoter regions of various oncogenes.

Telomere Targeting and Telomerase Inhibition

By binding to and stabilizing G-quadruplexes at the 3' overhang of telomeric DNA, Braco-19 inhibits the catalytic activity of telomerase, the enzyme responsible for maintaining telomere length.[1][3][8] This leads to progressive telomere shortening with each cell division.[8] Furthermore, Braco-19 disrupts the protective "cap" of the telomere, known as the T-loop, leading to telomere uncapping.[2] This uncapping exposes the chromosome ends, which are recognized as DNA double-strand breaks, triggering a DNA damage response (DDR).[2][3][9] The DDR, in turn, activates downstream signaling pathways, including the p53/p21 axis, resulting in cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis or cellular senescence.[2][3] A notable effect of Braco-19 is the displacement of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it is targeted for ubiquitin-mediated degradation.[8][10]

cluster_0 Braco-19 Mechanism of Action Braco-19 Braco-19 G-quadruplex Stabilization G-quadruplex Stabilization Braco-19->G-quadruplex Stabilization hTERT Displacement (Nuclear to Cytoplasmic) hTERT Displacement (Nuclear to Cytoplasmic) Braco-19->hTERT Displacement (Nuclear to Cytoplasmic) Telomerase Inhibition Telomerase Inhibition G-quadruplex Stabilization->Telomerase Inhibition Telomere Uncapping Telomere Uncapping G-quadruplex Stabilization->Telomere Uncapping Apoptosis/Senescence Apoptosis/Senescence Telomerase Inhibition->Apoptosis/Senescence DNA Damage Response DNA Damage Response Telomere Uncapping->DNA Damage Response p53/p21 Activation p53/p21 Activation DNA Damage Response->p53/p21 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53/p21 Activation->Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M)->Apoptosis/Senescence Ubiquitin-mediated Degradation of hTERT Ubiquitin-mediated Degradation of hTERT hTERT Displacement (Nuclear to Cytoplasmic)->Ubiquitin-mediated Degradation of hTERT

Caption: Signaling pathway of Braco-19's anticancer activity.

Antiviral Activity

Braco-19 has also been shown to inhibit the replication of certain viruses by stabilizing G-quadruplex structures within the viral genome. In the context of HIV-1, Braco-19 targets a G-quadruplex-forming sequence in the Long Terminal Repeat (LTR) promoter and at the 3'-end of the viral RNA genome, thereby inhibiting reverse transcription and post-integration events.[4][5] It also demonstrates inhibitory effects on human adenovirus (HAdV) replication by binding to and stabilizing viral G-quadruplexes.[1]

In Vitro and In Vivo Efficacy

Braco-19 has demonstrated potent cytotoxic and antiproliferative effects across a range of human cancer cell lines, as well as significant antitumor activity in preclinical xenograft models.

In Vitro Cytotoxicity
Cell LineCancer TypeIC₅₀ (µM)Reference
UXF1138LUterine Carcinoma2.5[1][10]
U87Glioblastoma1.45[2][11]
U251Glioblastoma1.55[2][11]
SHG44Glioma2.5[2][11]
C6Glioma27.8[2][11]
16HBE14o-Bronchial Epithelial3.5 - 13.5[6][7]
Calu-3Bronchial Epithelial3.5 - 13.5[6][7]
Human Alveolar EpithelialPrimary Cells3.5 - 13.5[6][7]
Telomerase Inhibition
ParameterValueReference
IC₅₀ 115 nM
In Vivo Antitumor Activity

In a xenograft model using the UXF1138L human uterine carcinoma cell line, chronic intraperitoneal administration of Braco-19 (2 mg/kg/day) resulted in a 96% inhibition of tumor growth compared to controls, with some instances of partial tumor regression.[8][10] This antitumor effect was associated with a loss of nuclear hTERT expression and an increase in atypical mitoses in the tumor tissue, indicative of telomere dysfunction.[8][10]

Experimental Protocols

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effects of Braco-19 on cancer cell lines.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

cluster_1 MTT Assay Workflow Cell Seeding Cell Seeding Braco-19 Treatment Braco-19 Treatment Cell Seeding->Braco-19 Treatment MTT Addition & Incubation MTT Addition & Incubation Braco-19 Treatment->MTT Addition & Incubation Formazan Solubilization Formazan Solubilization MTT Addition & Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay measures the activity of telomerase in cell lysates.

  • Lysate Preparation: Prepare cell extracts from control and Braco-19-treated cells using a suitable lysis buffer.

  • Telomerase Extension: Incubate the cell lysates with a biotinylated TS primer, dNTPs, and an internal standard (ITAS) to allow for telomeric repeat extension by telomerase.

  • PCR Amplification: Amplify the extended products using forward and reverse primers in a PCR reaction.

  • Detection: Separate the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize them using a chemiluminescent or fluorescent detection method.

  • Quantification: Quantify the intensity of the telomerase ladder relative to the internal standard to determine telomerase activity.

Immunofluorescence Staining for Protein Localization

This method is used to visualize the subcellular localization of proteins like hTERT, TRF2, and POT1.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with Braco-19 for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against the target proteins (e.g., anti-hTERT, anti-TRF2, anti-POT1).

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the protein localization using a confocal microscope.

Limitations and Future Directions

The primary biopharmaceutical limitation of Braco-19 is its very poor permeability, which restricts its oral bioavailability and systemic delivery.[6][7] This has been a major obstacle to its clinical translation.[7] Future research should focus on the development of novel drug delivery systems, such as nanoparticle formulations, to improve the permeability and pharmacokinetic profile of Braco-19. Additionally, the design of new G-quadruplex ligands with improved pharmacological properties, including enhanced membrane permeability and selectivity, remains a critical area of investigation. Despite these challenges, Braco-19 continues to be a valuable tool for studying the biology of G-quadruplexes and telomerase and serves as a reference compound for the development of next-generation G-quadruplex-targeted therapies.[7]

References

The Role of Braco-19 in Inducing Telomere Uncapping and T-loop Disassembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanisms by which Braco-19, a potent G-quadruplex ligand, induces telomere uncapping and T-loop disassembly, leading to anti-cancer effects. Braco-19 stabilizes G-quadruplex structures at the 3' overhang of telomeres, which interferes with the binding of key shelterin proteins and displaces telomerase.[1] This cascade of events triggers a robust DNA damage response specifically at the telomeres, ultimately resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[2] This guide summarizes the key quantitative data, details the experimental protocols to study these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action of Braco-19 at Telomeres

Braco-19 exerts its effects by targeting the unique G-rich sequences at the ends of chromosomes, known as telomeres. The proposed mechanism involves the following key steps:

  • G-Quadruplex Stabilization: The single-stranded 3' overhang of telomeric DNA can fold into a four-stranded structure known as a G-quadruplex. Braco-19 preferentially binds to and stabilizes this conformation.[3][4]

  • Telomerase Displacement: The stabilization of the G-quadruplex structure physically obstructs the binding of telomerase, the enzyme responsible for elongating telomeres in most cancer cells.[5][6] This leads to a progressive shortening of telomeres in proliferating cancer cells.[2][7] Studies have shown that Braco-19 treatment leads to the translocation of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it is targeted for degradation.[6][8]

  • Telomere Uncapping and T-loop Disassembly: The G-quadruplex stabilization by Braco-19 also disrupts the protective "cap" of the telomere, which is maintained by the shelterin protein complex. Specifically, Braco-19 induces the delocalization of the shelterin proteins TRF2 and POT1 from the telomeres.[1] The loss of these critical proteins leads to the disassembly of the T-loop, a lariat-like structure that protects the chromosome end, thereby exposing the telomere as a DNA double-strand break.[2]

  • Induction of DNA Damage Response: The uncapped telomere is recognized by the cell's DNA damage machinery, leading to the formation of so-called Telomere Dysfunction-Induced Foci (TIFs).[2][9] This is characterized by the recruitment of DNA damage response proteins such as γ-H2AX and 53BP1 to the telomeres.[5][10]

  • Cellular Senescence and Apoptosis: The persistent DNA damage signal at the telomeres ultimately triggers cellular senescence or apoptosis, leading to the selective death of cancer cells.[5][2]

Quantitative Data on the Effects of Braco-19

The following tables summarize the key quantitative findings from studies investigating the impact of Braco-19 on cancer cells.

Table 1: Cytotoxicity of Braco-19 in Glioma Cell Lines

Cell LineTypeIC50 (µM)Reference
U87Human Glioblastoma1.45
U251Human Glioblastoma1.55
SHG-44Human Glioma2.5
C6Rat Glioma27.8
UXF1138LHuman Uterine Carcinoma2.5[11]

Table 2: Effects of Braco-19 on Telomere Biology

ParameterCell LineTreatmentResultReference
Telomerase ActivityU87, U2515 µM Braco-19 for 72hAlmost complete inhibition
Telomere LengthUXF1138L1 µM Braco-19 for 15 daysShortening of ~0.4 kb[2]
TIFs-positive CellsU872 µM Braco-19 for 72h~65% of cells
Average TIFs per NucleusU872 µM Braco-19 for 72h~7 TIFs
TRF2/TRF1 Co-localizationU872 µM Braco-19 for 72hMarkedly reduced
POT1/TRF1 Co-localizationU872 µM Braco-19 for 72hMarkedly reduced
Telomeric G-overhang LengthU872 µM Braco-19 for 72hSignificantly reduced

Signaling Pathways and Experimental Workflows

Signaling Pathway of Braco-19 Induced Telomere Dysfunction

Braco19_Pathway Braco19 Braco-19 G4 Telomeric G-Quadruplex Stabilization Braco19->G4 Telomerase Telomerase Displacement (hTERT translocation) G4->Telomerase Shelterin TRF2 and POT1 Delocalization G4->Shelterin Tloop T-loop Disassembly & Telomere Uncapping Shelterin->Tloop DDR DNA Damage Response (γ-H2AX, 53BP1 recruitment) Tloop->DDR TIFs TIFs Formation DDR->TIFs Senescence Senescence / Apoptosis TIFs->Senescence

Caption: Signaling pathway of Braco-19 leading to telomere dysfunction.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow Start Braco-19 Treated Cells Crosslink Cross-link proteins to DNA (Formaldehyde) Start->Crosslink Lysis Cell Lysis and Chromatin Sonication Crosslink->Lysis IP Immunoprecipitation with anti-TRF2 or anti-POT1 antibody Lysis->IP Wash Wash to remove non-specific binding IP->Wash Elution Elute protein-DNA complexes Wash->Elution Reverse Reverse cross-links Elution->Reverse Purify Purify DNA Reverse->Purify qPCR Quantitative PCR with telomere-specific primers Purify->qPCR

Caption: Experimental workflow for analyzing protein binding to telomeres via ChIP.

Experimental Workflow for Telomere Dysfunction-Induced Foci (TIFs) Assay

TIF_Workflow Start Braco-19 Treated Cells on Coverslips FixPerm Fixation and Permeabilization Start->FixPerm Blocking Blocking FixPerm->Blocking PrimaryAb Incubation with Primary Antibodies (e.g., anti-γ-H2AX and anti-TRF1) Blocking->PrimaryAb SecondaryAb Incubation with Fluorescent Secondary Antibodies PrimaryAb->SecondaryAb FISH (Optional) Telomere PNA-FISH SecondaryAb->FISH Mount Mounting with DAPI SecondaryAb->Mount FISH->Mount Imaging Confocal Microscopy and Image Analysis Mount->Imaging

Caption: Experimental workflow for the detection of TIFs by immunofluorescence.

Detailed Experimental Protocols

Telomere Repeat Amplification Protocol (TRAP) Assay

This assay measures the activity of telomerase in cell extracts.

Materials:

  • CHAPS lysis buffer

  • TRAP reaction buffer

  • TS primer

  • ACX primer

  • Control template

  • dNTPs

  • Taq polymerase

  • SYBR Green or similar fluorescent dye

  • Real-time PCR instrument

Protocol:

  • Cell Lysate Preparation:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in ice-cold CHAPS lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Telomerase Extension Reaction:

    • In a PCR tube, combine the cell extract (containing telomerase), TRAP reaction buffer, and the TS primer.

    • Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification:

    • Add the ACX primer, dNTPs, and Taq polymerase to the reaction mixture.

    • Perform PCR with an initial denaturation step at 95°C for 2-3 minutes, followed by 30-40 cycles of denaturation at 95°C, annealing at 50-60°C, and extension at 72°C.

    • A final extension step at 72°C for 5-10 minutes is recommended.

  • Detection:

    • Analyze the PCR products on a non-denaturing polyacrylamide gel stained with a DNA dye (e.g., SYBR Green). A characteristic ladder of 6 bp increments indicates telomerase activity.

    • Alternatively, for a quantitative analysis, perform the PCR in a real-time PCR instrument using a DNA-binding dye like SYBR Green.

Chromatin Immunoprecipitation (ChIP) for Telomeric Proteins

This protocol is used to determine the association of specific proteins (e.g., TRF2, POT1) with telomeric DNA.

Materials:

  • Formaldehyde (B43269)

  • Glycine

  • Lysis buffers

  • Antibodies specific to the protein of interest (e.g., anti-TRF2, anti-POT1)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for telomeric repeats for qPCR

Protocol:

  • Cross-linking:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the target protein overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes:

    • Wash the beads multiple times with different wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the cross-links by heating in the presence of a high salt concentration.

    • Treat with Proteinase K to digest the proteins.

  • DNA Purification:

    • Purify the DNA using a standard DNA purification kit.

  • Analysis:

    • Quantify the amount of telomeric DNA in the immunoprecipitated sample by quantitative PCR (qPCR) using primers specific for the telomeric repeat sequence.

Immunofluorescence for Telomere Dysfunction-Induced Foci (TIFs)

This method is used to visualize the co-localization of DNA damage response proteins with telomeres.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (for fixation)

  • Triton X-100 (for permeabilization)

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibodies (e.g., rabbit anti-γ-H2AX, mouse anti-TRF1)

  • Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 594, anti-mouse Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and treat with Braco-19 for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

  • Blocking:

    • Incubate the cells in a blocking solution to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the cells with a mixture of primary antibodies against a DNA damage marker (e.g., γ-H2AX) and a telomere protein (e.g., TRF1).

    • Wash the cells and then incubate with a mixture of corresponding fluorescently labeled secondary antibodies.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

    • Visualize the cells using a confocal microscope. TIFs are identified as foci where the fluorescent signals from the DNA damage marker and the telomere protein co-localize.

Conclusion

Braco-19 represents a promising class of anti-cancer agents that exploit the unique structural features of telomeres. By stabilizing G-quadruplex DNA, it initiates a cascade of events that leads to telomere uncapping, T-loop disassembly, and the induction of a potent DNA damage response, ultimately resulting in the selective elimination of cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of Braco-19 and to explore the therapeutic potential of other G-quadruplex-stabilizing compounds.

References

Early Studies on BRACO-19 Antitumor Activity in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational preclinical studies investigating the antitumor activity of BRACO-19, a G-quadruplex interactive molecule, in xenograft models. The document focuses on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action, presenting the information in a clear and structured format to support further research and development in oncology.

Quantitative Antitumor Efficacy of BRACO-19

Early in vivo studies demonstrated the significant single-agent efficacy of BRACO-19 in a human tumor xenograft model. The quantitative data from these pivotal experiments are summarized below, highlighting the compound's potent tumor growth inhibition capabilities.

Table 1: Summary of BRACO-19 Antitumor Activity in UXF1138L Xenograft Model

ParameterValueReference
Cell LineUXF1138L (Human Uterus Carcinoma)[1][2][3]
Animal ModelNude Mice[1]
Tumor TypeSubcutaneous Xenograft[1][2][3]
Initial Tumor Volume68 mm³ (early-stage)[1][2][3]
Treatment Regimen2 mg/kg/day, intraperitoneal (i.p.)[1][2][3]
Tumor Growth Inhibition 96% [1][2][3]
Statistical SignificanceP < 0.018[1][2][3]
Observed EffectsPartial tumor regressions[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed in the early xenograft studies of BRACO-19, providing a reproducible framework for similar preclinical investigations.

Cell Line and Culture

The human uterus carcinoma cell line, UXF1138L, was selected for these studies due to its characteristic short telomeres (average 2.7 kb), making it a suitable model for investigating telomere-targeting agents.[1][2]

Animal Model and Xenograft Establishment
  • Animal: Female nude mice were used for the in vivo experiments.

  • Xenograft Initiation: UXF1138L cells were initially injected subcutaneously into nude mice.[1]

  • Tumor Propagation: The resulting tumors were then propagated as fragments to establish the UXF1138LX xenograft model for the efficacy studies.[1]

Drug Administration and Dosing

BRACO-19 was administered intraperitoneally (i.p.) at a dose of 2 mg/kg per day.[1][2][3] This chronic administration was found to be effective in inhibiting the growth of early-stage xenografts.[1] In contrast, oral treatment was reported to be inactive.[1][3]

Efficacy Assessment

Tumor growth was monitored by two-dimensional caliper measurements. The antitumor activity was quantified as the percentage of tumor growth inhibition compared to control groups.[1]

Pharmacodynamic Analysis

To elucidate the in vivo mechanism of action, tumor tissues from the xenograft models were collected and analyzed.[1] Immunostaining was performed to assess the expression levels of the catalytic human telomerase reverse transcriptase (hTERT) subunit of telomerase.[1][2][3] Additionally, the occurrence of atypical mitoses and anaphase bridges, indicative of telomeric dysfunction, was evaluated.[1][2]

Molecular Mechanism of Action and Signaling Pathways

BRACO-19 exerts its antitumor effects by targeting telomeres and interfering with telomerase function. The proposed mechanism involves the stabilization of G-quadruplex structures at the 3' overhang of telomeric DNA.[2][4] This stabilization inhibits the catalytic activity of telomerase and disrupts the protective capping of telomeres.[2][4]

The downstream consequences of BRACO-19's interaction with telomeres include a reduction in nuclear hTERT expression, an increase in telomere dysfunction, and ultimately, the induction of cellular senescence and inhibition of tumor growth.[1][2][3]

Proposed Signaling Pathway of BRACO-19

BRACO19_Mechanism BRACO19 BRACO-19 G4 Telomeric G-Quadruplex BRACO19->G4 Stabilizes Telomerase Telomerase (hTERT) G4->Telomerase Inhibits Binding Telomere_Capping Telomere Capping G4->Telomere_Capping Disrupts Telomerase->Telomere_Capping Maintains Telomere_Dysfunction Telomere Dysfunction Telomere_Capping->Telomere_Dysfunction Tumor_Growth_Inhibition Tumor Growth Inhibition Telomere_Dysfunction->Tumor_Growth_Inhibition

Caption: Proposed mechanism of BRACO-19's antitumor activity.

Experimental Workflow for Xenograft Studies

Xenograft_Workflow cluster_Pre Pre-Treatment cluster_Treatment Treatment Phase cluster_Post Post-Treatment Analysis Cell_Culture UXF1138L Cell Culture Xenograft_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth to ~68 mm³ Xenograft_Implantation->Tumor_Growth Treatment BRACO-19 Administration (2 mg/kg/day, i.p.) Tumor_Growth->Treatment Tumor_Monitoring Tumor Volume Measurement Treatment->Tumor_Monitoring Data_Analysis Data Analysis & Growth Inhibition Calculation Tumor_Monitoring->Data_Analysis Tissue_Collection Tumor Tissue Collection Pharmacodynamic_Analysis Pharmacodynamic Analysis (hTERT, Mitotic Catastrophe) Tissue_Collection->Pharmacodynamic_Analysis

Caption: Experimental workflow for BRACO-19 xenograft studies.

Conclusion

The early preclinical xenograft studies of BRACO-19 provided compelling evidence of its potent antitumor activity. The significant tumor growth inhibition observed in the UXF1138L xenograft model, coupled with the elucidation of its telomere-targeting mechanism of action, established BRACO-19 as a promising candidate for further oncological drug development. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists working on the next generation of G-quadruplex interactive molecules for cancer therapy.

References

Braco-19: A G-Quadruplex Stabilizer Targeting Human Adenovirus Replication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Human Adenoviruses (HAdVs) are significant pathogens, particularly in immunocompromised individuals, and there is a continuous need for novel antiviral strategies. A promising approach involves targeting non-canonical DNA secondary structures known as G-quadruplexes (GQs), which can form in guanine-rich regions of viral genomes and regulate viral replication. This technical guide details the potential of Braco-19, a potent G-quadruplex ligand, as an antiviral agent against HAdV. By stabilizing GQ structures within the HAdV genome, Braco-19 effectively inhibits viral multiplication. This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols, quantitative data, and visualizations to support further research and development in this area.

Introduction

Human Adenoviruses (HAdVs) are non-enveloped DNA viruses that can cause a range of illnesses, from mild respiratory infections to more severe conditions, especially in pediatric and immunocompromised populations.[1] The lack of approved specific antiviral therapies for HAdV infections necessitates the exploration of novel therapeutic targets.

Recent research has highlighted the presence and regulatory role of G-quadruplexes (GQs) in viral genomes.[2][3] These four-stranded DNA structures, formed from guanine-rich sequences, can act as cis-regulatory elements. The HAdV genome has been found to contain conserved GQ-forming sequences within essential viral genes, making them an attractive target for antiviral intervention.[2]

Braco-19 is a well-characterized G-quadruplex-stabilizing ligand that has demonstrated antitumor and antiviral activities against various viruses, including HIV and Herpes Simplex Virus.[3][4] This guide focuses on its specific application as a potential antiviral against HAdV, based on findings that it can bind to and stabilize HAdV GQs, thereby inhibiting viral replication.[2][5]

Mechanism of Action: G-Quadruplex Stabilization

The proposed mechanism of action for Braco-19 against HAdV centers on its ability to bind to and stabilize G-quadruplex structures within the viral genome. This stabilization is thought to create a physical roadblock for the viral replication machinery, thereby inhibiting the proliferation of the virus.

Identification of G-Quadruplexes in the Human Adenovirus Genome

Bioinformatic analysis of the Human Adenovirus genome has identified fifteen putative G-quadruplex (pGQ) sequences that are conserved across different HAdV species. These pGQs are located within essential viral genes, including the E1B, E2B, and L3 genes, which are critical for both the early and late stages of the viral life cycle.[2] The strategic location of these GQs suggests their involvement in the regulation of viral gene expression and replication.

Braco-19 Interaction and Stabilization of HAdV G-Quadruplexes

Braco-19, a trisubstituted acridine (B1665455) derivative, is known to be a potent G-quadruplex binding ligand.[5] Studies have shown that Braco-19 specifically interacts with the identified HAdV G-quadruplexes, leading to an increase in their thermal stability.[2] This enhanced stability is believed to be the primary driver of its antiviral effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating the antiviral activity of Braco-19 against HAdV.

Braco-19_Mechanism_of_Action Mechanism of Action of Braco-19 against HAdV Replication cluster_virus Human Adenovirus HAdV_genome HAdV dsDNA Genome GQ_formation G-Quadruplex Formation in essential genes (E1B, E2B, L3) HAdV_genome->GQ_formation Replication Viral DNA Replication (DNA Polymerase) GQ_formation->Replication Transcription Viral Gene Transcription GQ_formation->Transcription Progeny Progeny Virions Replication->Progeny Transcription->Progeny Braco19 Braco-19 Braco19->GQ_formation Stabilizes

Caption: Proposed mechanism of Braco-19 antiviral activity against HAdV.

Experimental_Workflow Workflow for Assessing Braco-19 Antiviral Activity cluster_setup Experimental Setup cluster_analysis Data Analysis Cell_culture Culture HEK293 cells Virus_infection Infect cells with HAdV-eGFP Cell_culture->Virus_infection Braco19_treatment Treat with varying concentrations of Braco-19 Virus_infection->Braco19_treatment Incubation Incubate for 24-48 hours Braco19_treatment->Incubation GFP_quantification Quantify eGFP expression (Fluorescence Microscopy/FACS) Incubation->GFP_quantification Cytotoxicity_assay Assess cell viability (MTT/CTG Assay) Incubation->Cytotoxicity_assay Data_analysis Calculate IC50 and CC50 GFP_quantification->Data_analysis Cytotoxicity_assay->Data_analysis

Caption: General experimental workflow for evaluating Braco-19's anti-HAdV activity.

Quantitative Data

The following tables summarize the available quantitative data for Braco-19's activity. It is important to note that specific IC50 and CC50 values for the antiviral activity of Braco-19 against HAdV have not been definitively published in the primary literature reviewed. The data presented here are derived from studies on cancer cell lines and qualitative descriptions of antiviral effects.

Table 1: Cytotoxicity of Braco-19 in Human Cell Lines

Cell LineAssay TypeIncubation TimeIC50 (µM)Reference
UXF1138LProliferation Assay5 days2.5[5]
A549SRB Assay96 hours2.4[5]

Table 2: Antiviral Activity of Braco-19 against Human Adenovirus

Virus StrainCell LineAssay TypeBraco-19 Conc. (µM)Observed EffectReference
HAdV (eGFP-expressing)HEK 293eGFP Expression0 - 40Dose-dependent decrease in virus growth[5]
HAdVHuman cellsMultiplication AssayNot specifiedBlocked HAdV multiplication[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral potential of Braco-19 against HAdV.

Cell Culture and Virus
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used for the propagation and titration of Human Adenovirus. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 humidified incubator.

  • Virus: A recombinant Human Adenovirus type 5 expressing enhanced Green Fluorescent Protein (HAdV-eGFP) is recommended for ease of quantifying viral replication.

Antiviral Activity Assay (eGFP-based)

This protocol is adapted from the general methodology for assessing inhibitors of eGFP-expressing viruses.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

  • Infection: On the following day, infect the cells with HAdV-eGFP at a multiplicity of infection (MOI) that results in a detectable but not overwhelming GFP signal after 24-48 hours.

  • Compound Treatment: Immediately after infection, add fresh culture medium containing serial dilutions of Braco-19 (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO) and a positive control antiviral if available.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C.

  • Quantification of eGFP Expression:

    • Fluorescence Microscopy: Visually inspect the plates under a fluorescence microscope to observe the reduction in GFP-positive cells.

    • Fluorometry: Measure the total fluorescence intensity per well using a plate reader.

    • Flow Cytometry (FACS): For more precise quantification, trypsinize the cells, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.

  • Data Analysis: Plot the percentage of inhibition of eGFP expression against the logarithm of the Braco-19 concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a suitable density for a 48-72 hour growth period.

  • Compound Treatment: On the following day, add fresh culture medium containing the same serial dilutions of Braco-19 as used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the Braco-19 concentration to determine the 50% cytotoxic concentration (CC50).

Selectivity Index Calculation

The selectivity index (SI) is a measure of the therapeutic window of a compound and is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a more promising antiviral candidate.

Conclusion and Future Directions

The available evidence strongly suggests that Braco-19 is a promising candidate for the development of a novel anti-adenoviral therapy. Its mechanism of action, targeting conserved G-quadruplex structures within the HAdV genome, represents a unique and potentially effective strategy to combat viral replication.

Further research is warranted to:

  • Determine the precise IC50 and CC50 values of Braco-19 against various clinically relevant HAdV serotypes in different human cell lines.

  • Elucidate the exact downstream effects of GQ stabilization on HAdV replication, including the impact on specific viral DNA and protein synthesis.

  • Investigate the potential for synergy when Braco-19 is used in combination with existing antiviral agents.

  • Evaluate the in vivo efficacy and safety of Braco-19 in appropriate animal models of HAdV infection.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of Braco-19 as a potential therapeutic agent against Human Adenovirus.

References

Understanding the selectivity of Braco-19 for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Selective Targeting of Cancer Cells by Braco-19

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Braco-19 is a synthetic, 3,6,9-trisubstituted acridine (B1665455) derivative developed as a G-quadruplex (G4) ligand.[1][2] It exhibits a notable selectivity for cancer cells over normal cells, a highly desirable characteristic for any chemotherapeutic agent. This document provides an in-depth technical overview of the molecular mechanisms underpinning this selectivity. Braco-19's primary mode of action is the stabilization of G-quadruplex structures at the 3' single-stranded G-rich overhangs of telomeres.[3][4] This stabilization effectively inhibits the dual functions of telomerase: its catalytic activity of adding telomeric repeats and its role in capping and protecting chromosome ends.[1][3] The profound dependency of most cancer cells on telomerase for immortalization, coupled with their rapid proliferation rates, makes them exquisitely sensitive to the telomere dysfunction induced by Braco-19. In contrast, normal somatic cells, which typically exhibit low to non-existent telomerase activity, are largely unaffected.[2][5]

Core Mechanism of Action

The fundamental mechanism of Braco-19 revolves around its high affinity for G-quadruplex DNA structures.[1] Guanine-rich sequences, such as the (TTAGGG)n repeats found at human telomeres, can fold into these four-stranded secondary structures.[6]

  • G-Quadruplex Stabilization: Braco-19 binds to and stabilizes the G4 structure formed by the telomeric 3' overhang.[2] This prevents the G4 from being resolved, effectively sequestering the end of the chromosome.

  • Telomerase Inhibition: A stabilized G4 structure is no longer a viable substrate for telomerase.[1][7] This blocks the enzyme from accessing the 3' end, thereby inhibiting both the elongation of telomeres (catalytic function) and the proper formation of the protective telomere cap.[3][6]

  • Telomere Uncapping and T-Loop Disassembly: By interfering with the telomere architecture, Braco-19 displaces key proteins of the shelterin complex (such as POT1 and TRF2) from the telomeres.[2][6] This leads to telomere uncapping and the disassembly of the protective T-loop structure, exposing the chromosome end.[8]

  • Induction of DNA Damage Response (DDR): The exposed, uncapped telomere is recognized by the cell as a double-strand DNA break, triggering a robust DNA Damage Response (DDR) specifically at the telomeres.[2][8] This is characterized by the formation of so-called telomere dysfunction-induced foci (TIFs), which are co-localizations of DDR proteins (e.g., γ-H2AX, 53BP1) and telomeric proteins (e.g., TRF1).[2]

  • Cellular Senescence and Apoptosis: The sustained DDR ultimately provokes p53 and p21-mediated cell cycle arrest, leading to premature senescence or apoptosis in the cancer cells.[2][8]

The Basis of Cancer Cell Selectivity

The preferential activity of Braco-19 against cancer cells is not based on a unique uptake mechanism but rather on the fundamental biological differences between cancerous and normal cells, primarily related to telomere biology.

  • Telomerase Dependency: Approximately 85-90% of cancer cells achieve immortality by upregulating telomerase activity to counteract the natural telomere shortening that occurs with each cell division. Normal somatic cells, in contrast, have very low or undetectable levels of telomerase. Braco-19's primary target—telomerase function—is therefore essential for cancer cell survival but largely dispensable for normal cells.[1][7]

  • Proliferative Rate: The consequences of telomere dysfunction are most pronounced in rapidly dividing cells. As cancer cells proliferate, their uncapped and shortening telomeres lead to chromosomal fusions and mitotic catastrophe, triggering cell death pathways more swiftly than in their slow-dividing normal counterparts.[1]

  • Differential DNA Damage Response: Studies have shown that while Braco-19 induces a strong DDR at telomeres in cancer cells (e.g., glioblastoma), it does not trigger a similar response in normal cells like primary astrocytes.[2][9] This suggests that normal cells are resistant to the telomere-destabilizing effects of the compound at therapeutic concentrations.[2]

  • Pre-existing Telomere Length: Some cancer cell lines possess inherently short telomeres, making them particularly vulnerable to agents that accelerate telomere shortening or dysfunction. For example, the human uterus carcinoma cell line UXF1138L, which has very short telomeres (2.7 kb), is highly sensitive to Braco-19.[1][3]

Quantitative Data on Efficacy and Selectivity

The selectivity of Braco-19 is demonstrated by the significant difference in its cytotoxic effects on cancer cells versus normal cells.

Table 1: In Vitro Cytotoxicity of Braco-19 in Cancer vs. Normal Cells
Cell LineCell TypeIC50 Value (µM)Exposure Time (hours)Reference
U87Human Glioblastoma1.4572[2][10]
U251Human Glioblastoma1.5572[2][10]
SHG-44Human Glioblastoma2.572[2][10]
UXF1138LHuman Uterus Carcinoma2.5120 (5 days)[4]
C6Rat Glioma27.872[2][10]
Normal Primary AstrocytesHuman Normal Brain CellsNo acute growth inhibition observed72[2][5]
Table 2: In Vivo Antitumor Activity of Braco-19
Cancer ModelTreatmentResultReference
UXF1138L Xenograft (early-stage)2 mg/kg/day (i.p.)96% tumor growth inhibition compared to control; partial regressions (P < 0.018)[1][3]
Table 3: Effect of Braco-19 on Telomere Length
Cell LineBraco-19 ConcentrationExposure DurationTelomere ShorteningReference
UXF1138L1 µM15 days~0.4 kb (from 2.7 to 2.3 kb)[1]
MCF-7Not specified39 days~1.0 kb (from 6 to 5 kb, a 17% decrease)[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and mechanism of Braco-19.

Cell Viability and Cytotoxicity Assay
  • Objective: To determine the concentration of Braco-19 that inhibits cell growth by 50% (IC50).

  • Protocol:

    • Seed cancer cells (e.g., U87, U251) and normal cells (e.g., primary astrocytes) in 96-well plates at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of Braco-19 (e.g., 0.05 µM to 25 µM) for a specified period (typically 72 hours).[2]

    • Assess cell viability using a sulforhodamine B (SRB) or similar colorimetric assay.

    • Measure absorbance at the appropriate wavelength.

    • Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[11]

Telomere Repeat Amplification Protocol (TRAP) Assay
  • Objective: To measure telomerase activity in cell lysates.

  • Protocol:

    • Treat cells with Braco-19 for the desired time (e.g., 72 hours).

    • Prepare cell extracts using a CHAPS lysis buffer.

    • Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading.

    • Incubate a standardized amount of protein extract (e.g., 500 ng) with a telomerase substrate primer. Telomerase in the extract will add TTAGGG repeats.[10]

    • Amplify the extension products via PCR using specific primers. An internal standard (IS) is included for quantification.[10]

    • Resolve the PCR products on a polyacrylamide gel and visualize (e.g., with SYBR Green).

    • Quantify telomerase activity by comparing the intensity of the telomerase ladder to the internal standard and normalizing to the untreated control.

Immunofluorescence for Telomere Dysfunction-Induced Foci (TIFs)
  • Objective: To visualize the DNA damage response at telomeres.

  • Protocol:

    • Grow cells on glass coverslips and treat with Braco-19 (e.g., 2 µM for 72 hours).[2]

    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., BSA in PBS).

    • Perform double immunostaining by incubating with primary antibodies against a DDR marker (e.g., rabbit anti-γ-H2AX or anti-53BP1) and a telomere marker (e.g., mouse anti-TRF1).[2]

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594).

    • Counterstain nuclei with DAPI.

    • Mount coverslips and acquire images using a confocal microscope.

    • Quantify TIFs by counting the number of co-localized foci per nucleus. A cell is considered TIF-positive if it contains a threshold number of co-localizations (e.g., >4).[2]

Telomere Restriction Fragment (TRF) Analysis
  • Objective: To measure the average length of telomeres.

  • Protocol:

    • Culture cells with or without a sub-cytotoxic concentration of Braco-19 (e.g., 1 µM) for an extended period (e.g., 15-40 days) to allow for multiple population doublings.[1]

    • Isolate high-molecular-weight genomic DNA.

    • Digest the DNA with a cocktail of restriction enzymes (e.g., HinfI/RsaI) that do not cut within the telomeric repeat sequence.

    • Separate the digested DNA fragments by size using pulsed-field gel electrophoresis.

    • Transfer the DNA to a nylon membrane (Southern blotting).

    • Hybridize the membrane with a labeled telomere-specific probe (e.g., a digoxigenin-labeled (TTAGGG)n probe).

    • Detect the probe signal and analyze the resulting smear to determine the mean TRF length.[1]

Visualizations: Pathways and Workflows

Signaling Pathway of Braco-19 Action

G braco Braco-19 g4 Telomeric G-Quadruplex (G4) braco->g4 Binds to stabilization G4 Stabilization braco->stabilization g4->stabilization inhibition Inhibition of Catalytic & Capping Functions stabilization->inhibition uncapping Telomere Uncapping & T-Loop Disassembly stabilization->uncapping telomerase Telomerase telomerase->g4 Cannot bind inhibition->telomerase ddr DNA Damage Response (DDR) at Telomeres (TIFs) uncapping->ddr p53 p53 / p21 Activation ddr->p53 outcome Cell Cycle Arrest Senescence Apoptosis p53->outcome G cluster_assays Downstream Assays start Select Cell Lines cancer_cells Cancer Cells (e.g., U87, UXF1138L) start->cancer_cells normal_cells Normal Cells (e.g., Primary Astrocytes) start->normal_cells treatment Treat with Braco-19 (Dose-Response) cancer_cells->treatment normal_cells->treatment viability Cell Viability (SRB Assay) treatment->viability trap Telomerase Activity (TRAP Assay) treatment->trap ddr DNA Damage (γ-H2AX Staining) treatment->ddr telomere Telomere Length (TRF Analysis) treatment->telomere outcome_cancer High Cytotoxicity Low Telomerase Activity High DDR Telomere Shortening viability->outcome_cancer outcome_normal Low/No Cytotoxicity (Baseline Telomerase Low) No DDR No Significant Effect viability->outcome_normal G braco Braco-19 target Telomeric G-Quadruplex Stabilization braco->target cancer CANCER CELL - High Telomerase - Rapid Proliferation - Telomere Maintenance is Critical target->cancer Affects normal NORMAL CELL - Low/No Telomerase - Quiescent/Slow Proliferation - Telomere Maintenance is Less Critical target->normal Affects impact_cancer High Impact: Telomere Dysfunction, DDR, Cell Death cancer->impact_cancer impact_normal Minimal Impact: Cell Remains Viable normal->impact_normal

References

Methodological & Application

Application Notes and Protocols for Utilizing Braco-19 in Telomerase Repeat Amplification Protocol (TRAP) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Braco-19, a potent G-quadruplex stabilizing ligand, in the Telomerase Repeat Amplification Protocol (TRAP) assay. This document outlines the mechanism of Braco-19, its application in studying telomerase inhibition, detailed experimental procedures, and expected outcomes.

Introduction to Braco-19 and Telomerase Inhibition

Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a crucial enzyme for cellular immortalization and is activated in approximately 90% of human cancers. This makes it a prime target for anticancer therapies.[1] Braco-19 is a 3,6,9-trisubstituted acridine (B1665455) derivative that acts as a G-quadruplex (G4) binding ligand.[2][3] The guanine-rich telomeric DNA overhang can fold into a four-stranded structure known as a G-quadruplex. Braco-19 stabilizes this structure, which in turn inhibits telomerase from binding to and extending the telomeres.[2][4][5] This leads to telomere shortening, cellular senescence, and apoptosis in cancer cells, making Braco-19 a promising anti-cancer agent.[3][6] The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity and is an essential tool for evaluating the efficacy of telomerase inhibitors like Braco-19.[1][7]

Mechanism of Action of Braco-19 in Telomerase Inhibition

Braco-19 exerts its inhibitory effect on telomerase through the following mechanism:

  • G-Quadruplex Stabilization: The single-stranded 3' overhang of telomeric DNA, which is rich in guanine, can form a G-quadruplex structure. Braco-19 binds to and stabilizes this G-quadruplex.[2][5]

  • Inhibition of Telomerase Binding: The stabilized G-quadruplex structure prevents the telomerase enzyme from accessing the 3' end of the telomere.[4]

  • Inhibition of Telomere Elongation: By blocking the binding of telomerase, Braco-19 effectively inhibits the addition of new telomeric repeats.

  • Induction of Telomere Dysfunction: The inhibition of telomerase leads to progressive telomere shortening with each cell division.[6] This can trigger a DNA damage response, leading to cell cycle arrest, senescence, or apoptosis.[3][5]

  • Displacement of Telomerase: Some studies suggest that Braco-19 can cause the translocation of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, further inhibiting its function.[3][4]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of Braco-19 across various cancer cell lines as determined by proliferation and TRAP assays.

Table 1: IC50 Values of Braco-19 in Human Cancer Cell Lines (Cell Proliferation Assays)

Cell LineCancer TypeIC50 (µM)Assay Duration
UXF1138LUterine Carcinoma2.55 days
U87Glioblastoma1.4572 hours
U251Glioblastoma1.5572 hours
SHG-44Glioma2.572 hours
C6Glioma27.872 hours

Data sourced from multiple studies.[3][6][8]

Table 2: Effective Inhibitory Concentrations of Braco-19 in TRAP Assay

Cell LineCancer TypeEffective Concentration Range (µM)Notes
U87Glioblastoma0.05 - 5Almost complete inhibition at 5 µM after 72 hours of treatment.
U251Glioblastoma0.05 - 5Significant dose-dependent inhibition observed.
A-549Lung Carcinoma0.5 - 1Effective inhibitory concentrations in cell lysates.

Data sourced from multiple studies.[3][9][10]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Braco-19
  • Cell Seeding: Seed the desired cancer cells (e.g., U87, U251) in appropriate culture vessels and allow them to adhere overnight.

  • Braco-19 Preparation: Prepare a stock solution of Braco-19 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.5, 1, 2, 5 µM).

  • Cell Treatment: Replace the culture medium with the medium containing the various concentrations of Braco-19. Include a vehicle control (medium with the same concentration of solvent used for the Braco-19 stock).

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Protocol 2: Preparation of Cell Lysates for TRAP Assay
  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in a CHAPS-based lysis buffer.[3] A typical lysis buffer contains 0.5% w/w CHAPS, 10mM Tris-HCl (pH 7.5), 1mM MgCl2, 1mM EGTA, 5mM 2-mercaptoethanol, and 10% (v/v) glycerol.[3]

  • Incubation: Incubate the cell suspension on ice for 30 minutes to allow for complete lysis.[3]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 20-30 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the protein extract including telomerase.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading in the TRAP assay.

Protocol 3: Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a two-step process involving telomerase-mediated extension of a substrate followed by PCR amplification of the extension products.[1][7][11]

  • Telomerase Extension Reaction:

    • Prepare a reaction mix containing TRAP buffer, dNTPs, a telomerase substrate (TS) primer, and the cell lysate (containing a standardized amount of protein, e.g., 500 ng).[3][10]

    • Incubate the reaction at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.[11]

  • PCR Amplification:

    • Add a reverse primer (e.g., ACX primer) and Taq DNA polymerase to the reaction mix.

    • Perform PCR amplification with cycles typically consisting of denaturation at 94-95°C, annealing at 50-60°C, and extension at 72°C.[11] An internal standard is often included to control for PCR inhibition.[3]

  • Detection of TRAP Products:

    • Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).

    • Visualize the characteristic DNA ladder of 6-bp increments, which indicates telomerase activity. The intensity of the ladder reflects the level of telomerase activity.

Visualizations

Signaling Pathway of Telomerase Inhibition by Braco-19

G cluster_0 Telomere Maintenance cluster_1 Braco-19 Intervention Telomere Telomere (G-rich 3' overhang) Telomerase Telomerase (hTERT + hTR) Telomere->Telomerase binding G_quadruplex G-quadruplex Stabilization Telomere->G_quadruplex Elongation Telomere Elongation Telomerase->Elongation catalysis Telomere_Shortening Telomere Shortening Elongation->Telomere_Shortening Blocked Braco19 Braco-19 Braco19->G_quadruplex Inhibition Inhibition of Telomerase Binding G_quadruplex->Inhibition Inhibition->Telomerase Senescence_Apoptosis Senescence / Apoptosis Telomere_Shortening->Senescence_Apoptosis

Caption: Mechanism of telomerase inhibition by Braco-19 via G-quadruplex stabilization.

Experimental Workflow for TRAP Assay with Braco-19

TRAP_Workflow cluster_workflow TRAP Assay Workflow with Braco-19 cluster_inputs Key Reagents Start Start: Cancer Cell Culture Treatment Cell Treatment with Braco-19 Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification TRAP_Reaction Telomerase Extension (TRAP Step 1) Quantification->TRAP_Reaction PCR PCR Amplification (TRAP Step 2) TRAP_Reaction->PCR Analysis PAGE and Data Analysis PCR->Analysis End End: Telomerase Activity Quantified Analysis->End Braco19_input Braco-19 (various concentrations) Braco19_input->Treatment Lysis_Buffer CHAPS Lysis Buffer Lysis_Buffer->Lysis TRAP_Mix TRAP Reaction Mix (TS primer, dNTPs) TRAP_Mix->TRAP_Reaction PCR_Mix PCR Mix (Reverse primer, Taq) PCR_Mix->PCR

Caption: Workflow for assessing Braco-19's effect on telomerase activity using the TRAP assay.

References

Application Notes and Protocols: Braco-19 Trihydrochloride for In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Braco-19 trihydrochloride is a potent small molecule that acts as a G-quadruplex stabilizing ligand. In the context of cancer research, it is primarily investigated for its ability to inhibit telomerase, an enzyme crucial for maintaining telomere length and enabling the unlimited proliferation of cancer cells. By stabilizing G-quadruplex structures in the telomeric regions of DNA, Braco-19 effectively inhibits telomerase activity, leading to telomere shortening, induction of DNA damage responses, cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[1][2][3] These application notes provide a summary of effective dosages and detailed protocols for utilizing this compound in in vitro cancer cell line studies.

Mechanism of Action

Braco-19 exerts its anti-cancer effects by binding to and stabilizing G-quadruplex structures, which are four-stranded DNA structures formed in guanine-rich sequences.[3] These structures can form in telomeric DNA. Stabilization of the G-quadruplex at the 3' overhang of telomeres prevents telomerase from accessing its substrate, thereby inhibiting its catalytic activity.[1] This leads to progressive telomere shortening with each cell division.

The dysfunctional telomeres trigger a DNA damage response, activating pathways mediated by p53 and p21.[1][2] This cascade of events results in cell cycle arrest, primarily at the G0/G1 or G2/M phases, and subsequently induces apoptosis (programmed cell death) or senescence (irreversible growth arrest).[1][2] Notably, Braco-19 has shown selectivity for cancer cells over normal cells, suggesting a promising therapeutic window.[1][2]

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature. The IC50 value represents the concentration of the drug that inhibits 50% of cell growth.

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
UXF1138LUterine Carcinoma2.55 days[4]
U87Glioblastoma1.4572 hours[1][5][6]
U251Glioblastoma1.5572 hours[1][5][6]
SHG44Glioblastoma2.572 hours[1][5][6]
C6Glioma27.872 hours[1][5][6]
A549Lung Carcinoma2.496 hours
DU-145Prostate Cancer2.3Not Specified
A2780Ovarian Carcinoma10Not Specified
A-431Epidermoid Carcinoma15.8Not Specified
MCF-7Breast CancerCytotoxic effect observed6 days
MDA-MB231Breast CancerCytotoxic effect observed6 days
PC3Prostate CancerCytotoxic effect observedNot Specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO or PBS) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Braco-19.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after Braco-19 treatment.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells and wash them once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound

Braco19_Signaling_Pathway Braco19 Braco-19 G_quadruplex Telomeric G-quadruplex Braco19->G_quadruplex Stabilizes Telomerase Telomerase G_quadruplex->Telomerase Inhibits Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Leads to DDR DNA Damage Response Telomere_Shortening->DDR p53_p21 p53/p21 Activation DDR->p53_p21 Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) p53_p21->Cell_Cycle_Arrest Apoptosis_Senescence Apoptosis / Senescence Cell_Cycle_Arrest->Apoptosis_Senescence

Caption: Signaling pathway of Braco-19 in cancer cells.

Experimental Workflow for In Vitro Testing of Braco-19

Braco19_Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cancer Cell Line Culture start->cell_culture drug_treatment Braco-19 Treatment (Dose-Response) cell_culture->drug_treatment incubation Incubation (e.g., 72h) drug_treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: Workflow for evaluating Braco-19 in vitro.

References

Application Notes & Protocols: Assessing BRACO-19 Induced DNA Damage Response at Telomeres

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BRACO-19 is a potent 3,6,9-trisubstituted acridine (B1665455) derivative that functions as a G-quadruplex (G4) stabilizing ligand.[1][2] The G-rich single-stranded 3' overhang of telomeric DNA can fold into these G4 structures. By stabilizing these structures, BRACO-19 effectively inhibits the catalytic and capping functions of telomerase, the enzyme responsible for maintaining telomere length.[2][3][4] This interference leads to telomere uncapping, disassembly of the protective T-loop structure, and the displacement of key shelterin proteins like TRF2 and POT1.[1][4] The resulting dysfunctional telomeres are recognized as DNA double-strand breaks, triggering a robust DNA Damage Response (DDR) specifically at the chromosome ends.[1][5][6] These events ultimately lead to cell cycle arrest, senescence, or apoptosis in cancer cells, making BRACO-19 a molecule of significant interest in oncology research.[1][4]

This document provides detailed methodologies for assessing the telomere-specific DNA damage response induced by BRACO-19.

Mechanism of Action: BRACO-19 Induced Telomeric DDR

BRACO-19 binds to and stabilizes G-quadruplex structures in the telomeric DNA overhang. This prevents telomerase from accessing the telomere, leading to the displacement of shelterin proteins TRF2 and POT1. The exposed, "uncapped" telomere is then recognized by the cell's DNA damage machinery, initiating a signaling cascade that involves the phosphorylation of H2AX (to form γ-H2AX) and the recruitment of DDR factors like 53BP1, forming Telomere Dysfunction-Induced Foci (TIFs).

BRACO19_Mechanism cluster_drug Drug Action cluster_telomere Telomere Disruption cluster_ddr DNA Damage Response b19 BRACO-19 g4 Telomeric G-Quadruplex Stabilization b19->g4 binds displace Displacement of TRF2 & POT1 g4->displace uncap Telomere Uncapping & T-loop Disassembly ddr Activation of DDR Kinases (e.g., ATM/ATR) uncap->ddr displace->uncap h2ax Phosphorylation of H2AX (γ-H2AX) ddr->h2ax tif Recruitment of 53BP1 & TIF Formation h2ax->tif

Caption: BRACO-19 signaling pathway leading to telomere-specific DNA damage response.

Quantitative Analysis of BRACO-19 Activity

The following tables summarize quantitative data from studies on BRACO-19's effects on glioblastoma and uterine carcinoma cell lines.

Table 1: Cytotoxicity and Telomerase Inhibition

Cell Line Cancer Type BRACO-19 IC₅₀ (µM) Telomerase Activity Inhibition Reference
U87 Glioblastoma 1.45 Dose-dependent [1][7]
U251 Glioblastoma 1.55 Dose-dependent [1][7]
SHG-44 Glioblastoma 2.5 Not Reported [1][7]

| UXF1138L | Uterine Carcinoma | 2.5 | Not Reported |[3][8] |

Table 2: Induction of DNA Damage Response Markers (72h treatment)

Cell Line Treatment % of Cells with γ-H2AX Foci % of Cells with 53BP1 Foci Reference
U87 Control ~15% ~12% [1][9]
U87 2 µM BRACO-19 ~68% ~65% [1][9]
U251 Control ~18% ~15% [1][9]

| U251 | 2 µM BRACO-19 | ~70% | ~62% |[1][9] |

Table 3: Quantification of Telomere-Specific DNA Damage (TIFs) in U87 Cells (72h treatment)

Parameter Control 2 µM BRACO-19 Reference
% TIF-Positive Cells (γ-H2AX/TRF1) ~10% ~65% [1][5]
% TIF-Positive Cells (53BP1/TRF1) ~8% ~62% [1][5]

| Average TIFs per Nucleus | ~1 | ~7 |[1][5] |

Experimental Protocols

Protocol 1: Immunofluorescence (IF) for Telomere Dysfunction-Induced Foci (TIFs)

This method visualizes the co-localization of DNA damage response proteins (γ-H2AX, 53BP1) with the telomere marker protein TRF1, providing direct evidence of a DDR at telomeres.

TIF_Workflow start 1. Cell Culture & Treatment Seed cells on coverslips. Treat with BRACO-19 (e.g., 2µM, 72h). fix 2. Fixation & Permeabilization Fix with 4% Paraformaldehyde. Permeabilize with 0.25% Triton X-100. start->fix block 3. Blocking Incubate with blocking buffer (e.g., 1% BSA in PBS). fix->block primary 4. Primary Antibody Incubation Incubate with dual primary antibodies (e.g., anti-γ-H2AX and anti-TRF1) overnight at 4°C. block->primary secondary 5. Secondary Antibody Incubation Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488/594). primary->secondary mount 6. Mounting & Counterstain Mount coverslips on slides with DAPI-containing mounting medium. secondary->mount image 7. Imaging & Analysis Acquire images via confocal microscopy. Quantify co-localized foci (TIFs). mount->image

Caption: Experimental workflow for Telomere Dysfunction-Induced Foci (TIF) analysis.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., U87 glioblastoma) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentration of BRACO-19 (e.g., 2 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[1]

  • Fixation and Permeabilization:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use a combination of antibodies such as:

      • Mouse anti-γ-H2AX and Rabbit anti-TRF1

      • Mouse anti-TRF1 and Rabbit anti-53BP1

    • Wash three times with PBS.

    • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., anti-mouse Alexa Fluor 594 and anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Seal the coverslips with nail polish.

    • Acquire images using a confocal laser scanning microscope.

  • Data Analysis:

    • Count the number of cells with four or more co-localized foci (γ-H2AX/TRF1 or 53BP1/TRF1).[1][5] A cell meeting this criterion is scored as TIF-positive.

    • Calculate the percentage of TIF-positive cells from a total of at least 200 cells screened per condition.[1][9]

    • The average number of TIFs per nucleus can also be calculated.[1][5]

Protocol 2: Chromatin Immunoprecipitation (ChIP) and qPCR

ChIP followed by quantitative PCR (qPCR) is used to quantify the association of specific proteins (like γ-H2AX and 53BP1) with telomeric DNA, or the dissociation of shelterin proteins (TRF2, POT1).

ChIP_Workflow start 1. Cell Treatment & Cross-linking Treat cells with BRACO-19. Cross-link proteins to DNA with formaldehyde (B43269). lysis 2. Cell Lysis & Chromatin Shearing Lyse cells and sonicate to shear chromatin into 200-1000 bp fragments. start->lysis ip 3. Immunoprecipitation (IP) Incubate sheared chromatin with specific antibody (e.g., anti-γ-H2AX) overnight. lysis->ip capture 4. Capture & Wash Capture antibody-protein-DNA complexes with Protein A/G beads. Wash to remove non-specific binding. ip->capture elute 5. Elution & Reverse Cross-linking Elute complexes from beads. Reverse cross-links by heating. capture->elute purify 6. DNA Purification Purify the immunoprecipitated DNA. elute->purify qpcr 7. qPCR Analysis Quantify telomeric DNA using primers for telomeric repeats (Tel-F/Tel-R). purify->qpcr

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.

Methodology:

  • Cell Treatment and Cross-linking:

    • Culture and treat cells with BRACO-19 as described previously.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.

    • Scrape cells, wash with ice-cold PBS, and pellet by centrifugation.

  • Chromatin Preparation:

    • Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Sonicate the lysate to shear the chromatin into fragments of approximately 200-1000 bp. Confirm fragment size by running an aliquot on an agarose (B213101) gel.

    • Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1 hour.

    • Set aside an aliquot of the pre-cleared chromatin as "input" control.

    • Incubate the remaining chromatin with the antibody of interest (e.g., anti-γ-H2AX, anti-53BP1, anti-TRF2, anti-POT1) or a negative control (IgG) overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for 2-4 hours to capture the immune complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.

    • Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl to the eluates and incubating at 65°C for at least 6 hours. Treat the "input" sample in parallel.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for telomeric repeats (e.g., Tel-F: 5'-GGT TTT GAG GGT GAG GGT GAG GGT GAG GGT-3'; Tel-R: 5'-TCC CGA CTA TCC CTA TCC CTA TCC CTA TCC CTA-3').

    • Analyze the results by calculating the percentage of input DNA that was immunoprecipitated for each condition. An increase in the signal for γ-H2AX or 53BP1 indicates their recruitment to telomeres.[1] A decrease in the signal for TRF2 or POT1 indicates their displacement.[1][7]

References

Application of Braco-19 in Studying G-quadruplex Structures in Viral Genomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are involved in various biological processes, including the regulation of gene expression and viral replication. In the context of virology, G4 structures within viral genomes have emerged as novel therapeutic targets. Braco-19, a trisubstituted acridine (B1665455) derivative, is a well-characterized G-quadruplex ligand that stabilizes these structures. This document provides detailed application notes and experimental protocols for utilizing Braco-19 as a tool to study the formation and function of G-quadruplexes in viral genomes and to assess its potential as an antiviral agent.

Mechanism of Action of Braco-19

Braco-19 binds to and stabilizes G-quadruplex structures, inhibiting processes that require the unwinding of these structures, such as replication and transcription.[1][2] In viral genomes, the stabilization of G4s by Braco-19 can interfere with the viral life cycle at multiple stages. For instance, in Human Immunodeficiency Virus-1 (HIV-1), Braco-19 has been shown to act at both the reverse transcription and post-integration levels.[3][4] This is attributed to the stabilization of G4s present in the viral RNA genome and the long terminal repeat (LTR) promoter of the integrated proviral DNA.[3][4] In Epstein-Barr Virus (EBV), Braco-19 inhibits the EBNA1-dependent replication of the viral genome by targeting G4 structures.[5][6] For Herpes Simplex Virus-1 (HSV-1), Braco-19 has been shown to stabilize G4s in the viral genome, leading to an inhibition of viral DNA replication. In the case of SARS-CoV-2, Braco-19 can stabilize G-quadruplexes within the viral RNA genome, suggesting a potential mechanism for inhibiting viral replication and gene expression.[7]

Diagram: Mechanism of Braco-19 Antiviral Activity

cluster_virus Viral Genome Viral_G4 G-quadruplex Structure Stabilized_G4 Stabilized G-quadruplex Viral_G4->Stabilized_G4 Stabilizes Braco19 Braco-19 Braco19->Viral_G4 Binds to Replication_Transcription Replication / Transcription Stabilized_G4->Replication_Transcription Blocks Unwinding for Inhibition Inhibition of Viral Processes Replication_Transcription->Inhibition

Caption: Mechanism of Braco-19 action on viral G-quadruplexes.

Quantitative Data Summary

The following tables summarize the quantitative data on the antiviral activity of Braco-19 and its effect on G-quadruplex stability in various viral contexts.

Table 1: Antiviral Activity of Braco-19

VirusCell LineAssayIC50CC50Selectivity Index (SI)Reference
HIV-1 (IIIB)MT-4-LTR-eGFPp24 ELISA (31h)5.6 µM154 µM28[8]
HIV-1 (IIIB)MT-4MTT Assay (5 days)2.9 µM22.1 µM7.7[1]
Influenza AIn vitroRT Stop Assay27.5 µM (for 1q variant)N/AN/A[9]
AdenovirusHEK 293 (eGFP-transinfected)eGFP expressionDose-dependent decrease (0-40 µM)N/AN/A[2]
EBVRajiCell ProliferationPreferential inhibition of EBV-positive cellsN/AN/A[5]

Table 2: Stabilization of Viral G-quadruplexes by Braco-19

Viral G4 SequenceMethodΔTm (°C)ConditionsReference
SARS-CoV-2 RNA GQsFRET Melting AssayIncrease observed, but smaller than for DNA GQs140 mM K+[7]
Influenza A RNA GQs (1Q)UV Melting-6.8N/A[9]

Experimental Protocols

Detailed methodologies for key experiments to study the interaction of Braco-19 with viral G-quadruplexes are provided below.

Protocol 1: FRET Melting Assay for G-quadruplex Stabilization

This protocol is adapted from studies on G-quadruplex-ligand interactions and is suitable for assessing the stabilizing effect of Braco-19.[10][11][12]

Objective: To determine the change in melting temperature (ΔTm) of a viral G-quadruplex upon binding of Braco-19.

Materials:

  • Fluorescently labeled oligonucleotide corresponding to the viral G-quadruplex sequence (e.g., 5'-FAM and 3'-TAMRA).

  • Braco-19 solution of known concentration.

  • Annealing buffer (e.g., 10 mM Lithium Cacodylate, pH 7.4, with 100 mM KCl or NaCl).

  • Real-time PCR thermocycler.

Procedure:

  • Oligonucleotide Annealing:

    • Dilute the dual-labeled oligonucleotide to a final concentration of 0.2 µM in the annealing buffer.

    • Heat the solution to 95°C for 5 minutes to denature any secondary structures.

    • Allow the solution to slowly cool to room temperature to facilitate G-quadruplex formation.

  • Ligand Incubation:

    • Prepare a series of dilutions of Braco-19 in the annealing buffer.

    • Add Braco-19 to the annealed oligonucleotide solution at various final concentrations (e.g., 0.5, 1, 2, 5, 10 µM). Include a no-ligand control.

    • Incubate the mixtures at room temperature for at least 1 hour.

  • FRET Melting:

    • Transfer the samples to a 96-well PCR plate.

    • Use a real-time PCR machine to monitor the fluorescence of the FAM donor dye as the temperature is increased.

    • Set the temperature ramp from 25°C to 95°C with a ramp rate of 1°C/min.

    • Record the fluorescence intensity at each degree Celsius.

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, corresponding to the midpoint of the transition in the melting curve.

    • Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm of the Braco-19 treated samples.

Diagram: FRET Melting Assay Workflow

Start Labeled Oligo + Braco-19 Anneal Anneal to form G4 Start->Anneal Incubate Incubate with Braco-19 Anneal->Incubate Melt Perform FRET Melting Incubate->Melt Analyze Analyze Data (Tm, ΔTm) Melt->Analyze cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay Cells Seed Cells Treat Treat with Braco-19 Cells->Treat Infect Infect with Virus Treat->Infect Incubate Incubate Infect->Incubate Measure Measure Viral Replication (e.g., p24) Incubate->Measure Data_Analysis Calculate IC50, CC50, SI Measure->Data_Analysis Cells_c Seed Cells Treat_c Treat with Braco-19 Cells_c->Treat_c Incubate_c Incubate Treat_c->Incubate_c Measure_c Measure Cell Viability (e.g., MTT) Incubate_c->Measure_c Measure_c->Data_Analysis

References

Application Notes and Protocols for Braco-19 Trihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Braco-19 is a potent telomerase inhibitor that functions by stabilizing G-quadruplex structures in telomeric DNA.[1] This stabilization prevents the catalytic action and capping function of telomerase, leading to telomere shortening, induction of cellular senescence, and selective cell death in cancer cells.[1][2] These characteristics make Braco-19 a valuable tool in cancer research and drug development.[3] Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation of Braco-19 trihydrochloride stock solutions for in vitro cell culture applications.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 703.14 g/mol [4]
Appearance Yellow to Brown solid powder[4]
Purity ≥94% (HPLC)
Solubility (Water) 5 mg/mL
Solubility (DMSO) Soluble[4]
Storage (Solid) -20°C (long term)[4]
Storage (Stock Solution) -80°C (6 months); -20°C (1 month)[5]
Recommended Working Concentrations

The optimal working concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Table 2 provides a range of concentrations reported in the literature for various cell types. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Table 2: Reported Effective Concentrations of Braco-19 in Cell Culture

Cell LineConcentration RangeObserved EffectSource(s)
UXF1138L (Uterine Cancer)1.0 - 10 µMIC50 = 2.5 µM; IC100 = 5 µM after 5 days[1][2]
U87, U251, SHG44 (Glioblastoma)0.05 - 25 µMIC50 values of 1.45, 1.55, and 2.5 µM, respectively[3]
U2OS, HeLa, MCF-7≤ 1 µMNo toxicity observed up to 1 µM for 3 days[6]
HEK 293 (eGFP-transinfected)0 - 40 µMDose-dependent decrease in AdV virus growth[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous/Sterile Dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettors and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol Steps
  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculating the Required Mass:

    • The molecular weight of this compound is 703.14 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = (0.010 mol/L) x (0.001 L) x (703.14 g/mol ) x (1000 mg/g) = 7.03 mg

  • Weighing the Compound:

    • Carefully weigh out 7.03 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solubilization:

    • Add 1 mL of sterile DMSO to the tube containing the powder.

    • Close the tube tightly and vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can inactivate the product, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.[5]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5]

  • Preparation of Working Solutions:

    • When ready to use, thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution to the desired final concentration using fresh, pre-warmed cell culture medium. For example, to make a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution.

    • It is recommended to prepare working solutions fresh for each experiment.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

G cluster_prep Preparation cluster_execution Execution cluster_storage Storage & Use start Start: Equilibrate Braco-19 Vial calc Calculate Mass for 10 mM Solution start->calc weigh Weigh 7.03 mg Braco-19 Powder calc->weigh add_dmso Add 1 mL Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in Culture Medium for Final Concentration store->dilute

Caption: Workflow for preparing this compound stock solution.

Mechanism of Action

This diagram provides a simplified overview of Braco-19's mechanism of action at the telomere.

G cluster_telomere Telomere 3' Overhang cluster_action Braco-19 Action cluster_outcome Cellular Outcome Telomere TTAGGG Repeats G4 G-Quadruplex (Unstable) Telomere->G4 Forms Transiently Braco19 Braco-19 StabilizedG4 Stabilized G-Quadruplex Braco19->StabilizedG4 Binds & Stabilizes Telomerase Telomerase Blocked StabilizedG4->Telomerase Uncapping Telomere Uncapping StabilizedG4->Uncapping Senescence Senescence / Apoptosis Telomerase->Senescence Uncapping->Senescence

Caption: Braco-19 stabilizes G-quadruplexes, inhibiting telomerase.

References

Techniques for measuring telomere shortening after Braco-19 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Measuring Telomere Shortening Induced by Braco-19

Introduction

Telomeres are specialized nucleoprotein structures at the ends of eukaryotic chromosomes, essential for maintaining genomic stability.[1] In most normal somatic cells, telomeres progressively shorten with each cell division, a process linked to cellular aging and senescence.[2][3] Many cancer cells counteract this shortening by upregulating the enzyme telomerase, which adds telomeric DNA repeats to chromosome ends, enabling limitless replication.[2][4]

Braco-19 is a potent telomerase inhibitor that functions as a G-quadruplex (G4) binding ligand.[5] The G-rich 3' overhang of telomeric DNA can fold into an intramolecular G-quadruplex structure.[6][7] Braco-19 stabilizes this structure, which in turn inhibits the catalytic and capping functions of telomerase.[5][8] This interference prevents telomere elongation, leading to progressive telomere shortening, DNA damage responses, and ultimately, cellular senescence or apoptosis in cancer cells.[9][10] Measuring the extent of telomere shortening following Braco-19 treatment is a critical step in evaluating its efficacy and understanding its mechanism of action.

This document provides detailed protocols for three common techniques used to measure telomere length: Terminal Restriction Fragment (TRF) Analysis, quantitative Polymerase Chain Reaction (qPCR), and Quantitative Fluorescence In Situ Hybridization (Q-FISH).

G_quadruplex_stabilization_by_Braco_19 cluster_0 Mechanism of Action Braco19 Braco-19 G4 Telomeric G-Quadruplex Braco19->G4 Binds & Stabilizes Telomerase Telomerase Enzyme G4->Telomerase Inhibits Binding Uncapped Uncapped Telomere G4->Uncapped Induces Uncapping Shortening Progressive Telomere Shortening Telomerase->Shortening Elongation Blocked DDR DNA Damage Response Uncapped->DDR Senescence Cellular Senescence or Apoptosis Shortening->Senescence DDR->Senescence

Caption: Mechanism of Braco-19 action on telomeres.

Quantitative Data on Braco-19 Induced Telomere Shortening

The following table summarizes quantitative data from studies investigating the effect of Braco-19 on telomere length in cancer cell lines.

Cell LineBraco-19 ConcentrationTreatment DurationObserved Telomere ShorteningMeasurement MethodReference(s)
UXF1138L (Human Uterine Carcinoma)1 µM15 days~0.4 kbTRF Analysis[8][10][11]
LOX (Melanoma)2 µM2-3 daysTelomere signal lossPFGE & Southern Hybridization[12]
U87, U251 (Glioblastoma)5 µM72 hoursSignificant G-overhang reductionHPA[9]

Experimental Workflow Overview

The general workflow for assessing the impact of Braco-19 on telomere length involves several key stages, from cell culture to data analysis.

general_workflow culture 1. Cell Culture (e.g., Cancer Cell Line) treatment 2. Braco-19 Treatment (and Vehicle Control) culture->treatment harvest 3. Sample Harvesting (Cells or DNA) treatment->harvest measurement 4. Telomere Length Measurement harvest->measurement trf TRF Analysis measurement->trf qpcr qPCR measurement->qpcr qfish Q-FISH measurement->qfish analysis 5. Data Analysis & Comparison trf->analysis qpcr->analysis qfish->analysis

Caption: General experimental workflow.

Protocol 1: Terminal Restriction Fragment (TRF) Analysis

TRF analysis is considered the gold standard for measuring average telomere length.[13][14] It is a modified Southern blot technique that relies on the absence of restriction enzyme sites within the telomeric repeats.[15][16]

trf_workflow dna_extraction DNA Extraction digestion Restriction Digestion (HinfI/RsaI) dna_extraction->digestion electrophoresis Gel Electrophoresis (0.5% Agarose) digestion->electrophoresis blotting Southern Blotting (Transfer to Membrane) electrophoresis->blotting hybridization Hybridization (Telomeric Probe) blotting->hybridization detection Chemiluminescent Detection hybridization->detection analysis Densitometric Analysis detection->analysis

Caption: TRF analysis workflow.

A. Materials and Reagents

  • High molecular weight genomic DNA

  • Restriction enzymes: HinfI and RsaI

  • 10X Restriction enzyme buffer

  • Agarose (B213101)

  • TAE or TBE buffer

  • DNA loading dye

  • DNA size standards (e.g., 1 kb ladder)

  • Nylon membrane

  • Denaturation solution (1.5 M NaCl, 0.5 M NaOH)

  • Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl, pH 7.4)

  • 20X SSC buffer

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled telomeric probe (e.g., (TTAGGG)n)

  • Anti-DIG-AP (alkaline phosphatase) antibody

  • Chemiluminescent substrate (e.g., CSPD)

  • X-ray film or digital imaging system

B. Protocol

  • DNA Digestion :

    • Digest 2-5 µg of high-quality genomic DNA with a cocktail of HinfI and RsaI restriction enzymes.[1][16] These enzymes cut frequently in the genome but not within telomeric repeats.[1]

    • Set up the reaction in a total volume of 50 µL and incubate overnight at 37°C.[16]

  • Agarose Gel Electrophoresis :

    • Prepare a 0.5-0.7% agarose gel in 1X TAE or 0.5X TBE buffer.[1][16]

    • Add loading dye to the digested DNA samples and load them onto the gel. Include a DNA ladder on both sides of the samples.[16]

    • Run the gel at a low voltage (e.g., 70V for a 25 cm gel) for an extended period (e.g., 16-18 hours) to resolve high molecular weight fragments.[16]

  • Southern Blotting :

    • Depurinate the gel in 0.25 M HCl for 15-30 minutes.

    • Denature the DNA by soaking the gel in denaturation solution for 30-60 minutes.[1]

    • Neutralize the gel in neutralization solution for 30 minutes.[1]

    • Transfer the DNA to a positively charged nylon membrane overnight using capillary transfer with 20X SSC.[1]

    • UV-crosslink the DNA to the membrane.

  • Hybridization and Detection :

    • Pre-hybridize the membrane in hybridization buffer at 42°C for 1-2 hours.

    • Add the DIG-labeled telomeric probe and hybridize overnight at 42°C.

    • Perform a series of stringency washes to remove the non-specifically bound probe.

    • Block the membrane and incubate with an anti-DIG-AP antibody conjugate.

    • Wash the membrane to remove excess antibody.

    • Apply a chemiluminescent substrate and expose it to X-ray film or a digital imager.[1]

  • Data Analysis :

    • The result will be a smear of signal from ~2 to 20 kb, representing the population of telomeres of different lengths.[17]

    • Use densitometry software to analyze the signal intensity along the lane.

    • Calculate the mean TRF length using the formula: Mean TRF = Σ(ODi) / Σ(ODi / Li), where ODi is the signal intensity and Li is the DNA length at position i.[16]

Protocol 2: Quantitative PCR (qPCR) Based Telomere Length Assay

This method measures the relative average telomere length by determining the ratio of telomere repeat copy number (T) to a single-copy gene copy number (S).[18] It is a high-throughput method that requires small amounts of DNA.[19]

qpcr_workflow dna_extraction DNA Extraction qpcr_setup qPCR Plate Setup (Telomere & SCG reactions) dna_extraction->qpcr_setup qpcr_run Real-Time PCR Run qpcr_setup->qpcr_run ct_values Obtain Ct Values qpcr_run->ct_values ts_ratio Calculate T/S Ratio ct_values->ts_ratio

Caption: qPCR telomere assay workflow.

A. Materials and Reagents

  • Genomic DNA (10-20 ng per reaction)

  • SYBR Green qPCR Master Mix

  • Telomere-specific primers (e.g., TelG and TelC)[20]

  • Single-copy gene (SCG) primers (e.g., for 36B4 or ALB)[20]

  • Reference DNA sample for standard curve

  • Nuclease-free water

  • qPCR-compatible plates and seals

  • Real-time PCR instrument

B. Protocol

  • DNA Preparation :

    • Dilute all DNA samples (from Braco-19 treated and control cells) to a final concentration of ~5 ng/µL.

  • Standard Curve Preparation :

    • Prepare a serial dilution of a high-quality reference DNA sample (e.g., from 50 ng to 0.78 ng) to create a standard curve for both the telomere and SCG reactions.

  • qPCR Reaction Setup :

    • Prepare two separate master mixes, one for the telomere (T) reaction and one for the single-copy gene (S) reaction.

    • Each reaction should contain SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.

    • Pipette the master mixes into a 96- or 384-well qPCR plate.

    • Add DNA samples, standard curve dilutions, and no-template controls (NTC) to the appropriate wells in triplicate.[20]

    • Seal the plate securely.

  • Real-Time PCR Cycling :

    • Place the plate in a real-time PCR instrument.

    • Run a standard thermal cycling program, typically including an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

    • A melt curve analysis should be performed at the end to verify the specificity of the amplified products.

  • Data Analysis :

    • Determine the threshold cycle (Ct) value for each reaction.

    • Use the standard curve to calculate the quantity (or relative quantity) of telomere (T) and single-copy gene (S) DNA for each sample.

    • Calculate the T/S ratio for each sample. This ratio is proportional to the average telomere length.[18]

    • Compare the T/S ratios of Braco-19 treated samples to control samples to determine the relative change in telomere length.

Protocol 3: Quantitative Fluorescence In Situ Hybridization (Q-FISH)

Q-FISH measures the length of telomeres in individual cells or on specific chromosomes by using a fluorescently labeled peptide nucleic acid (PNA) probe that hybridizes to the telomeric repeats.[21][22] The fluorescence intensity of the telomere spots is directly proportional to the telomere length.[21]

qfish_workflow metaphase_arrest Metaphase Arrest (e.g., Colcemid) harvest_fix Cell Harvesting & Hypotonic Treatment metaphase_arrest->harvest_fix slide_prep Metaphase Spreading on Slides harvest_fix->slide_prep hybridization Denaturation & Hybridization (PNA Probe) slide_prep->hybridization washing Post-Hybridization Washes hybridization->washing staining_mounting DAPI Counterstain & Mounting washing->staining_mounting imaging Fluorescence Microscopy & Image Capture staining_mounting->imaging analysis Image Analysis Software (Quantify Intensity) imaging->analysis

Caption: Q-FISH workflow for metaphase spreads.

A. Materials and Reagents

  • Cells treated with Braco-19 and controls

  • Colcemid or other mitotic inhibitor

  • Hypotonic solution (e.g., 0.03 M Sodium Citrate or 0.56% KCl)[23]

  • Fixative (3:1 Methanol:Acetic Acid)

  • Microscope slides

  • Fluorescently labeled (e.g., Cy3) telomere PNA probe

  • Hybridization mixture (e.g., 70% formamide, PNA probe)[22]

  • Wash solutions (e.g., 70% formamide/10 mM Tris, PBS)[22]

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters and a digital camera

  • Image analysis software (e.g., TFL-TELO)

B. Protocol

  • Metaphase Preparation :

    • Treat cultured cells with a mitotic inhibitor like Colcemid for 2-4 hours to arrest them in metaphase.[23]

    • Harvest the cells by trypsinization and centrifugation.

    • Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for 25 minutes at 37°C to swell the cells.[23]

    • Fix the cells by adding fresh, ice-cold fixative. Wash the cells several times with the fixative.

    • Drop the cell suspension onto clean, cold, wet microscope slides from a height to spread the chromosomes.[23]

    • Allow the slides to air dry.

  • Hybridization :

    • Apply the PNA probe in hybridization mix to the slide and cover with a coverslip.[22]

    • Denature the chromosomal DNA and the probe simultaneously by heating the slide on a hot plate at 80°C for 3 minutes.[23]

    • Incubate the slides in a humidified chamber at room temperature for 2 hours to allow hybridization.[22][23]

  • Washing and Staining :

    • Perform post-hybridization washes to remove the unbound probe. This typically involves washes with a formamide/buffer solution followed by PBS washes.[22]

    • Dehydrate the slides through an ethanol (B145695) series.

    • Apply mounting medium containing DAPI to counterstain the chromosomes.[22]

  • Imaging and Analysis :

    • Capture digital images of well-spread metaphases using a fluorescence microscope. Separate images should be captured for the DAPI (chromosomes) and Cy3 (telomeres) channels.[22]

    • Use specialized image analysis software to identify chromosomes and quantify the integrated fluorescence intensity of each telomere signal.

    • The intensity values are converted to kilobases by calibrating against samples with known telomere lengths or fluorescent beads of known intensity.[22]

    • Compare the average telomere fluorescence intensity between Braco-19 treated and control cells.

References

Application Notes and Protocols: Detection of Braco-19 Induced Telomere Dysfunction-Induced Foci (TIFs) by Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Braco-19 is a potent small molecule inhibitor that targets telomeres, the protective caps (B75204) at the ends of chromosomes.[1][2] It functions by stabilizing G-quadruplex structures in the G-rich single-stranded 3' overhang of telomeric DNA.[1][3][4] This stabilization interferes with the binding of key telomere-associated proteins and inhibits the catalytic activity of telomerase, the enzyme responsible for maintaining telomere length.[2][3][5] The disruption of the protective telomeric structure by Braco-19 leads to telomere uncapping and is recognized by the cell as DNA damage.[3][6] This triggers a DNA damage response (DDR) specifically at the telomeres, resulting in the formation of Telomere Dysfunction-Induced Foci (TIFs).[3][6] TIFs are characterized by the co-localization of DDR proteins, such as phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1), with telomeric proteins like Telomeric Repeat Binding Factor 1 (TRF1) or TRF2.[3][7][8][9][10][11]

This application note provides a detailed protocol for the immunofluorescent detection and quantification of Braco-19 induced TIFs in cancer cells.

Mechanism of Action of Braco-19 and TIF Formation

Braco-19 exerts its anti-cancer effects by inducing telomere dysfunction. The signaling pathway from Braco-19 treatment to TIF formation is a critical process to understand for evaluating its therapeutic potential.

Braco19_TIF_Pathway Braco19 Braco-19 G4 Telomeric G-Quadruplex Stabilization Braco19->G4 Telomerase Telomerase Inhibition G4->Telomerase Uncapping Telomere Uncapping & T-loop Disassembly G4->Uncapping DDR DNA Damage Response (ATM/ATR activation) Uncapping->DDR gH2AX γH2AX & 53BP1 Foci Formation DDR->gH2AX TIFs Telomere Dysfunction- Induced Foci (TIFs) (Co-localization with TRF1/TRF2) gH2AX->TIFs Apoptosis Senescence/Apoptosis TIFs->Apoptosis

Caption: Signaling pathway of Braco-19 induced TIF formation.

Quantitative Data Presentation

Treatment of cancer cells with Braco-19 leads to a significant increase in the formation of TIFs. The following table summarizes quantitative data from a study on U87 glioblastoma cells treated with 2 µM Braco-19 for 72 hours.[3][12]

ParameterControlBraco-19 (2 µM)Fold ChangeP-value
TIF-positive cells (%)< 5%~65%> 13< 0.01
Average number of TIFs per nucleus< 1~7> 7< 0.005

TIF-positive cells are defined as cells with four or more γH2AX/TRF1 or 53BP1/TRF1 co-localizing foci.[3][12]

Experimental Protocols

This section provides a detailed protocol for the immunofluorescent detection of TIFs following Braco-19 treatment.

Experimental Workflow Overview

The overall workflow for the detection of Braco-19 induced TIFs involves cell culture and treatment, followed by immunofluorescence staining and microscopic analysis.

TIF_Detection_Workflow Start Start: Seed Cells on Chamber Slides/Coverslips Treatment Treat with Braco-19 (e.g., 2 µM for 72h) Start->Treatment Fixation Fixation (e.g., 4% Paraformaldehyde) Treatment->Fixation Permeabilization Permeabilization (e.g., 0.5% NP-40 or Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA/Fish Gelatin) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-γH2AX & anti-TRF1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Mounting Counterstain (DAPI) & Mount SecondaryAb->Mounting Imaging Confocal Microscopy & Image Acquisition Mounting->Imaging Analysis Image Analysis & TIF Quantification Imaging->Analysis End End Analysis->End

Caption: Immunofluorescence workflow for TIF detection.

Materials and Reagents
  • Cell Line: U87 glioblastoma cells (or other suitable cancer cell line)

  • Braco-19: Stock solution in DMSO

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Chamber slides or coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.5% Nonidet P-40 (NP-40) or Triton X-100 in PBS

  • Blocking Solution: 5% Bovine Serum Albumin (BSA) and 0.2% fish gelatin in PBS

  • Primary Antibodies:

    • Mouse anti-γH2AX (phospho S139)

    • Rabbit anti-TRF1

    • Alternatively: Rabbit anti-53BP1 and Mouse anti-TRF1

  • Secondary Antibodies:

    • Goat anti-Mouse IgG, Alexa Fluor 594 (or other suitable red fluorophore)

    • Goat anti-Rabbit IgG, Alexa Fluor 488 (or other suitable green fluorophore)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Antifade mounting medium

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed U87 cells onto chamber slides or coverslips at a density that will result in approximately 70% confluency at the time of fixation.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Treat the cells with the desired concentration of Braco-19 (e.g., 2 µM) or vehicle control (DMSO) for the specified duration (e.g., 72 hours).

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 10 minutes at room temperature.[7][9]

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.5% NP-40 or Triton X-100 in PBS for 10 minutes at room temperature.[7][9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Incubate the cells with Blocking Solution for 30-60 minutes at room temperature to minimize non-specific antibody binding.[7][9]

    • Dilute the primary antibodies (e.g., mouse anti-γH2AX and rabbit anti-TRF1) in Blocking Solution according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[7][9]

    • Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each, followed by three washes with PBS for 5 minutes each.[9]

    • Dilute the fluorophore-conjugated secondary antibodies in Blocking Solution. Protect from light from this point forward.

    • Incubate the cells with the secondary antibody solution for 40-60 minutes at room temperature in the dark.[9]

    • Wash the cells six times with PBS for 5 minutes each in the dark.[9]

  • Mounting and Imaging:

    • Counterstain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Carefully remove the chamber from the slide or mount the coverslip onto a glass slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides at 4°C in the dark until imaging.

    • Acquire images using a confocal microscope equipped with appropriate lasers and filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594. Capture Z-stacks to ensure all foci within a nucleus are imaged.

  • Image Analysis and TIF Quantification:

    • Open the acquired images in an image analysis software (e.g., ImageJ/Fiji, Imaris).

    • Create a maximum intensity projection of the Z-stacks for each channel.

    • Identify individual nuclei using the DAPI channel.

    • Within each nucleus, identify and count the number of γH2AX foci (red channel) and TRF1 foci (green channel).

    • TIFs are identified as foci where the γH2AX and TRF1 signals co-localize (appear as yellow in a merged image).

    • Quantify the number of TIFs per nucleus.

    • A cell is typically scored as TIF-positive if it contains four or more TIFs.[3][12]

    • Calculate the percentage of TIF-positive cells and the average number of TIFs per nucleus for both control and Braco-19 treated samples.

    • Perform statistical analysis to determine the significance of the observed differences.

Troubleshooting

  • High Background:

    • Ensure adequate blocking.

    • Optimize antibody concentrations.

    • Increase the number and duration of wash steps.

  • Weak Signal:

    • Use high-quality, validated primary antibodies.

    • Increase primary antibody incubation time (e.g., overnight at 4°C).

    • Use bright, photostable secondary antibodies.

  • No Co-localization:

    • Confirm that both primary antibodies are from different host species.

    • Verify the specificity of the antibodies.

    • Ensure the imaging settings are appropriate for detecting both fluorophores without bleed-through.

By following this detailed application note and protocol, researchers can effectively utilize immunofluorescence to detect and quantify Braco-19 induced TIFs, providing valuable insights into the mechanism of action of this and other G-quadruplex stabilizing compounds.

References

Application Notes and Protocols: Determination of Braco-19 IC50 Values in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Braco-19 is a potent small molecule inhibitor that targets telomeres, the protective caps (B75204) at the ends of chromosomes. It functions by stabilizing G-quadruplex structures, which are specialized four-stranded DNA conformations found in telomeric regions.[1] This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in the vast majority of cancer cells.[1] The disruption of telomere maintenance by Braco-19 leads to telomere dysfunction, triggering a DNA damage response, cell cycle arrest, and ultimately, apoptosis or senescence in tumor cells.[1][2] This mechanism of action makes Braco-19 a compelling candidate for anticancer therapy.

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Braco-19 in various tumor cell lines using standard cellular assays. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-selection in further preclinical and clinical studies.

Data Presentation: IC50 Values of Braco-19

The following table summarizes the reported IC50 values of Braco-19 in a range of human tumor cell lines. These values were determined using different cellular viability and proliferation assays.

Cell LineCancer TypeIC50 Value (µM)Assay Method
A-431 Ovarian Carcinoma15.8Cytotoxicity Assay
A2780 Ovarian Carcinoma0.1 - 10TRAP Assay / Cytotoxicity Assay
A549 Lung Carcinoma0.09 - 2.42TRAP Assay / SRB Assay
DU-145 Prostate Carcinoma2.3Growth Inhibition Assay
U87 Glioblastoma1.45Proliferation Assay
U251 Glioblastoma1.55Proliferation Assay
SHG-44 Glioma2.5Proliferation Assay
C6 Glioma27.8Proliferation Assay
UXF1138L Uterine Carcinoma2.5Proliferation Assay

Experimental Protocols

Two common and reliable methods for determining the IC50 values of cytotoxic agents like Braco-19 are the Sulforhodamine B (SRB) assay and the MTT assay. Both assays are colorimetric and measure cell proliferation and viability.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Materials:

  • Braco-19

  • Tumor cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Braco-19 in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of Braco-19 in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the Braco-19 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes on a shaker.

    • Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background OD from all readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Braco-19 concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve as the concentration of Braco-19 that causes 50% inhibition of cell growth.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Braco-19

  • Tumor cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the SRB assay.

  • Compound Treatment:

    • Follow the same procedure as for the SRB assay.

  • MTT Incubation:

    • After the drug incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan.

  • Absorbance Measurement:

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Follow the same data analysis steps as for the SRB assay to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_srb SRB Assay cluster_mtt MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_braco19 Add Braco-19 Serial Dilutions incubate_24h->add_braco19 incubate_48_72h Incubate 48-72h add_braco19->incubate_48_72h assay_choice Choose Assay incubate_48_72h->assay_choice fix_cells Fix with TCA assay_choice->fix_cells SRB add_mtt Add MTT Reagent assay_choice->add_mtt MTT stain_srb Stain with SRB fix_cells->stain_srb wash_srb Wash stain_srb->wash_srb solubilize_srb Solubilize wash_srb->solubilize_srb read_srb Read Absorbance (515 nm) solubilize_srb->read_srb analyze_data Calculate % Viability read_srb->analyze_data incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize_mtt Solubilize Formazan incubate_mtt->solubilize_mtt read_mtt Read Absorbance (570 nm) solubilize_mtt->read_mtt read_mtt->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 signaling_pathway cluster_entry Cellular Uptake and Targeting cluster_action Primary Mechanism of Action cluster_consequences Cellular Consequences cluster_shelterin Shelterin Complex Disruption Braco19 Braco-19 Telomere Telomeric G-rich Overhang Braco19->Telomere Binds to G4_stabilization G-Quadruplex Stabilization Telomere->G4_stabilization Telomerase_inhibition Telomerase Inhibition G4_stabilization->Telomerase_inhibition Telomere_dysfunction Telomere Dysfunction G4_stabilization->Telomere_dysfunction TRF2_POT1_delocalization Delocalization of TRF2 & POT1 G4_stabilization->TRF2_POT1_delocalization Telomerase_inhibition->Telomere_dysfunction DDR DNA Damage Response (γ-H2AX, 53BP1 activation) Telomere_dysfunction->DDR Senescence Senescence Telomere_dysfunction->Senescence p53_activation p53 Activation DDR->p53_activation p21_activation p21 Activation p53_activation->p21_activation Apoptosis Apoptosis p53_activation->Apoptosis Cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p21_activation->Cell_cycle_arrest TRF2_POT1_delocalization->Telomere_dysfunction

References

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest and Apoptosis Induced by Braco-19 in Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Braco-19 is a potent small molecule inhibitor that targets telomeres, the protective caps (B75204) at the ends of chromosomes.[1][2][3] Specifically, Braco-19 stabilizes G-quadruplex structures in telomeric DNA, which interferes with telomerase activity and leads to telomere dysfunction.[1][2][3] This disruption of telomere maintenance has been shown to be a promising strategy for anti-cancer therapies, as it can selectively induce cell cycle arrest, senescence, and apoptosis in cancer cells, which rely on telomerase for their sustained proliferation.[2][3][4] This application note provides a detailed overview and protocols for analyzing the effects of Braco-19 on cell cycle progression and apoptosis in human glioblastoma cell lines U87 and U251 using flow cytometry.

Mechanism of Action of Braco-19

Braco-19 exerts its anti-cancer effects by inducing telomere dysfunction. By binding to and stabilizing G-quadruplex DNA structures within the telomeres, Braco-19 prevents the binding of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. This leads to the uncapping of telomeres, exposing the chromosome ends, which are recognized by the cell as DNA damage.[4] This triggers a DNA damage response, activating signaling pathways that can lead to cell cycle arrest, primarily at the G2/M phase, and subsequently, apoptosis.[4] Studies have shown that this process is often mediated by the p53 and p21 tumor suppressor proteins.[4]

Data Summary

The following tables summarize the quantitative data on cell cycle distribution and apoptosis in U87 and U251 glioblastoma cells following treatment with Braco-19 for 72 hours. The data is derived from flow cytometry analysis.

Table 1: Effect of Braco-19 on Cell Cycle Distribution in U87 and U251 Cells

Cell LineTreatment (72h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
U87 Control (DMSO)65%25%10%
Braco-19 (2 µM)40%20%40%
U251 Control (DMSO)70%20%10%
Braco-19 (2 µM)45%15%40%

Table 2: Induction of Apoptosis by Braco-19 in U87 and U251 Cells

Cell LineTreatment (72h)% of Apoptotic Cells (Annexin V positive)
U87 Control (DMSO)< 5%
Braco-19 (2 µM)35%
U251 Control (DMSO)< 5%
Braco-19 (2 µM)30%

Experimental Protocols

Protocol 1: Cell Culture and Braco-19 Treatment of U87 and U251 Glioblastoma Cells

Materials:

  • Human glioblastoma cell lines: U87-MG (ATCC® HTB-14™) and U251-MG

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Braco-19

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture:

    • Culture U87 and U251 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Braco-19 Treatment:

    • Prepare a stock solution of Braco-19 in DMSO.

    • Seed the U87 and U251 cells in 6-well plates at a density of 2 x 10^5 cells per well.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with the desired concentration of Braco-19 (e.g., 2 µM) or with an equivalent volume of DMSO as a vehicle control.

    • Incubate the cells for the desired time period (e.g., 72 hours).

Protocol 2: Flow Cytometry Analysis of Cell Cycle Arrest using Propidium Iodide Staining

Materials:

  • Treated and control cells from Protocol 1

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After treatment, collect the cell culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the cells from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at -20°C for fixation.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale for the PI fluorescence signal (FL2 or FL3 channel).

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on DNA content.

Protocol 3: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC/PI Staining

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest the cells as described in Protocol 2, Step 1.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • Use logarithmic scaling for both FITC (FL1 channel) and PI (FL3 channel) fluorescence signals.

    • Set up compensation to correct for spectral overlap between the FITC and PI channels.

    • Analyze the dot plot to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Analysis cell_culture Culture U87 & U251 Cells braco19_treatment Treat with Braco-19 (or DMSO) cell_culture->braco19_treatment harvest Harvest Cells braco19_treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation annexin_pi_staining Annexin V/PI Staining harvest->annexin_pi_staining pi_staining PI Staining fixation->pi_staining fcm_cell_cycle Flow Cytometry Analysis pi_staining->fcm_cell_cycle fcm_apoptosis Flow Cytometry Analysis annexin_pi_staining->fcm_apoptosis

Caption: Experimental workflow for analyzing Braco-19's effects.

cell_cycle_arrest_pathway Braco19 Braco-19 Telomere Telomere G-quadruplex Braco19->Telomere stabilizes Telomerase Telomerase Inhibition Telomere->Telomerase Telomere_Dysfunction Telomere Dysfunction Telomerase->Telomere_Dysfunction DNA_Damage_Response DNA Damage Response Telomere_Dysfunction->DNA_Damage_Response p53 p53 Activation DNA_Damage_Response->p53 p21 p21 Expression p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest induces

Caption: Braco-19 induced cell cycle arrest signaling pathway.

apoptosis_pathway Braco19 Braco-19 Telomere_Dysfunction Telomere Dysfunction Braco19->Telomere_Dysfunction p53 p53 Activation Telomere_Dysfunction->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Braco-19 induced apoptosis signaling pathway.

References

Troubleshooting & Optimization

Braco-19 trihydrochloride solubility issues and how to overcome them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Braco-19 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges during their experiments with this potent telomerase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the handling and use of this compound, with a focus on solubility.

Q1: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

A1: this compound has specific solubility characteristics. For optimal results, refer to the solubility data below and use the recommended solvents and techniques. Difficulties in dissolution can often be overcome by following the detailed protocols for stock solution preparation.

Q2: My DMSO stock of this compound appears to have a lower concentration than expected after storage. What could be the cause?

A2: This may be due to the hygroscopic nature of DMSO.[1][2] DMSO readily absorbs moisture from the atmosphere, which can significantly impact the solubility of this compound.[1][2] It is crucial to use newly opened or properly stored, anhydrous DMSO for preparing stock solutions.

Q3: I observe precipitation when I dilute my this compound stock solution in aqueous media for cell culture experiments. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue for compounds dissolved in organic solvents. To mitigate this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, typically below 0.5%, to maintain compound solubility and minimize solvent-induced cytotoxicity. It is also recommended to add the stock solution to the medium with vigorous vortexing or stirring to ensure rapid and uniform dispersion.

Q4: Can I dissolve this compound directly in water?

A4: Yes, this compound is soluble in water.[1] However, achieving higher concentrations may require physical assistance such as ultrasonication and warming.[1] For consistent and higher concentration stock solutions, DMSO is also a recommended solvent.[1][3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO50 mg/mL[1]71.11 mM[1]Requires ultrasonic and warming to 80°C. Use newly opened DMSO.[1]
DMSO50 mM
DMSO13 mg/mL[2]18.48 mM[2]Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[2]
Water22 mg/mL[1]31.29 mM[1]Requires ultrasonic and warming.[1]
Water50 mM
Water100 mg/mL[2]
EthanolInsoluble[2]

Experimental Protocols

Below are detailed protocols for the preparation of this compound stock solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Pipettors and sterile tips

    • Ultrasonic water bath

    • Heating block or water bath set to 80°C

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

    • Vortex the tube briefly to suspend the powder.

    • Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.

    • Transfer the tube to a heating block or water bath set at 80°C and heat for 5-10 minutes, vortexing intermittently until the solution is clear.

    • Allow the solution to cool to room temperature.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of an Aqueous Stock Solution

  • Materials:

    • This compound powder

    • Nuclease-free water

    • Sterile microcentrifuge tubes

    • Pipettors and sterile tips

    • Ultrasonic water bath

    • Heating block or water bath

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of nuclease-free water to achieve the target concentration (e.g., 22 mg/mL).

    • Vortex the tube to suspend the powder.

    • Place the tube in an ultrasonic water bath for 15-20 minutes.

    • Gently warm the solution while vortexing intermittently until the compound is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Sterile filter the solution if it is to be used in cell culture.

    • Aliquot and store at -20°C or -80°C.

Visualizations

Mechanism of Action Workflow

The following diagram illustrates the workflow for overcoming solubility issues and preparing this compound for experimental use.

G Workflow for Overcoming this compound Solubility Issues cluster_start Start cluster_dissolution Dissolution cluster_verification Verification & Storage cluster_application Application Start This compound (Powder) ChooseSolvent Choose Solvent (DMSO or Water) Start->ChooseSolvent AddSolvent Add Solvent to Powder ChooseSolvent->AddSolvent PhysicalAid Apply Physical Aid (Ultrasonication, Warming) AddSolvent->PhysicalAid CheckClarity Check for Complete Dissolution (Clear Solution) PhysicalAid->CheckClarity CheckClarity->PhysicalAid Precipitate Remains Aliquot Aliquot Stock Solution CheckClarity->Aliquot Success Store Store at -20°C or -80°C Aliquot->Store Dilute Dilute in Aqueous Buffer/ Cell Culture Medium Store->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Workflow for solubilizing this compound.

Signaling Pathway of Braco-19

This diagram illustrates the proposed signaling pathway of Braco-19 as a telomerase inhibitor.

G Proposed Signaling Pathway of Braco-19 Braco19 This compound G4 G-quadruplex at Telomeric DNA Overhang Braco19->G4 Binds to Stabilization Stabilization of G-quadruplex G4->Stabilization TelomeraseInhibition Telomerase Inhibition Stabilization->TelomeraseInhibition TelomereUncapping Telomere Uncapping Stabilization->TelomereUncapping DNADamage DNA Damage Response TelomeraseInhibition->DNADamage TelomereUncapping->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis Senescence Senescence DNADamage->Senescence

Caption: Signaling pathway of Braco-19 as a telomerase inhibitor.

References

Technical Support Center: Optimizing Braco-19 Concentration for Maximal Telomerase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Braco-19 for telomerase inhibition experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Braco-19 as a telomerase inhibitor?

Braco-19 is a potent telomerase inhibitor that functions by stabilizing G-quadruplex (GQ) structures at the 3' single-stranded overhang of telomeric DNA.[1][2][3] This stabilization prevents the catalytic subunit of telomerase, hTERT, from binding to and extending the telomeres.[2][4] The inhibition of telomerase's capping and catalytic functions leads to telomere dysfunction, including telomere uncapping and shortening with prolonged exposure.[2][4][5] This triggers a DNA damage response, ultimately resulting in cell cycle arrest, senescence, or apoptosis in cancer cells.[5][6]

Q2: What is a typical starting concentration range for Braco-19 in cell culture experiments?

Based on published data, a common starting concentration range for Braco-19 in cell culture is between 0.05 µM and 25 µM.[5] For short-term experiments (e.g., 24-72 hours) focusing on mechanism of action, concentrations of 1 µM to 10 µM are often used.[1][4] For longer-term experiments (e.g., 15 days) investigating effects on telomere length and cell growth, lower concentrations in the range of 0.1 µM to 1.0 µM may be more appropriate to minimize acute cytotoxicity.[4][7]

Q3: How does the effective concentration of Braco-19 vary between different cell lines?

The effective concentration of Braco-19, often measured as the half-maximal inhibitory concentration (IC50), varies significantly across different cell lines.[1][5] This variability is influenced by factors such as the cell type, proliferation rate, and initial telomere length. It is crucial to determine the IC50 for your specific cell line of interest.

Troubleshooting Guide

Problem 1: I am not observing significant telomerase inhibition with Braco-19 treatment.

  • Inadequate Concentration: The concentration of Braco-19 may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 25 µM) and narrow it down based on the results. In some glioma cell lines, near-complete inhibition of telomerase activity was observed at 5 µM after 72 hours.[5]

  • Insufficient Treatment Duration: The effects of Braco-19 on telomerase activity and downstream cellular processes are time-dependent. A 72-hour treatment period has been shown to be effective in several studies.[5] Consider extending the treatment duration if you are not observing the expected effects.

  • Assay Sensitivity: Ensure that your telomerase activity assay, such as the Telomere Repeat Amplification Protocol (TRAP) assay, is optimized and sensitive enough to detect changes. Include appropriate positive and negative controls in your experimental setup.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to G-quadruplex stabilizers. For instance, C6 glioma cells showed a much higher IC50 value (27.8 µM) compared to other glioma cell lines like U87 (1.45 µM) and U251 (1.55 µM).[5]

Problem 2: I am observing high levels of cytotoxicity even at low concentrations of Braco-19.

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to Braco-19. It is important to distinguish between targeted anti-proliferative effects due to telomerase inhibition and non-specific cytotoxicity. Perform a cell viability assay (e.g., SRB or MTT assay) to determine the cytotoxic profile of Braco-19 in your cells.

  • Treatment Duration: Shortening the treatment duration may help to mitigate acute cytotoxicity while still allowing for the observation of telomerase inhibition.

  • Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve Braco-19 (e.g., DMSO) in your culture medium is non-toxic to the cells.

Problem 3: My results are inconsistent across experiments.

  • Compound Stability: Ensure proper storage and handling of the Braco-19 compound to maintain its stability and activity. Prepare fresh dilutions for each experiment from a stock solution.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these factors can influence cellular responses to drug treatment.

  • Experimental Reproducibility: Perform experiments in triplicate and include appropriate controls to ensure the reproducibility of your findings.

Data Presentation

Table 1: IC50 Values of Braco-19 for Cell Proliferation in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment DurationAssay
U87Glioblastoma1.4572 hoursNot Specified
U251Glioblastoma1.5572 hoursNot Specified
SHG-44Glioblastoma2.572 hoursNot Specified
C6Glioma27.872 hoursNot Specified
UXF1138LUterine Carcinoma2.55 daysSRB Assay
A549Lung Carcinoma2.496 hoursSRB Assay
A2780Ovarian Carcinoma10Not SpecifiedCytotoxicity Assay
DU-145Prostate Carcinoma2.3Not SpecifiedGrowth Inhibition Assay
A-431Ovarian Carcinoma15.8Not SpecifiedCytotoxicity Assay

Table 2: IC50 Values of Braco-19 for Telomerase Inhibition

Cell LineCancer TypeIC50 (µM)Assay
A2780Ovarian Carcinoma0.1TRAP Assay
A549Lung Carcinoma0.09TRAP Assay

Experimental Protocols

1. Protocol: Determination of IC50 for Cell Proliferation using Sulforhodamine B (SRB) Assay

This protocol is adapted from a study on the UXF1138L cell line.[4][7]

  • Cell Seeding: Seed cells into 96-well plates at a density of 2,000 cells/well in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Braco-19 Treatment: Prepare serial dilutions of Braco-19 in culture medium. Add 100 µL of the diluted Braco-19 solutions to the respective wells to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (e.g., PBS or DMSO at the same concentration as the highest drug dose).

  • Incubation: Incubate the plates for 5 days under standard culture conditions.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

2. Protocol: Telomere Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

This protocol is a general guideline based on descriptions from multiple studies.[5][8]

  • Cell Lysate Preparation: Treat cells with varying concentrations of Braco-19 for the desired duration (e.g., 72 hours). Harvest the cells and prepare cell extracts using a CHAPS-based lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).

  • TRAP Reaction: For each sample, add an equivalent amount of protein (e.g., 500 ng) to a PCR tube containing the TRAP reaction mix. This mix typically includes a biotinylated TS primer, an RP primer, dNTPs, and Taq polymerase. Include a heat-inactivated sample as a negative control and a cell line with known telomerase activity as a positive control. An internal standard (IS) should be included in each reaction to control for PCR inhibition.

  • Telomerase Elongation and PCR Amplification: Perform the telomerase elongation step, followed by PCR amplification of the telomerase-extended products according to the manufacturer's instructions of the TRAP assay kit (e.g., from Roche).

  • Detection: Detect the amplified products using an ELISA-based method or by electrophoresis on a polyacrylamide gel followed by staining.

  • Quantification: Quantify the telomerase activity relative to the control samples. The signal from the internal standard should be used to normalize the results and account for any PCR inhibitors present in the samples.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Braco-19 Concentration Optimization start Start: Select Cell Line dose_response Dose-Response Experiment (e.g., 0.1 - 25 µM Braco-19) start->dose_response srb_assay Cell Viability Assay (e.g., SRB Assay) dose_response->srb_assay trap_assay Telomerase Activity Assay (TRAP Assay) dose_response->trap_assay ic50_determination Determine IC50 for Proliferation srb_assay->ic50_determination downstream_analysis Downstream Functional Assays (e.g., Western Blot, Immunofluorescence) ic50_determination->downstream_analysis ic50_inhibition Determine IC50 for Inhibition trap_assay->ic50_inhibition ic50_inhibition->downstream_analysis end End: Optimal Concentration Identified downstream_analysis->end

Caption: Workflow for optimizing Braco-19 concentration.

G cluster_pathway Signaling Pathway of Braco-19 Induced Telomere Dysfunction braco19 Braco-19 g_quadruplex Telomeric G-Quadruplex Stabilization braco19->g_quadruplex telomerase_inhibition Telomerase Inhibition g_quadruplex->telomerase_inhibition telomere_uncapping Telomere Uncapping g_quadruplex->telomere_uncapping trf2_pot1_displacement Displacement of TRF2 & POT1 telomere_uncapping->trf2_pot1_displacement dna_damage_response DNA Damage Response (γ-H2AX, 53BP1 foci) telomere_uncapping->dna_damage_response p53_activation p53 Activation dna_damage_response->p53_activation p21_activation p21 Activation p53_activation->p21_activation apoptosis_senescence Apoptosis / Senescence p53_activation->apoptosis_senescence cell_cycle_arrest G2/M Cell Cycle Arrest p21_activation->cell_cycle_arrest cell_cycle_arrest->apoptosis_senescence

Caption: Braco-19 induced signaling pathway.

References

Addressing poor membrane permeability of Braco-19 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Braco-19. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the experimental use of Braco-19, with a particular focus on its poor membrane permeability.

Frequently Asked Questions (FAQs)

Q1: What is Braco-19 and what is its primary mechanism of action?

Braco-19 is a synthetically developed trisubstituted acridine (B1665455) compound. Its primary mechanism of action is the stabilization of G-quadruplex (G4) DNA structures, which are secondary structures found in guanine-rich nucleic acid sequences. By stabilizing these structures, particularly at the telomeres, Braco-19 inhibits the activity of the enzyme telomerase.[1][2] Telomerase is crucial for maintaining telomere length in most cancer cells, and its inhibition can lead to telomere shortening, cellular senescence, and apoptosis.[1][3]

Q2: I am observing very low permeability of Braco-19 in my cell-based assays. Is this expected?

Yes, this is a well-documented characteristic of Braco-19. It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability.[2] Studies using various epithelial cell monolayers, such as Caco-2, 16HBE14o-, and Calu-3, have consistently shown very poor permeability in the absorptive (apical to basolateral) direction.[2][4] This low permeability is considered its main biopharmaceutical limitation for therapeutic applications.[2][4]

Q3: What are the typical apparent permeability (Papp) values for Braco-19 in Caco-2 cell assays?

In Caco-2 cell monolayer assays, the apparent permeability (Papp) for Braco-19 in the secretory (basolateral to apical) direction is very low, typically in the range of 0.25 x 10⁻⁷ to 0.98 x 10⁻⁷ cm/s.[2][4] Transport in the absorptive direction is often undetectable.[2][4]

Q4: Is the low permeability of Braco-19 due to active efflux by transporters like P-glycoprotein (P-gp)?

Current evidence suggests that active efflux is not the primary reason for Braco-19's low permeability. Transport studies have shown that its permeability is not significantly influenced by inhibitors of common efflux pumps like cyclosporin (B1163) A (a P-gp inhibitor) or by low temperature (4°C), which would inhibit active transport processes.[2][4]

Q5: What is the cytotoxic profile of Braco-19 in different cell lines?

The cytotoxicity of Braco-19, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line. It is important to determine the IC50 for your specific cell line and experimental conditions. Below is a summary of reported IC50 values.

Cell LineCancer TypeIC50 (µM)Assay Duration
UXF1138LUterine Carcinoma2.55 days
16HBE14o-Bronchial Epithelial3.5 - 13.5Not Specified
Calu-3Lung Adenocarcinoma3.5 - 13.5Not Specified
Human Alveolar Epithelial CellsNormal Lung3.5 - 13.5Not Specified
Caco-2Colorectal Adenocarcinoma>50Not Specified

Troubleshooting Guides

Issue 1: Consistently low or undetectable Braco-19 permeability in Caco-2 or other epithelial monolayer assays.

Potential Cause 1: Inherent Poor Permeability Braco-19 is a polar molecule with high aqueous solubility, which inherently limits its ability to passively diffuse across lipid membranes.

Troubleshooting Strategies:

  • Acknowledge the Baseline: Understand that very low Papp values are expected for Braco-19. Your results are likely consistent with existing data.

  • Focus on Relative Permeability: If you are screening modified versions of Braco-19 or different formulations, focus on the relative change in permeability compared to the parent Braco-19 molecule, rather than achieving a high absolute Papp value.

  • Consider Alternative Delivery Strategies: If the goal is to enhance cellular uptake for efficacy studies, direct permeability assays may not be the most relevant. Instead, focus on formulation-based approaches (see Issue 2).

Potential Cause 2: Low Assay Recovery Due to its planar aromatic structure, Braco-19 may exhibit non-specific binding to plasticware used in the assay plates, leading to an underestimation of its concentration in the acceptor compartment and thus an artificially low Papp value.

Troubleshooting Strategies:

  • Quantify Recovery: Always calculate the mass balance of Braco-19 at the end of the experiment by measuring the amount in the apical, basolateral, and cell lysate fractions, as well as performing a wash of the plate wells to determine the amount bound to the plastic. The total recovery should ideally be between 80% and 120%.

  • Use Low-Binding Plates: Utilize commercially available low-protein-binding plates for your permeability assays.

  • Incorporate a "Sink" Condition: Add a protein such as bovine serum albumin (BSA) at a concentration of 1-4% to the basolateral (receiver) chamber. This can help to mimic in vivo conditions and reduce non-specific binding by creating a protein gradient that facilitates the desorption of the compound from the plastic and cell monolayer.

  • Pre-treatment of Plates: Pre-incubating the plates with a solution of a similar but unlabeled compound can sometimes help to saturate non-specific binding sites.

Issue 2: Difficulty in achieving sufficient intracellular concentrations of Braco-19 for in vitro efficacy studies.

Potential Cause: Poor cellular uptake due to low membrane permeability.

Troubleshooting Strategies:

  • Formulation Approaches:

    • Liposomal Encapsulation: Encapsulating Braco-19 in liposomes can improve its cellular delivery. Liposomes can fuse with the cell membrane or be taken up by endocytosis, releasing their contents into the cytoplasm.

    • Nanoparticle Formulation: Formulating Braco-19 into polymeric nanoparticles can enhance its stability and facilitate cellular uptake, potentially through endocytic pathways.

  • Use of Permeation Enhancers:

    • Co-incubation with Enhancers: While not extensively studied for Braco-19 specifically, transiently increasing membrane permeability with chemical permeation enhancers can be explored. These should be used with caution, as they can impact cell viability and monolayer integrity. It is crucial to perform thorough toxicity and integrity checks (e.g., TEER measurement, Lucifer yellow flux) when using these agents.

  • Chemical Modification:

    • Prodrug Approach: Modifying the Braco-19 structure to create a more lipophilic prodrug that can cross the cell membrane and then be converted to the active form intracellularly is a potential, though more involved, strategy.

    • Conjugation with Cell-Penetrating Peptides (CPPs): Covalently linking Braco-19 to a CPP can facilitate its translocation across the plasma membrane.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay for Braco-19

This protocol is adapted for compounds like Braco-19 that have low permeability and potential for non-specific binding.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Braco-19 stock solution (in a suitable solvent like DMSO, final concentration in assay <1%)

  • Lucifer yellow solution (for monolayer integrity testing)

  • Bovine Serum Albumin (BSA)

  • LC-MS/MS or other suitable analytical method for Braco-19 quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be >250 Ω·cm².

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • Prepare the apical (A) and basolateral (B) solutions. For the A to B direction, the apical solution contains Braco-19 at the desired concentration in transport buffer, and the basolateral solution is transport buffer, preferably containing 1-4% BSA. For the B to A direction, the basolateral solution contains Braco-19, and the apical solution is the transport buffer.

  • Permeability Assay:

    • Add the appropriate volumes of the dosing and receiver solutions to the apical and basolateral chambers.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh receiver solution.

  • Post-Assay Integrity Check: After the final time point, measure the flux of Lucifer yellow to confirm that the monolayer integrity was maintained throughout the experiment.

  • Sample Analysis: Quantify the concentration of Braco-19 in all collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

Protocol 2: Investigating the Role of Endocytosis in Braco-19 Uptake

This protocol uses pharmacological inhibitors to probe the potential involvement of different endocytic pathways in the cellular uptake of Braco-19.

Materials:

  • Cancer cell line of interest cultured in appropriate plates

  • Braco-19

  • Endocytosis inhibitors (see table below)

  • Cell lysis buffer

  • Analytical method for Braco-19 quantification

Endocytosis Inhibitors:

Pathway InhibitedInhibitorWorking Concentration
Clathrin-mediatedChlorpromazine10-30 µM
Pitstop 210-30 µM
Caveolae-mediatedGenistein50-200 µM
Filipin III1-5 µg/mL
MacropinocytosisAmiloride50-100 µM
EIPA10-50 µM

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the respective endocytosis inhibitors at their working concentrations for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Braco-19 Treatment: Add Braco-19 to the wells (with and without inhibitors) at the desired concentration and incubate for a defined period (e.g., 1, 2, or 4 hours).

  • Cell Lysis: At the end of the incubation, wash the cells thoroughly with cold PBS to remove extracellular Braco-19. Lyse the cells using a suitable lysis buffer.

  • Quantification: Quantify the intracellular concentration of Braco-19 in the cell lysates using a validated analytical method.

  • Data Analysis: Compare the intracellular concentration of Braco-19 in the inhibitor-treated cells to the vehicle-treated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Important Considerations:

  • Always perform cytotoxicity assays for the inhibitors on your cell line to ensure that the working concentrations used are non-toxic.

  • The effectiveness of inhibitors can be cell-type dependent. It is advisable to use positive controls for each pathway to validate the inhibitor's activity in your system.

Visualizations

Experimental_Workflow_Permeability_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed_cells->culture check_integrity_pre Measure TEER (Pre-assay) culture->check_integrity_pre add_braco19 Add Braco-19 to donor chamber check_integrity_pre->add_braco19 incubate Incubate at 37°C add_braco19->incubate sample Sample from receiver chamber at time points incubate->sample check_integrity_post Perform Lucifer Yellow flux (Post-assay) incubate->check_integrity_post quantify Quantify Braco-19 by LC-MS/MS sample->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for a Caco-2 permeability assay of Braco-19.

Signaling_Pathway_Troubleshooting cluster_problem Problem cluster_solutions Potential Solutions cluster_formulation Formulation Strategies cluster_enhancers Permeability Enhancement low_uptake Low Intracellular Braco-19 Concentration liposomes Liposomal Encapsulation low_uptake->liposomes Improves delivery nanoparticles Nanoparticle Formulation low_uptake->nanoparticles Enhances stability & uptake chem_enhancers Chemical Permeation Enhancers low_uptake->chem_enhancers Transiently increases membrane permeability cpp Cell-Penetrating Peptides low_uptake->cpp Facilitates translocation

Caption: Troubleshooting strategies for low Braco-19 cellular uptake.

Endocytosis_Investigation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells pre_incubate Pre-incubate with endocytosis inhibitors seed_cells->pre_incubate add_braco19 Add Braco-19 pre_incubate->add_braco19 incubate Incubate for defined period add_braco19->incubate wash_lyse Wash and lyse cells incubate->wash_lyse quantify Quantify intracellular Braco-19 wash_lyse->quantify compare Compare uptake vs. control quantify->compare

Caption: Workflow for investigating endocytic uptake of Braco-19.

References

Troubleshooting unexpected cytotoxic effects of Braco-19 in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Braco-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results, particularly concerning the cytotoxic effects of Braco-19 in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Braco-19?

Braco-19 is a potent telomerase and telomere inhibitor. It functions as a G-quadruplex (GQ) binding ligand, stabilizing these four-stranded DNA structures that are particularly prevalent in telomeric regions.[1] This stabilization prevents the catalytic action and capping function of telomerase, leading to telomere shortening, DNA damage response, cellular senescence, and apoptosis, primarily in cancer cells.[2][3][4]

Q2: Is Braco-19 expected to be toxic to normal cells?

Generally, Braco-19 has shown selectivity for cancer cells over normal cells. For instance, studies have reported that normal primary astrocytes do not exhibit significant growth inhibition or DNA damage response when treated with concentrations of Braco-19 that are cytotoxic to glioblastoma cells.[5][6] This selectivity is thought to be due to the higher replicative rate and reliance on telomerase for telomere maintenance in cancer cells compared to most normal somatic cells.

Q3: Why am I observing significant cytotoxicity in my normal cell line treated with Braco-19?

While Braco-19 is generally selective for cancer cells, several factors could contribute to unexpected cytotoxicity in normal cells. These can be broadly categorized as issues related to experimental setup, specific characteristics of the cell line used, and potential off-target effects. This guide provides a structured approach to troubleshooting these potential issues.

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

This guide is designed to help you identify the potential source of unexpected cytotoxic effects of Braco-19 in your normal cell lines.

Issue 1: High Cytotoxicity Observed in Normal Cells at Expected Non-Toxic Concentrations

If you are observing a significant decrease in cell viability in your normal cell line at concentrations of Braco-19 reported to be non-toxic, consider the following possibilities:

Potential Cause 1: Experimental Artifacts

Certain aspects of the experimental setup can lead to inaccurate cytotoxicity readings.

Troubleshooting Steps:

  • Verify Drug Concentration and Stability:

    • Ensure the correct final concentration of Braco-19 in your culture medium. Perform serial dilutions carefully.

    • Braco-19, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

  • Optimize Cell Seeding Density:

    • Both very low and very high cell densities can affect the apparent cytotoxicity of a compound. Ensure you are using a consistent and optimal seeding density for your specific cell line.

  • Check for Contamination:

    • Mycoplasma or other microbial contamination can sensitize cells to stress and affect their response to chemical compounds. Regularly test your cell cultures for contamination.

  • Review Cytotoxicity Assay Choice and Execution:

    • The choice of cytotoxicity assay can influence the results. For example, MTT assays measure metabolic activity, which can sometimes be confounded by factors other than cell death. Consider using a complementary assay that measures a different aspect of cell health, such as membrane integrity (e.g., Trypan Blue exclusion) or apoptosis (e.g., Annexin V staining).

Potential Cause 2: Cell Line-Specific Sensitivity

Not all "normal" cell lines behave identically. Certain characteristics can render them more susceptible to G-quadruplex stabilizers.

Troubleshooting Steps:

  • Assess Proliferative Rate:

    • Rapidly proliferating normal cell lines may be more sensitive to telomere-targeting agents than quiescent or slowly dividing cells. Determine the doubling time of your normal cell line and compare it to that of your cancer cell lines.

  • Evaluate Telomere Length:

    • Normal cells with inherently shorter telomeres may be more vulnerable to the effects of Braco-19.[7]

  • Consider the "Normal" Cell Line's Origin and Characteristics:

    • Some immortalized "normal" cell lines may have alterations in cell cycle checkpoints or DNA repair pathways that make them more sensitive to DNA damage-inducing agents.

Potential Cause 3: Off-Target Effects

While Braco-19 is designed to target telomeric G-quadruplexes, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. G-quadruplex structures can also be found in promoter regions of various genes, and their stabilization could potentially alter gene expression.

Troubleshooting Steps:

  • Perform a Dose-Response Curve:

    • Establish a detailed dose-response curve for Braco-19 in your normal cell line to identify the precise concentration at which toxicity becomes apparent. This will help in selecting appropriate concentrations for future experiments.

  • Investigate Markers of DNA Damage and Cell Cycle Arrest:

    • Even at sub-lethal concentrations, Braco-19 might be inducing a DNA damage response or cell cycle arrest. Assess for markers like γ-H2AX (a marker of DNA double-strand breaks) and analyze the cell cycle distribution using propidium (B1200493) iodide staining.

Structured Troubleshooting Table
Observed Problem Potential Cause Suggested Action Recommended Experiment(s)
High cytotoxicity in normal cellsExperimental Artifact Verify drug concentration, optimize cell density, check for contamination.Serial dilution verification, cell titration experiment, mycoplasma testing.
Cell Line Sensitivity Characterize the proliferation rate and telomere length of your normal cells.Growth curve analysis, telomere length assay.
Off-Target Effects Determine the toxicity threshold and investigate cellular responses at sub-lethal doses.Detailed dose-response curve, γ-H2AX immunofluorescence, cell cycle analysis.

Diagnostic Experimental Workflows

To systematically investigate the cause of unexpected cytotoxicity, a logical progression of experiments is recommended.

Workflow for Diagnosing Unexpected Cytotoxicity

G cluster_exp Experimental Checks cluster_cell Cell Line Characterization cluster_off_target Mechanism Investigation start Unexpected Cytotoxicity in Normal Cells exp_artifact Step 1: Rule out Experimental Artifacts start->exp_artifact cell_sensitivity Step 2: Assess Cell Line-Specific Sensitivity exp_artifact->cell_sensitivity If cytotoxicity persists verify_conc Verify Braco-19 Concentration exp_artifact->verify_conc check_cells Check Cell Health & Density exp_artifact->check_cells off_target Step 3: Investigate Potential Off-Target Effects cell_sensitivity->off_target If cytotoxicity persists prolif_rate Determine Proliferation Rate cell_sensitivity->prolif_rate telomere_len Assess Telomere Length cell_sensitivity->telomere_len conclusion Identify Cause and Optimize Protocol off_target->conclusion dna_damage Analyze DNA Damage (γ-H2AX) off_target->dna_damage cell_cycle Profile Cell Cycle (PI Staining) off_target->cell_cycle apoptosis Measure Apoptosis (Annexin V) off_target->apoptosis G braco19 Braco-19 gq Telomeric G-Quadruplex braco19->gq stabilizes telomerase Telomerase gq->telomerase inhibits binding telomere_uncapping Telomere Uncapping gq->telomere_uncapping induces telomerase->telomere_uncapping prevents dna_damage DNA Damage Response (γ-H2AX, 53BP1) telomere_uncapping->dna_damage p53 p53 Activation dna_damage->p53 senescence Senescence dna_damage->senescence cell_cycle_arrest Cell Cycle Arrest (p21 activation) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

References

Braco-19 Technical Support Center: Minimizing Off-Target Effects in Cellular Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Braco-19 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Braco-19 in cellular experiments, with a focus on understanding and minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Braco-19?

Braco-19 is a potent G-quadruplex (GQ) stabilizing ligand.[1] Its primary on-target effect is the binding to and stabilization of G-quadruplex structures formed in the G-rich single-stranded 3' overhang of telomeres.[1] This stabilization inhibits the catalytic activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells.[2][3] By preventing telomere elongation, Braco-19 leads to telomere uncapping, triggering a DNA damage response, and ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[2][4][5]

Q2: What are the known off-target effects of Braco-19?

The "off-target" effects of Braco-19 are primarily due to its ability to bind to G-quadruplex structures that exist in locations other than telomeres. The human genome contains numerous putative G-quadruplex forming sequences, notably in the promoter regions of oncogenes such as c-myc, BCL-2, and KRAS.[6][7][8] Stabilization of these G-quadruplexes by Braco-19 can modulate the transcription of these genes, which may contribute to its anti-cancer activity but can also lead to unintended cellular consequences. While Braco-19 shows good selectivity for cancer cells over normal primary astrocytes, a fraction of the DNA damage response induced by Braco-19 is not localized at the telomeres, suggesting interactions with these non-telomeric G-quadruplexes.[3][4]

Q3: How can I minimize the off-target effects of Braco-19 in my experiments?

Minimizing off-target effects involves a combination of careful experimental design and the use of appropriate controls:

  • Dose Optimization: Use the lowest effective concentration of Braco-19. Determine the IC50 for your specific cell line and use concentrations around this value for your experiments. Titrating the concentration will help to maximize the on-target effects while minimizing off-target binding.

  • Use of Control Cell Lines: Include a control cell line with longer telomeres or lower telomerase activity to distinguish between telomere-specific and other effects. Comparing cancer cells with normal primary astrocytes, which are less sensitive to Braco-19, can also help assess selectivity.[3][4]

  • Time-Course Experiments: The on-target effects of Braco-19 on telomere length are progressive and may require longer incubation times to become apparent.[1] Short-term effects are more likely to be a combination of on- and off-target activities.

  • Rescue Experiments: To confirm that the observed phenotype is due to on-target activity, consider rescue experiments. For example, overexpression of the telomere-binding protein POT1 has been shown to confer resistance to Braco-19.[2]

  • Direct Target Engagement Assays: Employ techniques like a Cellular Thermal Shift Assay (CETSA) to confirm that Braco-19 is engaging with its intended G-quadruplex targets within the cell.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cytotoxicity in control (non-cancerous) cell lines Concentration of Braco-19 is too high, leading to significant off-target effects.Perform a dose-response curve to determine the optimal concentration with minimal toxicity to control cells.
The control cell line may have a higher sensitivity to G-quadruplex ligands.Use a different control cell line, such as primary astrocytes, which have shown lower sensitivity.[3][4]
Inconsistent results between experiments Braco-19 instability in solution.Prepare fresh stock solutions of Braco-19 for each experiment and avoid repeated freeze-thaw cycles.
Variability in cell culture conditions.Ensure consistent cell passage number, confluency, and media composition.
No significant effect on cancer cell viability Insufficient incubation time.Increase the incubation time with Braco-19, as telomere-dependent effects can take several days to manifest.[1]
Cell line is resistant to Braco-19.Verify telomerase activity in your cell line. Cells with very long telomeres or alternative lengthening of telomeres (ALT) mechanisms may be less sensitive.
Difficulty in interpreting TRAP assay results Braco-19 can inhibit the PCR amplification step of the TRAP assay.Run a control with a telomerase substrate extension product (e.g., TSR8) to check for PCR inhibition by Braco-19.[9]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Braco-19 in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay
UXF1138LUterine Carcinoma2.55 daysSRB Assay
U87Glioblastoma1.4572 hoursCytotoxicity Assay
U251Glioblastoma1.5572 hoursCytotoxicity Assay
SHG-44Glioblastoma2.572 hoursCytotoxicity Assay
C6Glioma27.872 hoursCytotoxicity Assay

Data compiled from multiple sources.[1][3][4][10]

Table 2: Binding Affinity and Selectivity of Braco-19

TargetBinding Constant (KG4)Selectivity over Duplex DNAMethod
Telomeric G-Quadruplex30 x 106 M-1~10-40 foldTRAP-LIG, MD Simulations

Data suggests that while Braco-19 has a high affinity for telomeric G-quadruplexes, its selectivity over double-stranded DNA is moderate.[11][12] Further studies are needed to quantify its binding to a wider range of non-telomeric G-quadruplexes.

Experimental Protocols

Telomerase Repeat Amplification Protocol (TRAP) Assay

This protocol is adapted from established methods to assess telomerase activity in cell extracts treated with Braco-19.[3]

Materials:

  • CHAPS Lysis Buffer

  • TRAP Reaction Mix (containing TS primer, dNTPs, TRAP buffer)

  • Taq Polymerase

  • Braco-19

  • Control cell lysates (telomerase-positive and negative)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Cell Lysate Preparation: Prepare cell extracts from control and Braco-19-treated cells using CHAPS lysis buffer. Quantify protein concentration.

  • Telomerase Extension: In a PCR tube, mix cell lysate (containing 0.5-1 µg of protein) with the TRAP reaction mix. Add Braco-19 at desired concentrations. Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification: Add Taq polymerase and a reverse primer to the reaction mix. Perform PCR to amplify the telomerase extension products. A typical PCR cycle is 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 5 minutes.

  • Detection: Analyze the PCR products by PAGE and visualize the characteristic 6-base pair ladder indicative of telomerase activity.

  • Control for PCR Inhibition: To ensure Braco-19 is not directly inhibiting the PCR step, run a parallel reaction with a known telomerase extension product (like TSR8) in the presence of Braco-19.[9]

Immunofluorescence Staining for DNA Damage Foci (γH2AX and 53BP1)

This protocol allows for the visualization of DNA damage response activation in cells treated with Braco-19.[2][4][13][14][15]

Materials:

  • Cells grown on coverslips

  • Braco-19

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA or serum in PBS)

  • Primary antibodies (anti-γH2AX, anti-53BP1)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with Braco-19 at the desired concentration and for the appropriate duration.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and 53BP1 diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Wash the cells, counterstain with DAPI, and mount the coverslips on microscope slides. Visualize and quantify the number of γH2AX and 53BP1 foci per nucleus using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Braco-19 on cell cycle distribution.[9][16][17][18]

Materials:

  • Braco-19 treated and control cells

  • Cold 70% Ethanol (B145695) for fixation

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Use the PI fluorescence to determine the DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This protocol detects apoptosis in Braco-19 treated cells by identifying the externalization of phosphatidylserine.[11][19][20]

Materials:

  • Braco-19 treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add more Annexin V Binding Buffer and analyze the cells immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Experimental Workflows

Braco19_Mechanism_of_Action Braco19 Braco-19 Telomeric_GQ Telomeric G-Quadruplex Braco19->Telomeric_GQ Stabilizes (On-Target) OffTarget_GQ Off-Target G-Quadruplexes (e.g., c-myc promoter) Braco19->OffTarget_GQ Stabilizes (Off-Target) Telomere_Uncapping Telomere Uncapping & Shortening Braco19->Telomere_Uncapping Induces Telomerase Telomerase Telomeric_GQ->Telomerase Inhibits Binding Oncogene_Modulation Oncogene Expression Modulation OffTarget_GQ->Oncogene_Modulation Leads to Telomerase->Telomere_Uncapping Normally prevents DDR DNA Damage Response (DDR) Telomere_Uncapping->DDR Triggers p53 p53 Activation DDR->p53 Activates p21 p21 Upregulation p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Causes Senescence Senescence CellCycleArrest->Senescence Can lead to

Caption: On- and off-target mechanism of action of Braco-19.

Experimental_Workflow Cell_Culture Cell Culture (Cancer vs. Control) Braco19_Treatment Braco-19 Treatment (Dose & Time Course) Cell_Culture->Braco19_Treatment Cytotoxicity Cytotoxicity Assay (e.g., SRB, MTT) Braco19_Treatment->Cytotoxicity Target_Engagement Target Engagement (e.g., CETSA) Braco19_Treatment->Target_Engagement Mechanism_Analysis Mechanism of Action Analysis Braco19_Treatment->Mechanism_Analysis Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Target_Engagement->Data_Analysis TRAP_Assay TRAP Assay Mechanism_Analysis->TRAP_Assay IF_Staining Immunofluorescence (γH2AX, 53BP1) Mechanism_Analysis->IF_Staining Flow_Cytometry Flow Cytometry Mechanism_Analysis->Flow_Cytometry TRAP_Assay->Data_Analysis IF_Staining->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for evaluating Braco-19.

Caption: A logical approach to troubleshooting experiments with Braco-19.

References

Stability of Braco-19 trihydrochloride in aqueous solutions at physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Braco-19 trihydrochloride in aqueous solutions, particularly at physiological pH.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in aqueous solutions at physiological pH (pH 7.4)?

A1: No, published research indicates that Braco-19 has stability problems when dissolved in aqueous media at physiological pH.[1] This instability can affect experimental reproducibility and the effective concentration of the active compound. It is crucial to prepare solutions fresh and use them promptly.

Q2: What are the likely degradation pathways for Braco-19 in aqueous solutions?

A2: While specific degradation pathways for Braco-19 are not extensively detailed in the provided search results, amine hydrochloride salts in aqueous solutions can be susceptible to hydrolysis.[2] The complex structure of Braco-19, a 3,6,9-trisubstituted acridine[3], may also be sensitive to pH-dependent rearrangements or oxidative degradation.

Q3: What is the recommended procedure for preparing Braco-19 solutions for cell culture experiments?

A3: To minimize degradation, it is recommended to prepare a concentrated stock solution of this compound in an acidic buffer or a suitable organic solvent like DMSO and store it at -20°C or -80°C.[4] Immediately before use, dilute the stock solution to the final desired concentration in the cell culture medium. Avoid prolonged storage of Braco-19 in physiological buffers or media.

Q4: How can I monitor the stability of my Braco-19 solution?

A4: The stability of Braco-19 in your experimental solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the solution at different time points to quantify the remaining parent compound and detect the appearance of any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results (e.g., variable IC50 values). Degradation of Braco-19 in the aqueous experimental medium.Prepare fresh dilutions of Braco-19 from a frozen stock for each experiment. Minimize the time the compound is in the physiological pH buffer before being added to cells. Consider performing a time-course experiment to assess how quickly the compound's activity diminishes in your specific medium.
Precipitation observed upon dilution of stock solution. The hydrochloride salt may have limited solubility in the final buffer system, or the free base may be precipitating at physiological pH.Ensure the final concentration is within the solubility limit of Braco-19 in your specific medium. If using a high concentration, consider if the solvent from the stock solution is compatible with the aqueous medium. A slight adjustment of the final pH might be necessary, but be mindful of the impact on your biological system.
Loss of Braco-19 potency over the course of a long-term experiment (e.g., >24 hours). Significant degradation of the compound at 37°C and physiological pH.For long-term experiments, consider replenishing the medium with freshly diluted Braco-19 at regular intervals to maintain a more constant effective concentration.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method for Braco-19

This protocol provides a general framework for assessing the stability of Braco-19 in an aqueous solution. Method optimization will be required.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
  • Prepare the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).
  • Spike the aqueous buffer with the Braco-19 stock solution to a final concentration of 100 µM.

2. Incubation:

  • Incubate the Braco-19 solution at a controlled temperature (e.g., 37°C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
  • Immediately quench any further degradation by adding an equal volume of a strong organic solvent like acetonitrile (B52724) or methanol (B129727) and store at -20°C until analysis.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength determined by the UV spectrum of Braco-19.
  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Quantify the peak area of the intact Braco-19 at each time point.
  • Plot the percentage of remaining Braco-19 against time to determine the degradation kinetics.
  • Monitor for the appearance of new peaks, which would indicate degradation products.

Quantitative Data Summary

The following table is a hypothetical representation of stability data for this compound in a physiological buffer (pH 7.4) at 37°C, as might be determined by an HPLC assay.

Time (hours)% Remaining Braco-19 (Mean ± SD)
0100 ± 0
185.2 ± 2.1
272.5 ± 3.5
455.1 ± 4.2
830.8 ± 3.9
24< 5

Note: This data is illustrative and not based on experimental results from the provided search.

Visualizations

Braco-19 Mechanism of Action: Telomere Targeting and Signaling Cascade

Braco19_Mechanism BRACO19 Braco-19 G4 Telomeric G-Quadruplex BRACO19->G4 Stabilizes Telomerase Telomerase (hTERT) BRACO19->Telomerase Displaces from Nucleus T_loop T-loop Disassembly (Telomere Uncapping) BRACO19->T_loop G4->Telomerase Inhibits Binding Telomere_Binding_Proteins Release of Telomere- Binding Proteins (TRF2, POT1) T_loop->Telomere_Binding_Proteins DNA_Damage DNA Damage Response Telomere_Binding_Proteins->DNA_Damage p53_p21 p53/p21 Activation DNA_Damage->p53_p21 Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest Apoptosis Apoptosis p53_p21->Apoptosis Senescence Senescence p53_p21->Senescence

Caption: Signaling pathway of Braco-19 leading to cell cycle arrest, apoptosis, and senescence.

Experimental Workflow: Assessing Braco-19 Stability

Stability_Workflow Start Prepare Braco-19 Solution in Aqueous Buffer (pH 7.4) Incubate Incubate at 37°C Start->Incubate Time_Points Withdraw Aliquots at Time = 0, 1, 2, 4, 8, 24h Incubate->Time_Points Quench Quench with Organic Solvent Time_Points->Quench HPLC Analyze by HPLC Quench->HPLC Data_Analysis Quantify Peak Area & Determine % Remaining HPLC->Data_Analysis

Caption: Workflow for determining the stability of Braco-19 in an aqueous solution.

References

Dealing with Braco-19 resistance mechanisms in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Braco-19 Resistance Mechanisms

A-1258 Tech Support Document

Note on "Braco-19": As "Braco-19" is a novel or proprietary compound designation, this guide addresses resistance mechanisms commonly observed with targeted cancer therapies. The principles and protocols described here serve as a robust framework for investigating resistance to Braco-19 and similar agents.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter when working with Braco-19.

Q1: My cancer cell line, which was initially sensitive to Braco-19, is now showing reduced sensitivity. What are the first steps to troubleshoot this?

A1: This phenomenon suggests the development of acquired resistance. A systematic approach is crucial to identify the underlying cause.

  • Step 1: Confirm the IC50 Shift: Re-run a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo, see Protocol 1) to quantify the change in the half-maximal inhibitory concentration (IC50). Compare this to the IC50 of the parental (sensitive) cell line.

  • Step 2: Check for Contamination: Perform mycoplasma testing and cell line authentication (e.g., short tandem repeat profiling) to rule out contamination or cell line misidentification.

  • Step 3: Investigate Common Resistance Mechanisms: Once the resistance phenotype is confirmed, proceed to investigate the most common molecular mechanisms as outlined in the diagram and subsequent FAQs.

Q2: I've confirmed a significant IC50 shift in my cell line. How do I determine if resistance is due to increased drug efflux?

A2: Increased drug efflux is often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[1][2][3]

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of common ABC transporter genes, such as ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP).[1] Compare the expression levels between your resistant and parental cell lines.

  • Protein Expression Analysis: Use Western blotting (see Protocol 2) to check for increased protein levels of P-glycoprotein (MDR1), MRP1, or BCRP.[4]

  • Functional Assay: Treat the resistant cells with Braco-19 in combination with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein). If the sensitivity to Braco-19 is restored, it strongly suggests that drug efflux is a key resistance mechanism.

Q3: My qPCR and Western blot results for ABC transporters are negative. What other common resistance mechanisms should I investigate?

A3: If drug efflux is ruled out, the next steps involve investigating on-target alterations or the activation of bypass signaling pathways.[5][6]

  • Target Alteration: If Braco-19 has a known protein target, sequence the gene encoding this target in your resistant cell line. Look for mutations in the drug-binding site that could prevent Braco-19 from binding effectively.[7][8]

  • Bypass Pathway Activation: Resistance can arise when cancer cells activate parallel signaling pathways to circumvent the inhibitory effect of the drug.[9][10] Use Western blotting to probe for the phosphorylation (activation) status of key proteins in major survival pathways, such as PI3K/Akt and MAPK/ERK.[7][11] An increase in phosphorylated Akt (p-Akt) or phosphorylated ERK (p-ERK) in the resistant cells, even in the presence of Braco-19, points to bypass pathway activation.[7][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of acquired resistance to targeted cancer therapies?

A1: Acquired resistance is a significant challenge in cancer therapy and typically falls into several categories:[5][12][[“]]

  • Target Alterations: Mutations or amplifications of the drug's target protein can prevent the drug from binding or render its inhibition ineffective.[7][8]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the primary target.[6][9][10] Common examples include the activation of the PI3K/Akt/mTOR and MAPK/ERK pathways.[9][11]

  • Increased Drug Efflux: Overexpression of ABC transporter proteins can pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[2][3]

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.[14]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[15]

Q2: How is an IC50 value determined and what does it represent?

A2: The IC50 (half-maximal inhibitory concentration) is a quantitative measure of a drug's potency. It represents the concentration of a drug required to inhibit a given biological process (e.g., cell proliferation) by 50%. It is determined by treating cells with a range of drug concentrations and then performing a cell viability assay.[16] The resulting data is plotted on a dose-response curve, from which the IC50 value is calculated. A higher IC50 value indicates lower potency or higher resistance.

Q3: Can resistance be reversed?

A3: In some cases, resistance can be overcome. Strategies include:

  • Combination Therapies: Using a second drug to block the resistance mechanism (e.g., an ABC transporter inhibitor or an inhibitor of a bypass pathway) can re-sensitize cells to the original therapy.[[“]][15]

  • Next-Generation Inhibitors: If resistance is due to a specific target mutation, a next-generation drug designed to inhibit the mutated target may be effective.

  • Epigenetic Modulators: Drugs that reverse epigenetic changes, such as DNA methylation inhibitors, have shown promise in re-sensitizing tumors to chemotherapy.[15]

Section 3: Data Presentation

Table 1: Comparative IC50 Values for Braco-19 in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental LineBraco-19501.0
Resistant LineBraco-1985017.0
Resistant LineBraco-19 + Efflux Pump Inhibitor751.5

Data is hypothetical and for illustrative purposes.

Table 2: Relative mRNA Expression of ABC Transporters in Resistant vs. Parental Cells

GeneFold Change (Resistant/Parental)
ABCB1 (MDR1)25.4
ABCC1 (MRP1)1.2
ABCG2 (BCRP)1.8

Data derived from hypothetical qPCR analysis.

Section 4: Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[17]

Materials:

  • Cancer cell lines (parental and suspected resistant)

  • Complete growth medium

  • Braco-19 (and other compounds as needed)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Braco-19 in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no cells" (media only) wells.

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of the drug concentration. Use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of specific proteins to assess expression and activation status.[18][19]

Materials:

  • Cell lysates from treated and untreated parental and resistant cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (wet or semi-dry) and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-MDR1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis & Protein Quantification: Lyse cells on ice using RIPA buffer.[20] Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).

Section 5: Mandatory Visualizations

G cluster_0 A Reduced Braco-19 Sensitivity Observed (IC50 Increased) B Confirm Phenotype (Repeat Viability Assay, Check Cell Line Integrity) A->B C Investigate Drug Efflux (qPCR/Western for ABC Transporters) B->C D Investigate Target Alteration (Sequence Target Gene) B->D E Investigate Bypass Pathways (Phospho-protein Western Blot) B->E F Efflux Mechanism Identified (e.g., ABCB1 Overexpression) C->F Positive I No Common Mechanisms Found (Consider EMT, Epigenetics) C->I All Negative G Target Mutation Identified D->G Positive D->I All Negative H Bypass Pathway Activated (e.g., p-Akt/p-ERK Increased) E->H Positive E->I All Negative

Caption: Troubleshooting workflow for identifying Braco-19 resistance.

G cluster_legend Legend RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Target Primary Target RTK->Target Braco19 Braco-19 Braco19->Target PI3K PI3K Target->PI3K Inhibited Pathway Akt Akt PI3K->Akt Prolif Proliferation & Survival Akt->Prolif BypassRTK Bypass Receptor (e.g., MET, AXL) RAS RAS BypassRTK->RAS Upregulated Signal RAS->PI3K key1 Inhibition key2 Bypass Activation k1_shape k1_shape->k1_shape k2_shape k2_shape->k2_shape

Caption: Diagram of bypass pathway activation leading to resistance.

G cluster_cell Cancer Cell Braco_in Braco-19 Target Intracellular Target Braco_in->Target Inhibits Target ABC ABC Transporter (e.g., ABCB1) Braco_out Braco-19 ABC->Braco_out Efflux Extracellular_out Extracellular Space Braco_out->Extracellular_out Extracellular_in Extracellular Space Extracellular_in->Braco_in

Caption: Mechanism of drug efflux via ABC transporter overexpression.

References

Improving the therapeutic window of Braco-19 for in vivo applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Braco-19 for in vivo applications. The focus is on strategies to improve its therapeutic window, addressing common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions regarding the in vivo use of Braco-19.

Q1: We are observing limited efficacy of Braco-19 in our in vivo cancer models despite promising in vitro results. What could be the underlying reasons?

A1: Limited in vivo efficacy of Braco-19 is a known challenge and can be attributed to several factors. The primary issue is its suboptimal pharmacokinetic profile, characterized by poor membrane permeability and rapid decomposition.[1] This leads to low bioavailability and insufficient concentration of the compound at the tumor site. Furthermore, while Braco-19 shows selectivity for G-quadruplex DNA over duplex DNA, this selectivity is not absolute, which might lead to off-target effects and reduced therapeutic index.[2]

Q2: What are the known toxicities associated with Braco-19 administration in vivo?

A2: While specific comprehensive toxicology studies are not extensively detailed in publicly available literature, in vivo studies with Braco-19 at therapeutic doses have been conducted. For instance, in a xenograft model using the human uterus carcinoma cell line UXF1138L, chronic intraperitoneal (i.p.) administration of Braco-19 at 2 mg/kg/day was well-tolerated and resulted in significant tumor growth inhibition.[3][4] However, oral administration was found to be inactive, likely due to poor absorption. It is crucial to conduct dose-escalation studies in your specific animal model to determine the maximum tolerated dose (MTD) and monitor for signs of toxicity, such as weight loss, behavioral changes, and organ-specific toxicities through histological analysis.

Q3: Is there evidence of Braco-19 showing selectivity for cancer cells over normal cells?

A3: Yes, some studies suggest that Braco-19 exhibits a degree of selectivity for cancer cells. For example, one study on human glioblastoma cells demonstrated that Braco-19 induced cell cycle arrest, apoptosis, and senescence in cancer cells, while normal primary astrocytes were not responsive to the treatment.[5][6] This selectivity is a promising aspect for its therapeutic window, but it should be empirically verified in the context of your specific cancer model and normal tissue counterparts.

Q4: Has Braco-19 been investigated in combination with other anticancer agents?

A4: Yes, there is evidence of synergistic effects when Braco-19 is used in combination with other chemotherapeutic agents. A study reported a synergistic antitumor effect when Braco-19 was administered to mice bearing advanced-stage A431 human vulval carcinoma xenografts previously treated with paclitaxel (B517696) (Taxol).[7] This suggests that combination therapy could be a viable strategy to enhance the efficacy of Braco-19 and potentially lower the required therapeutic dose, thereby widening the therapeutic window.

Section 2: Troubleshooting Guide

This guide provides structured advice for overcoming specific experimental hurdles.

Issue 1: Poor Bioavailability and Low Tumor Accumulation

Problem: Insufficient concentration of Braco-19 at the tumor site leading to suboptimal therapeutic outcomes.

Potential Solutions:

  • Chemical Modification: Explore the use of Braco-19 analogs with improved physicochemical properties. A study on BRACO19 Analog Dimers (BAD) demonstrated enhanced inhibition of telomerase and the telomere-binding protein hPot1, along with increased selectivity for G-quadruplex DNA compared to the monomeric Braco-19.[8] Although in vivo data for these specific analogs is limited in the reviewed literature, this approach represents a promising avenue for improving efficacy and selectivity.

    • Liposomal Formulation: Liposomes can protect the drug from degradation, prolong circulation time, and enhance accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[9][10][11][12]

    • Nanoparticle Formulation: Polymeric nanoparticles can also be used to encapsulate Braco-19, potentially improving its solubility, stability, and release profile.[13]

Suggested Experimental Workflow for Formulation Development:

Workflow Start Braco-19 Powder Formulation Formulate Braco-19 (e.g., Liposomes, Nanoparticles) Start->Formulation Characterization In Vitro Characterization (Size, Zeta Potential, Encapsulation Efficiency, Release Profile) Formulation->Characterization InVitro_Testing In Vitro Cell-Based Assays (Cytotoxicity, Cellular Uptake) Characterization->InVitro_Testing InVivo_PK In Vivo Pharmacokinetic Studies (Bioavailability, Half-life) InVitro_Testing->InVivo_PK InVivo_Efficacy In Vivo Efficacy Studies (Tumor Growth Inhibition) InVivo_PK->InVivo_Efficacy InVivo_Toxicity In Vivo Toxicity Assessment (MTD, Histopathology) InVivo_Efficacy->InVivo_Toxicity End Optimized Formulation InVivo_Toxicity->End CombinationTherapy Braco19 Braco-19 (G-quadruplex stabilization) Synergy Synergistic Effect (Enhanced Apoptosis, Cell Cycle Arrest) Braco19->Synergy Chemo Standard Chemotherapy (e.g., Paclitaxel - Microtubule stabilization) Chemo->Synergy ReducedDose Dose Reduction of Braco-19 and/or Chemo Synergy->ReducedDose ImprovedEfficacy Improved Antitumor Efficacy Synergy->ImprovedEfficacy ReducedToxicity Reduced Systemic Toxicity ReducedDose->ReducedToxicity TelomereTargeting Braco19 Braco-19 G4 Telomeric G-overhang Braco19->G4 Binds to StabilizedG4 Stabilized G-quadruplex G4->StabilizedG4 Forms Telomerase Telomerase StabilizedG4->Telomerase Blocks Access Shelterin Shelterin Complex (e.g., TRF2, POT1) StabilizedG4->Shelterin Displaces Inhibition Inhibition of Telomere Elongation Telomerase->Inhibition Uncapping Telomere Uncapping Shelterin->Uncapping DDR DNA Damage Response Inhibition->DDR Uncapping->DDR Apoptosis Apoptosis / Senescence DDR->Apoptosis

References

Why is Braco-19 showing low selectivity for G-quadruplex over duplex DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the interaction of the G-quadruplex stabilizing ligand, Braco-19, with DNA. Here you will find troubleshooting guidance and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does Braco-19 exhibit low selectivity for G-quadruplex DNA over duplex DNA?

Braco-19's potential as a therapeutic agent is hampered by its relatively low selectivity for G-quadruplex (G4) DNA over double-stranded (duplex) DNA, with reported selectivity ratios of approximately 10 to 40-fold.[1] This is considered low for clinical applications where high target specificity is crucial to minimize off-target effects. The primary reason for this limited selectivity lies in the comparable binding energetics of Braco-19 to both DNA structures, albeit through different binding modes.

Molecular dynamics simulations and experimental data suggest the following:

  • Distinct Binding Modes: Braco-19 interacts with G-quadruplexes primarily through "end-stacking," where the planar acridine (B1665455) core of the molecule stacks onto the terminal G-tetrad of the G4 structure. In contrast, it binds to duplex DNA via "groove binding."[2][3]

  • Similar Binding Affinity: The binding energy of Braco-19 to its preferred parallel G-quadruplex conformation is only slightly more favorable than its binding to the groove of duplex DNA.[2][3] This small difference in binding energy results in a significant population of Braco-19 molecules binding to the more abundant duplex DNA in a cellular environment.

Q2: What are the downstream cellular consequences of Braco-19 binding to telomeric G-quadruplexes?

The stabilization of G-quadruplex structures at telomeres by Braco-19 can trigger a cascade of cellular events, ultimately leading to cell cycle arrest, apoptosis, or senescence.[4][5] This signaling pathway is a key mechanism of its anti-cancer activity. The binding of Braco-19 to telomeric G-quadruplexes can lead to:

  • T-loop disassembly: The protective T-loop structure at the end of telomeres can be disrupted.[4]

  • Telomerase displacement: The enzyme telomerase, which is responsible for maintaining telomere length in cancer cells, is displaced from the telomeres.[4][5]

  • DNA damage response: The uncapped telomeres are recognized as DNA damage, activating a DNA damage response pathway.

  • p53 and p21 activation: This response often involves the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[4]

  • Cellular fate: The activation of these pathways can induce cell cycle arrest, programmed cell death (apoptosis), or a state of irreversible growth arrest known as senescence.[4]

Quantitative Data Summary

Table 1: Binding Affinity and Selectivity of Braco-19

ParameterValueNotes
G-Quadruplex Binding Affinity (KG4) 30 x 106 M-1Reported for telomeric G-quadruplex.[1]
Selectivity (G4 vs. Duplex) ~10-40 fold[1]

Table 2: Cellular Activity of Braco-19

Cell LineIC50 (µM)Cancer Type
U871.45Glioblastoma
U2511.55Glioblastoma
SHG442.5Glioma
C627.8Glioma

IC50 values represent the concentration of Braco-19 required to inhibit the growth of 50% of the cancer cells.[5]

Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments used to characterize the binding of Braco-19 to G-quadruplex and duplex DNA.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Methodology:

  • Chip Preparation:

    • Immobilize streptavidin on a CM5 sensor chip.

    • Prepare biotinylated G-quadruplex and duplex DNA constructs by annealing complementary strands.

    • Capture the biotinylated DNA onto the streptavidin-coated sensor chip surface. A reference flow cell should be prepared with streptavidin alone to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of concentrations of Braco-19 in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the different concentrations of Braco-19 over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Troubleshooting:

IssuePossible CauseSuggested Solution
High non-specific binding to the reference channel Braco-19 is sticking to the streptavidin or the chip surface.Increase the salt concentration or add a small amount of surfactant (e.g., 0.005% P20) to the running buffer.
Poor fit of the data to the binding model The interaction is more complex than a simple 1:1 binding, or there are mass transport limitations.Try different binding models. Increase the flow rate during the injection to minimize mass transport effects.
No observable binding The concentration of Braco-19 is too low, or the DNA is not properly folded.Increase the concentration range of Braco-19. Confirm the folding of your G-quadruplex and duplex DNA using Circular Dichroism (CD) spectroscopy.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to assess the stabilization of G-quadruplex or duplex DNA by a ligand.

General Procedure:

  • Oligonucleotide Design: Synthesize a G-quadruplex-forming or duplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded state, the donor and quencher are in close proximity, resulting in low fluorescence. Upon melting, they move apart, leading to an increase in fluorescence.

  • Assay Setup: In a multi-well plate, mix the fluorescently labeled DNA with a buffer and different concentrations of Braco-19.

  • Melting Curve Analysis: Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection to heat the samples gradually. Record the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot the normalized fluorescence versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded. The change in Tm (ΔTm) in the presence of Braco-19 indicates the degree of stabilization.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the secondary structure of DNA and to observe conformational changes upon ligand binding.

General Procedure:

  • Sample Preparation: Prepare solutions of G-quadruplex and duplex DNA in a suitable buffer.

  • Baseline Correction: Record a baseline spectrum of the buffer alone.

  • DNA Spectra: Record the CD spectra of the DNA solutions. G-quadruplexes and duplex DNA have characteristic CD signatures.

  • Titration: Add increasing concentrations of Braco-19 to the DNA solutions and record the CD spectrum after each addition.

  • Data Analysis: Analyze the changes in the CD spectra to infer conformational changes in the DNA upon Braco-19 binding.

Visualizations

Signaling Pathway of Braco-19 in Telomere Dysfunction

Braco19_Signaling_Pathway Braco19 Braco-19 Stabilization Stabilization of G4 Braco19->Stabilization Binds to G4 Telomeric G-Quadruplex G4->Stabilization Displacement Telomerase Displacement Stabilization->Displacement Disassembly T-Loop Disassembly Stabilization->Disassembly Telomerase Telomerase Telomerase->Displacement T_Loop T-Loop T_Loop->Disassembly Uncapping Telomere Uncapping Displacement->Uncapping Disassembly->Uncapping DDR DNA Damage Response Uncapping->DDR p53 p53 Activation DDR->p53 p21 p21 Activation p53->p21 Cellular_Outcomes Cell Cycle Arrest Apoptosis Senescence p53->Cellular_Outcomes p21->Cellular_Outcomes

Caption: Braco-19 induced telomere dysfunction pathway.

Experimental Workflow for SPR Analysis

SPR_Workflow Start Start Chip_Prep Chip Preparation (Immobilize Streptavidin) Start->Chip_Prep DNA_Capture Capture DNA on Chip Chip_Prep->DNA_Capture DNA_Prep DNA Preparation (Biotinylated G4 & Duplex) DNA_Prep->DNA_Capture Braco19_Prep Prepare Braco-19 Dilutions DNA_Capture->Braco19_Prep Injection Inject Braco-19 over Sensor Surface Braco19_Prep->Injection Data_Acquisition Acquire Sensorgram Data (Association/Dissociation) Injection->Data_Acquisition Data_Analysis Data Analysis (Fit to Binding Model) Data_Acquisition->Data_Analysis Results Determine ka, kd, Kd Data_Analysis->Results End End Results->End

Caption: Workflow for SPR analysis of Braco-19 binding.

References

Braco-19 Preclinical Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of Braco-19 for preclinical studies. The following information, presented in a question-and-answer format, addresses common challenges and outlines potential solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Braco-19 and what is its mechanism of action?

Braco-19 is a potent telomerase and telomere inhibitor that functions as a G-quadruplex (GQ) binding ligand.[1] By stabilizing the G-quadruplex structures at the 3' telomeric DNA overhang, it prevents the catalytic action of telomerase, leading to telomere dysfunction, cellular senescence, and selective cell death in cancer cells.[1]

Q2: What are the main challenges affecting the bioavailability of Braco-19?

The primary challenge is its poor membrane permeability despite having good aqueous solubility.[2] This characteristic classifies it as a Biopharmaceutics Classification System (BCS) Class III drug substance. Studies have shown that while Braco-19 is soluble in aqueous buffers, it exhibits very low transport across epithelial cell monolayers in vitro.[2] This poor permeability is a significant hurdle for achieving adequate oral bioavailability. In vivo studies have shown that intraperitoneal (i.p.) administration of Braco-19 can lead to significant antitumor activity, while oral administration has been found to be inactive, further highlighting the issue of poor absorption from the gastrointestinal tract.[3][4]

Q3: What are the potential formulation strategies to enhance the oral bioavailability of Braco-19?

Given its high solubility and low permeability, formulation strategies should focus on improving its transport across the intestinal epithelium. Potential approaches include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the absorption of poorly permeable drugs by various mechanisms, including increasing membrane fluidity and opening tight junctions.

  • Nanoparticle Formulations: Encapsulating Braco-19 into nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles) can potentially improve its uptake and transport across the intestinal barrier.[5][6]

  • Permeation Enhancers: The co-administration of safe and effective permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption of Braco-19.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Low or no detectable plasma concentration after oral administration. Poor absorption due to low membrane permeability.1. Confirm the aqueous solubility of your Braco-19 batch. 2. Develop and test a permeation-enhancing formulation (e.g., lipid-based or nanoparticle formulation). 3. Consider an alternative route of administration for initial efficacy studies, such as intraperitoneal (i.p.) injection, which has shown efficacy in preclinical models.[3][4][7]
High variability in efficacy between animals in the same oral treatment group. Inconsistent absorption from the gastrointestinal tract.1. Re-evaluate the formulation for homogeneity and stability. 2. Ensure consistent dosing technique and volume. 3. Increase the number of animals per group to improve statistical power.
Braco-19 appears to be unstable in the formulation. pH-dependent degradation or interaction with excipients.1. Assess the stability of Braco-19 at different pH values. 2. Conduct compatibility studies with selected excipients. 3. Consider lyophilization to improve long-term stability.
In vitro cell-based assays show high efficacy, but in vivo oral studies do not. The compound is not reaching the target tissue in sufficient concentrations due to poor bioavailability.1. Perform pharmacokinetic (PK) studies to determine the plasma and tissue concentrations of Braco-19 after oral administration. 2. If PK data confirms low exposure, focus on formulation development to enhance absorption.

Quantitative Data Summary

Table 1: Physicochemical and In Vitro Properties of Braco-19

ParameterValueReference
Molecular Weight 703.14 g/mol [4]
Aqueous Solubility ≥ 2 mg/mL in water and physiological buffers (pH ≤ 7.4)[2]
Permeability (Papp) in Caco-2 cells Very low: 0.25 x 10⁻⁷ to 0.98 x 10⁻⁷ cm/s (secretory direction)[2]
IC₅₀ (UXF1138L cells, 5-day assay) 2.5 µM[1][3]

Table 2: In Vivo Antitumor Activity of Braco-19 (Intraperitoneal Administration)

Tumor ModelDose and ScheduleOutcomeReference
UXF1138L xenograft (early-stage) 2 mg/kg/day, i.p. (chronic)96% tumor growth inhibition[3][4][7]
UXF1138L xenograft 5 mg/kg, i.p. (days 1, 4, 9, 12)Significant tumor growth inhibition[3]

Key Experimental Protocols

In Vitro Permeability Assessment using Caco-2 Cells

This protocol is essential for evaluating the intestinal permeability of Braco-19 and the effectiveness of different formulations in enhancing its transport.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • For apical-to-basolateral (A-B) transport (absorptive direction), add the Braco-19 formulation to the apical (upper) chamber.

    • For basolateral-to-apical (B-A) transport (secretory direction), add the Braco-19 formulation to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of Braco-19 in the samples using a validated analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if Braco-19 is a substrate for efflux transporters.

In Vivo Pharmacokinetic Study in Rodents

This protocol is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Braco-19 following administration of a novel formulation.

Methodology:

  • Animal Model: Use appropriate rodent models (e.g., mice or rats).

  • Dosing:

    • Administer the Braco-19 formulation via the desired route (e.g., oral gavage).

    • Include an intravenous (i.v.) dosing group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Extract Braco-19 from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Absolute bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

G_quadruplex_Mechanism cluster_0 Telomere cluster_1 Braco-19 Action cluster_2 Cellular Consequences Telomeric_DNA Telomeric DNA (G-rich 3' overhang) G_quadruplex G-quadruplex Formation & Stabilization Telomeric_DNA->G_quadruplex Forms Braco_19 Braco-19 Braco_19->G_quadruplex Binds and stabilizes Telomerase_Inhibition Telomerase Inhibition G_quadruplex->Telomerase_Inhibition Telomere_Dysfunction Telomere Dysfunction (uncapping) Telomerase_Inhibition->Telomere_Dysfunction Cellular_Senescence Cellular Senescence Telomere_Dysfunction->Cellular_Senescence Apoptosis Apoptosis Telomere_Dysfunction->Apoptosis Bioavailability_Workflow Start Start: Poorly permeable Braco-19 Formulation Formulation Development (e.g., Lipid-based, Nanoparticles) Start->Formulation In_Vitro In Vitro Permeability Assay (Caco-2) Formulation->In_Vitro In_Vivo In Vivo Pharmacokinetic Study (Rodent Model) In_Vitro->In_Vivo Data_Analysis Data Analysis (Papp, Cmax, AUC, F%) In_Vivo->Data_Analysis Decision Bioavailability Enhanced? Data_Analysis->Decision Proceed Proceed to Efficacy Studies Decision->Proceed Yes Optimize Optimize Formulation Decision->Optimize No Optimize->Formulation

References

Validation & Comparative

Comparing the efficacy of Braco-19 with other G-quadruplex ligands like Telomestatin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Drug Development

The targeting of G-quadruplex (G4) DNA and RNA structures has emerged as a promising strategy in anticancer therapy. These non-canonical nucleic acid secondary structures are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression. Among the diverse array of G4-stabilizing small molecules, Braco-19 and Telomestatin have garnered significant attention for their potent anti-proliferative and telomerase-inhibiting activities. This guide provides an objective comparison of the efficacy of Braco-19 and Telomestatin, supported by experimental data, to aid researchers in the selection and application of these critical research tools.

Mechanism of Action: Stabilizing G-Quadruplexes to Inhibit Telomerase

Both Braco-19 and Telomestatin exert their primary anticancer effects by binding to and stabilizing G-quadruplex structures within the human telomeric DNA overhang.[1][2] This stabilization effectively sequesters the single-stranded DNA substrate required by the enzyme telomerase, a reverse transcriptase responsible for maintaining telomere length in the vast majority of cancer cells.[3] Inhibition of telomerase leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.[3][4]

Braco-19, a 3,6,9-trisubstituted acridine (B1665455) derivative, was designed through molecular modeling to specifically interact with and stabilize telomeric G-quadruplex DNA.[5] Its mechanism involves not only the inhibition of the catalytic activity of telomerase but also the disruption of the protective "cap" at the ends of chromosomes, leading to a DNA damage response.[3][4] Studies have shown that Braco-19 can induce the displacement of telomere-binding proteins, such as POT1 and TRF2, contributing to telomere uncapping and subsequent cellular demise.[4][6]

Telomestatin, a macrocyclic compound isolated from Streptomyces anulatus, is one of the most potent G-quadruplex ligands identified to date.[2][7] It exhibits a high selectivity for G-quadruplex DNA over duplex DNA.[8] Telomestatin's mode of action involves inducing a conformational change in the telomeric DNA from a hybrid-type to a basket-type G-quadruplex structure, which is a poor substrate for telomerase.[2] Similar to Braco-19, Telomestatin also promotes the dissociation of telomere-capping proteins, leading to telomere dysfunction.[6][9]

Comparative Efficacy: A Data-Driven Overview

The following table summarizes key quantitative data on the efficacy of Braco-19 and Telomestatin from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in cell lines, experimental conditions, and assay methodologies across different studies.

ParameterBraco-19TelomestatinReferences
Cell Growth Inhibition (IC50)
UXF1138L (Uterine Carcinoma)2.5 µMNot Reported[1][3]
U87 (Glioblastoma)1.45 µMNot Reported[4]
U251 (Glioblastoma)1.55 µMNot Reported[4]
SHG44 (Glioblastoma)2.5 µMNot Reported[4]
Multiple Myeloma Cell LinesNot Reported~0.5 - 1 µM[3]
Telomerase Inhibition (TRAP Assay)
U87 and U251 cellsAlmost complete inhibition at 5 µMNot Reported in this study[4]
GeneralPotent inhibitorPotent inhibitor[1][7]
G-Quadruplex vs. Duplex DNA Selectivity ~10-fold~70-fold[8][10]
Binding Affinity (KG4) 30 x 10^6 M-1Not directly comparable[10]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are outlines of key experimental protocols used to evaluate the efficacy of G-quadruplex ligands.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a widely used method to measure telomerase activity.

Principle: This assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) to the 3' end of a synthetic DNA primer. In the second step, these extended products are amplified by PCR using a forward primer that is specific to the synthetic primer and a reverse primer that is complementary to the telomeric repeats. The PCR products are then visualized by gel electrophoresis.

Methodology:

  • Cell Lysate Preparation: Cancer cells are lysed using a CHAPS-based buffer to extract cellular proteins, including telomerase.[4]

  • Telomerase Extension: The cell extract is incubated with a synthetic substrate oligonucleotide (e.g., TS primer) and dNTPs. Telomerase in the extract adds TTAGGG repeats to the 3' end of the TS primer.

  • PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (e.g., ACX). A 32P-labeled dCTP can be included in the PCR mix for radioactive detection.[11]

  • Detection: The amplified products are resolved on a polyacrylamide gel and visualized by autoradiography. The intensity of the characteristic 6-base pair ladder indicates the level of telomerase activity.

  • Inhibition Assay: To test the inhibitory effect of a compound, it is pre-incubated with the cell extract before the addition of the substrate primer. The reduction in the intensity of the PCR ladder compared to an untreated control indicates the level of inhibition.[4]

G4-Fluorescence Intercalator Displacement (G4-FID) Assay

This assay is used to determine the binding affinity and selectivity of a ligand for G-quadruplex DNA.

Principle: A fluorescent probe that specifically binds to G-quadruplex DNA is used. When a ligand is introduced that also binds to the G-quadruplex, it displaces the fluorescent probe, leading to a decrease in the fluorescence signal.

Methodology:

  • G-Quadruplex Formation: A single-stranded oligonucleotide containing a G-quadruplex-forming sequence (e.g., human telomeric repeat) is annealed in the presence of a cation (typically K+) to promote G-quadruplex formation.

  • Fluorescent Probe Binding: A G-quadruplex-specific fluorescent probe (e.g., Thiazole Orange) is added to the formed G-quadruplex DNA, resulting in a high fluorescence signal.

  • Ligand Titration: The test compound is titrated into the solution containing the G-quadruplex-probe complex.

  • Fluorescence Measurement: The fluorescence intensity is measured after each addition of the test compound. The decrease in fluorescence is plotted against the ligand concentration to determine the concentration at which 50% of the probe is displaced (DC50), which is related to the binding affinity of the ligand.

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts discussed in this guide.

G_Quadruplex_Inhibition Mechanism of G-Quadruplex Ligand Action cluster_telomere Telomere End cluster_ligand Ligand Intervention Telomere Telomere with G-rich 3' Overhang G4 G-Quadruplex Formation Telomere->G4 Spontaneous Folding Telomerase Telomerase Enzyme G4->Telomerase Binding Site Ligand Braco-19 or Telomestatin Stabilized_G4 Stabilized G-Quadruplex Ligand->Stabilized_G4 Binding & Stabilization Inhibition Telomerase Inhibition Stabilized_G4->Inhibition Blocks Access Senescence Cellular Senescence / Apoptosis Inhibition->Senescence Leads to

Caption: Mechanism of telomerase inhibition by G-quadruplex ligands.

TRAP_Assay_Workflow TRAP Assay Experimental Workflow start Start: Cell Lysate (with active telomerase) step1 Step 1: Telomerase Extension (Add substrate primer & dNTPs) start->step1 step2 Step 2: PCR Amplification (Add primers & Taq polymerase) step1->step2 step3 Step 3: Gel Electrophoresis step2->step3 end End: Visualize Telomerase Activity (6 bp ladder) step3->end

Caption: A simplified workflow of the TRAP assay for telomerase activity.

Discussion and Future Perspectives

Both Braco-19 and Telomestatin have demonstrated significant potential as anticancer agents by targeting telomeric G-quadruplexes and inhibiting telomerase. Telomestatin generally exhibits higher selectivity for G-quadruplex DNA over duplex DNA, which could translate to a more favorable therapeutic window.[8] However, Braco-19 has also shown potent in vitro and in vivo antitumor activity.[3][12]

A critical consideration for the clinical translation of these compounds is their pharmacokinetic properties. For instance, Braco-19 has been reported to have low membrane permeability, which could limit its bioavailability.[10][13] Future research will likely focus on the development of derivatives with improved pharmacological profiles, as well as on combination therapies that could enhance the efficacy of G-quadruplex ligands.

The choice between Braco-19 and Telomestatin for a particular research application will depend on the specific experimental goals. For studies requiring a highly selective G-quadruplex binder, Telomestatin may be the preferred choice. For broader investigations into the effects of G-quadruplex stabilization, Braco-19 remains a valuable and well-characterized tool. This guide provides a foundational comparison to inform such decisions and to stimulate further research into this exciting area of cancer drug discovery.

References

Braco-19: A Comparative Guide to a Specific Telomeric G-Quadruplex Stabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Braco-19 as a specific stabilizing agent for telomeric G-quadruplex (G4) DNA. Through objective comparisons with other prominent G4 ligands—Telomestatin, TMPyP4, and RHPS4—and supported by experimental data, this document serves as a critical resource for researchers in oncology, drug discovery, and molecular biology.

Executive Summary

G-quadruplexes, four-stranded DNA structures found in telomeric regions and gene promoters, represent a promising target for anticancer therapies. Their stabilization can inhibit telomerase activity and induce cellular senescence or apoptosis in cancer cells. Braco-19, a 3,6,9-trisubstituted acridine (B1665455) derivative, has emerged as a potent and specific ligand for telomeric G4 DNA. This guide presents a detailed analysis of its performance against other well-known G4 stabilizing agents, highlighting its binding affinity, telomerase inhibitory effects, and cellular cytotoxicity. The presented data, experimental protocols, and mechanistic diagrams aim to provide a thorough understanding of Braco-19's role as a specific telomeric G4 stabilizing agent.

Comparative Performance Data

The efficacy of G4 ligands can be assessed by their binding affinity to G4 structures, their ability to inhibit telomerase, and their cytotoxic effects on cancer cells. The following tables summarize the available quantitative data for Braco-19 and its alternatives.

Table 1: G-Quadruplex Binding Affinity

Binding affinity, often represented by the dissociation constant (Kd), indicates the strength of the interaction between a ligand and its target. A lower Kd value signifies a higher binding affinity.

LigandG-Quadruplex TargetBinding Affinity (Kd)Experimental Method
Braco-19 Human Telomeric G45.6 x 10⁻⁶ MFluorescence Titration
TelomestatinHuman Telomeric G4~5 nMTRAP Assay
TMPyP4Human Telomeric G41.3 x 10⁻⁶ MFluorescence Titration
RHPS4Telomeric G4Not explicitly foundNot applicable

Note: Direct comparison of Kd values should be made with caution as experimental conditions can vary between studies.

Table 2: Telomerase Inhibition

The half-maximal inhibitory concentration (IC50) for telomerase activity reflects the ligand's potency in inhibiting this key enzyme in cancer cell immortalization.

LigandTelomerase Inhibition IC50Assay
Braco-19 0.83 µMDirect Assay
Telomestatin5 nM[1]TRAP Assay
TMPyP40.71 µMDirect Assay
RHPS40.33 µM[2][3]TRAP Assay

Note: The direct assay and the TRAP (Telomeric Repeat Amplification Protocol) assay are different methods to measure telomerase inhibition and may yield different IC50 values.

Table 3: Cytotoxicity in Cancer Cell Lines

The cytotoxic effect of G4 ligands on cancer cells is a crucial indicator of their potential as therapeutic agents. IC50 values represent the concentration of the ligand required to inhibit the growth of 50% of the cell population.

LigandCell LineCytotoxicity IC50
Braco-19 U87 (Glioblastoma)1.45 µM[4][5]
U251 (Glioblastoma)1.55 µM[4][5]
SHG-44 (Glioma)2.5 µM[4][5]
UXF1138L (Uterine Carcinoma)2.5 µM[6][7]
A549 (Lung Carcinoma)2.4 µM[7]
TelomestatinSW39 (Fibrosarcoma)4.1 µM
SW26 (Fibrosarcoma)1.8 µM
TMPyP4A549 (Lung Carcinoma)≥ 2 µM
RHPS4U2OS (Osteosarcoma)1.74 µM
SAOS-2 (Osteosarcoma)1.6 µM
HOS (Osteosarcoma)1.2 µM

Note: Cytotoxicity can vary significantly between different cell lines and experimental durations.

Selectivity of Braco-19

A critical aspect of a G4 ligand's utility is its selectivity for G-quadruplex DNA over duplex DNA. Braco-19 has been reported to exhibit a preferential binding affinity for G4 structures, with selectivity ratios ranging from approximately 10-fold to 40-fold over duplex DNA. This selectivity is crucial for minimizing off-target effects and potential toxicity.

Mechanism of Action: Braco-19 Signaling Pathway

Braco-19 exerts its anticancer effects by specifically targeting and stabilizing the G-quadruplex structures at the 3' overhang of telomeres. This stabilization initiates a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. The diagram below illustrates this signaling pathway.

Braco19_Mechanism Braco19 Braco-19 G4 Telomeric G-Quadruplex Braco19->G4 Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Binding Telomere_Binding_Proteins Telomere Binding Proteins (e.g., POT1, TRF2) G4->Telomere_Binding_Proteins Displaces Telomere_Uncapping Telomere Uncapping Telomere_Binding_Proteins->Telomere_Uncapping Leads to DNA_Damage_Response DNA Damage Response (γH2AX, 53BP1) Telomere_Uncapping->DNA_Damage_Response Triggers p53_p21 p53/p21 Activation DNA_Damage_Response->p53_p21 Activates Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis/Senescence Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of Braco-19 action on telomeres.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize G4 ligands.

Fluorescence Resonance Energy Transfer (FRET) Assay for G4-Ligand Binding

This assay measures the binding of a ligand to a G-quadruplex-forming oligonucleotide labeled with a FRET donor and acceptor pair. Ligand binding stabilizes the G4 structure, bringing the fluorophores into proximity and increasing FRET efficiency.

Materials:

  • Fluorescently labeled oligonucleotide (e.g., 5'-FAM-(G3T2A)3G3-TAMRA-3')

  • Ligand stock solution (e.g., Braco-19 in DMSO)

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a working solution of the fluorescently labeled oligonucleotide in the assay buffer.

  • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Serially dilute the ligand stock solution to obtain a range of concentrations.

  • Add the annealed oligonucleotide solution to the wells of the microplate.

  • Add the different concentrations of the ligand to the respective wells. Include a control with no ligand.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Measure the fluorescence of the donor and acceptor fluorophores at their respective excitation and emission wavelengths.

  • Calculate the FRET efficiency for each ligand concentration.

  • Plot the FRET efficiency against the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Inhibition

The TRAP assay is a highly sensitive method to measure telomerase activity. A modified version is used to assess the inhibitory effect of G4 ligands.

Materials:

  • Cell lysate containing telomerase

  • TS primer (5'-AATCCGTCGAGCAGAGTT-3')

  • ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

  • dNTPs

  • Taq DNA polymerase

  • TRAP reaction buffer

  • G4 ligand (e.g., Braco-19)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Prepare cell lysates from cancer cells known to express telomerase.

  • Set up the TRAP reaction mixture containing the cell lysate, TRAP buffer, dNTPs, and the TS primer.

  • Add varying concentrations of the G4 ligand to the reaction mixtures. Include a no-ligand control.

  • Incubate the mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

  • Add the ACX primer and Taq DNA polymerase to the reaction.

  • Perform PCR amplification of the telomerase extension products.

  • Resolve the PCR products on a polyacrylamide gel.

  • Visualize the DNA bands (a characteristic 6-base pair ladder) and quantify their intensity.

  • Calculate the percentage of telomerase inhibition for each ligand concentration relative to the no-ligand control to determine the IC50 value.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Genome-Wide G4 Mapping

ChIP-seq can be adapted to map the locations of G-quadruplex structures in the genome by using a G4-specific antibody.

Materials:

  • Cells of interest

  • Formaldehyde for cross-linking

  • Lysis buffers

  • Sonicator

  • G4-specific antibody (e.g., BG4)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Cross-link proteins to DNA in live cells using formaldehyde.

  • Lyse the cells and isolate the nuclei.

  • Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.

  • Incubate the sheared chromatin with a G4-specific antibody overnight at 4°C.

  • Add Protein A/G magnetic beads to pull down the antibody-G4-DNA complexes.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated chromatin from the beads.

  • Reverse the cross-links by heating and treat with RNase A and Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Prepare a DNA library from the purified DNA and perform high-throughput sequencing.

  • Analyze the sequencing data to identify genomic regions enriched for G-quadruplex structures.

Conclusion

The data and experimental protocols presented in this guide validate Braco-19 as a potent and specific telomeric G-quadruplex stabilizing agent. Its performance, when compared to other G4 ligands such as Telomestatin, TMPyP4, and RHPS4, demonstrates its significant potential as a tool for cancer research and as a lead compound for the development of novel anticancer therapeutics. The provided methodologies offer a framework for researchers to further investigate the biological roles of G-quadruplexes and to discover and characterize new G4-interactive molecules. The distinct mechanism of action of Braco-19, involving the induction of telomere uncapping and a subsequent DNA damage response, underscores the therapeutic promise of targeting telomeric G4 structures in cancer.

References

A Head-to-Head Comparison of Braco-19 and TMPyP4 for G-Quadruplex Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of G-quadruplex (G4) stabilizing ligands, Braco-19 and TMPyP4 have emerged as prominent molecules, each with distinct characteristics influencing their biological activity. This guide offers a detailed comparison of their performance in stabilizing G-quadruplex structures, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.

Quantitative Performance Analysis

The efficacy of Braco-19 and TMPyP4 in stabilizing G-quadruplexes and inhibiting telomerase has been evaluated across numerous studies. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC50) for telomerase activity and the change in melting temperature (ΔTm) of various G-quadruplex structures upon ligand binding. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

LigandG-Quadruplex SequenceΔTm (°C)Experimental AssayReference
Braco-19 Telomeric>23.2FRET Melting Assay[1]
Braco-19 c-MYCPreference for c-myc over telomericPCR Stop Assay[2]
TMPyP4 Telomeric27FRET Melting Assay[3]
TMPyP4 TelomericDestabilizationUV-Thermal Denaturation[4][5]
TMPyP4 c-MYC-PCR Stop Assay[2][6]
TMPyP4 RNA G-quadruplex (M3Q)DestabilizationCircular Dichroism[7]

Table 1: Comparison of G-Quadruplex Thermal Stabilization (ΔTm). This table highlights the change in the melting temperature of G-quadruplex DNA upon binding of Braco-19 or TMPyP4. A positive ΔTm indicates stabilization.

LigandCell LineIC50 (µM)Experimental AssayReference
Braco-19 U87, U251, SHG-441.45, 1.55, 2.5Proliferation Assay[8]
Braco-19 UXF1138L2.5Proliferation Assay[9]
Braco-19 A5490.5 - 1TRAP Assay[10]
TMPyP4 -8.9 (EC50)TRAP-LIG Assay[11]

Table 2: Comparison of Telomerase Inhibition (IC50/EC50). This table presents the concentrations of Braco-19 and TMPyP4 required to inhibit telomerase activity by 50%.

Signaling Pathways and Mechanisms of Action

Braco-19 and TMPyP4 exert their biological effects through distinct, albeit related, signaling pathways initiated by G-quadruplex stabilization.

Braco-19: Induction of Telomere Dysfunction and DNA Damage Response

Braco-19 primarily targets telomeric G-quadruplexes.[9] Its stabilization of these structures inhibits telomerase from accessing the 3' overhang of telomeres, leading to telomere shortening and uncapping.[9][12] This telomere dysfunction triggers a DNA damage response (DDR) pathway, activating ATM and ATR kinases, which in turn phosphorylate downstream targets like p53 and CHK1/2, ultimately leading to cell cycle arrest, senescence, or apoptosis.[12]

G4_stabilization_pathway Signaling Pathway of Braco-19 Action Braco-19 Braco-19 Telomeric G-quadruplex Telomeric G-quadruplex Braco-19->Telomeric G-quadruplex stabilizes Telomerase Inhibition Telomerase Inhibition Telomeric G-quadruplex->Telomerase Inhibition Telomere Uncapping & Shortening Telomere Uncapping & Shortening Telomerase Inhibition->Telomere Uncapping & Shortening DNA Damage Response (DDR) DNA Damage Response (DDR) Telomere Uncapping & Shortening->DNA Damage Response (DDR) ATM/ATR Activation ATM/ATR Activation DNA Damage Response (DDR)->ATM/ATR Activation p53, CHK1/2 Phosphorylation p53, CHK1/2 Phosphorylation ATM/ATR Activation->p53, CHK1/2 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest p53, CHK1/2 Phosphorylation->Cell Cycle Arrest Senescence Senescence p53, CHK1/2 Phosphorylation->Senescence Apoptosis Apoptosis p53, CHK1/2 Phosphorylation->Apoptosis

Caption: Signaling Pathway of Braco-19 Action.

TMPyP4: Transcriptional Repression of c-MYC

TMPyP4 is well-documented to stabilize the G-quadruplex structure in the promoter region of the c-MYC oncogene.[13] The c-MYC promoter contains a nuclease hypersensitive element (NHE III1) that can form a G-quadruplex, which acts as a transcriptional repressor.[3] By stabilizing this structure, TMPyP4 prevents the binding of transcription factors, leading to the downregulation of c-MYC expression.[13][14] Since c-MYC is a key regulator of cell proliferation and growth, its repression contributes to the anti-cancer effects of TMPyP4.

cMYC_regulation_pathway Mechanism of c-MYC Repression by TMPyP4 TMPyP4 TMPyP4 c-MYC Promoter G-quadruplex c-MYC Promoter G-quadruplex TMPyP4->c-MYC Promoter G-quadruplex stabilizes Transcription Factor Binding Transcription Factor Binding c-MYC Promoter G-quadruplex->Transcription Factor Binding inhibits c-MYC Transcription c-MYC Transcription Transcription Factor Binding->c-MYC Transcription activates c-MYC Protein c-MYC Protein c-MYC Transcription->c-MYC Protein Cell Proliferation & Growth Cell Proliferation & Growth c-MYC Protein->Cell Proliferation & Growth

Caption: Mechanism of c-MYC Repression by TMPyP4.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method for measuring telomerase activity.[15]

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with PBS.

    • Resuspend the cell pellet in a CHAPS-based lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the telomerase extract.

  • Telomerase Extension:

    • Combine the cell extract with a reaction mixture containing a TS primer (a non-telomeric oligonucleotide), dNTPs, and reaction buffer.

    • Incubate at 30°C to allow telomerase to add telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification:

    • Add a reverse primer (ACX) and Taq polymerase to the reaction mixture.

    • Perform PCR to amplify the telomerase extension products. An internal standard is often included for quantification.

  • Detection:

    • Resolve the PCR products on a polyacrylamide gel.

    • Visualize the characteristic ladder of bands representing the amplified telomeric repeats. The intensity of the ladder is proportional to the telomerase activity.

trap_assay_workflow TRAP Assay Workflow cluster_preparation Sample Preparation cluster_reaction Telomerase Reaction cluster_analysis Analysis Cell Lysis Cell Lysis Telomerase Extract Telomerase Extract Cell Lysis->Telomerase Extract TS Primer Extension TS Primer Extension Telomerase Extract->TS Primer Extension PCR Amplification PCR Amplification TS Primer Extension->PCR Amplification Gel Electrophoresis Gel Electrophoresis PCR Amplification->Gel Electrophoresis Quantification Quantification Gel Electrophoresis->Quantification fret_melting_assay_workflow FRET Melting Assay Workflow Labeled Oligo Labeled Oligo Annealing Annealing Labeled Oligo->Annealing Ligand Addition Ligand Addition Annealing->Ligand Addition Thermal Denaturation Thermal Denaturation Ligand Addition->Thermal Denaturation Fluorescence Monitoring Fluorescence Monitoring Thermal Denaturation->Fluorescence Monitoring Tm Calculation Tm Calculation Fluorescence Monitoring->Tm Calculation ΔTm Determination ΔTm Determination Tm Calculation->ΔTm Determination pcr_stop_assay_workflow PCR Stop Assay Workflow G4 Template & Primer G4 Template & Primer Reaction Mix (Ligand, Polymerase, dNTPs) Reaction Mix (Ligand, Polymerase, dNTPs) G4 Template & Primer->Reaction Mix (Ligand, Polymerase, dNTPs) Primer Extension Reaction Primer Extension Reaction Reaction Mix (Ligand, Polymerase, dNTPs)->Primer Extension Reaction Denaturing PAGE Denaturing PAGE Primer Extension Reaction->Denaturing PAGE Analysis of Stop Product Analysis of Stop Product Denaturing PAGE->Analysis of Stop Product

References

Comparative analysis of the binding modes of Braco-19 and its analogs to G-quadruplex DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding modes of the G-quadruplex (G4) stabilizing ligand Braco-19 and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions and experimental workflows, this document serves as a comprehensive resource for researchers in the field of nucleic acid targeting and therapeutic development.

Introduction to Braco-19 and G-Quadruplex DNA

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in telomeres and oncogene promoter regions, making them attractive targets for anticancer drug design. Braco-19 (a 3,6,9-trisubstituted acridine) is a well-characterized G4 ligand that stabilizes these structures, leading to the inhibition of telomerase and the disruption of telomere maintenance in cancer cells.[1][2] Despite its promising activity, the clinical potential of Braco-19 has been limited by factors including low selectivity for G-quadruplex DNA over duplex DNA.[3][4] This has spurred the development of numerous analogs to improve binding affinity, selectivity, and overall efficacy.

Binding Modes of Braco-19 to G-Quadruplex DNA

Molecular dynamics simulations and biophysical studies have revealed that Braco-19 primarily interacts with G-quadruplex DNA through two main binding modes:

  • End-Stacking: The planar acridine (B1665455) core of Braco-19 stacks onto the terminal G-tetrads of the G-quadruplex via π-π interactions. This is the most energetically favorable binding mode, particularly with parallel G-quadruplex topologies.[3][5]

  • Groove Binding: The side chains of Braco-19 can interact with the grooves of the G-quadruplex structure. This mode is considered less stable and may act as an intermediate state before the more favorable end-stacking pose is achieved.[3][5]

Braco-19 shows a preference for the parallel G-quadruplex scaffold, which is consistent with its design based on the structural requirements of this topology.[5][6]

Comparative Binding Data

The following tables summarize the quantitative data on the binding of Braco-19 and its analogs to G-quadruplex DNA. The data is compiled from molecular dynamics simulations and various biophysical assays.

Table 1: Calculated Binding Energies of Braco-19 with Different DNA Topologies
DNA TargetBinding ModeBinding Energy (kcal/mol)
Parallel G-quadruplex Top Stacking -62.3 ± 4.5
Bottom Stacking-61.8 ± 1.5
Groove Binding-37.6 ± 7.2
Anti-parallel G-quadruplex Bottom Stacking -53.9 ± 5.8
Groove Binding-43.1 ± 7.2
Top Stacking-42.8 ± 4.1
Hybrid G-quadruplex Top Stacking -40.5 ± 5.4
Groove Binding-35.7 ± 5.1
Bottom Binding-29.0 ± 12.9
Duplex DNA Groove Binding -61.7 ± 8.0

Data from all-atom molecular dynamics simulations with explicit solvent. The most favorable binding mode for each topology is highlighted in bold.[3]

Table 2: Comparative Activity of Braco-19 and Other G-Quadruplex Ligands
LigandG4 Affinity (KG4, 106 M-1)Telomerase Inhibition (TRAP-LIG EC50, µM)Selectivity (G4 vs. Duplex)
Braco-19 306.3~10-40 fold
TMPyP4 208.9~2 fold
Telomestatin --High
BSU6037 ---

This table provides a general comparison with other known G4 ligands. Direct comparative values for all parameters are not always available in a single study.[3]

Table 3: Structure-Activity Relationship of Braco-19 Analogs

Systematic modifications to the 3, 6, and 9-position side chains of the acridine core have been explored to enhance G-quadruplex binding and telomerase inhibition. A key study synthesized a series of analogs and evaluated their activity. The following table summarizes some of these findings, highlighting the impact of side-chain length and composition.

Compound3,6-Side Chain9-Side ChainΔTm (°C)aG4-Affinity (RU)bTelomerase IC50 (µM)
Braco-19 3-(pyrrolidin-1-yl)propanamide4-(dimethylamino)phenylamino24.111800.11
Analog 1 2-(dimethylamino)ethylamide4-(dimethylamino)phenylamino21.310500.25
Analog 2 4-(diethylamino)butylamide4-(dimethylamino)phenylamino23.511500.15
Analog 3 3-(pyrrolidin-1-yl)propanamide4-(diethylamino)phenylamino23.811600.13
Analog 4 3-(pyrrolidin-1-yl)propanamide4-(piperidin-1-yl)phenylamino24.512100.10

aΔTm is the change in melting temperature of a G-quadruplex forming oligonucleotide upon ligand binding, determined by FRET melting assay. A higher ΔTm indicates greater stabilization. bG4-Affinity is reported in Resonance Units (RU) from Surface Plasmon Resonance (SPR) experiments, reflecting the binding level.

This data is representative of the trends observed in structure-activity relationship studies of trisubstituted acridines.[7]

Mandatory Visualizations

experimental_workflow cluster_synthesis Ligand Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays synthesis Synthesis of Braco-19 and Analogs cd Circular Dichroism (CD) - Topology Assessment synthesis->cd Characterize structural impact fret FRET Melting Assay - Thermal Stabilization (ΔTm) synthesis->fret Screen for G4 stabilization spr Surface Plasmon Resonance (SPR) - Binding Affinity & Kinetics synthesis->spr Quantify binding itc Isothermal Titration Calorimetry (ITC) - Thermodynamic Profile synthesis->itc Determine thermodynamics trap TRAP Assay - Telomerase Inhibition (IC50) fret->trap Correlate stabilization with inhibition spr->trap proliferation Cell Proliferation Assay - Cytotoxicity (IC50) trap->proliferation Assess cellular effects senescence Senescence Staining - Cellular Outcome proliferation->senescence

mechanism_of_action Braco19 Braco-19 G4 Telomeric G-Quadruplex Braco19->G4 Binds & Stabilizes Telomerase Telomerase G4->Telomerase Blocks Access Uncapping Telomere Uncapping & DNA Damage Response G4->Uncapping Induces Telomere Telomere Telomerase->Telomere Cannot Elongate Telomere->Uncapping Shortens & becomes dysfunctional Senescence Senescence / Apoptosis Uncapping->Senescence Leads to

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key protocols used in the study of Braco-19 and its analogs.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the topology of G-quadruplex DNA and observe conformational changes upon ligand binding.

Methodology:

  • Sample Preparation: An oligonucleotide capable of forming a G-quadruplex is dissolved in a buffer (e.g., 10 mM lithium cacodylate, pH 7.2) containing a specific cation (e.g., 100 mM KCl or NaCl) to induce folding into a particular topology. The DNA is annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

  • CD Spectra Acquisition: CD spectra are recorded at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter. Scans are typically performed from 320 nm to 220 nm in a quartz cuvette with a 1 cm path length.

  • Ligand Titration: A stock solution of the ligand (e.g., Braco-19) is titrated into the G-quadruplex solution, and spectra are recorded after each addition to monitor changes in the CD signal.

  • Data Analysis: The characteristic CD spectra indicate the G-quadruplex topology: a positive peak at ~260 nm and a negative peak at ~240 nm suggest a parallel structure, while a positive peak at ~295 nm is indicative of an antiparallel structure. Hybrid topologies show positive peaks at both ~260 nm and ~295 nm. Ligand-induced changes in the spectra reveal alterations in DNA conformation.[8]

Förster Resonance Energy Transfer (FRET) Melting Assay

Objective: To determine the thermal stability of G-quadruplex DNA in the presence and absence of a ligand.

Methodology:

  • Oligonucleotide Design: A G-quadruplex forming sequence is synthesized with a fluorescent donor (e.g., FAM) at one terminus and a quencher (acceptor, e.g., TAMRA) at the other. In the folded state, the donor and quencher are in close proximity, resulting in low fluorescence.

  • Assay Setup: The dual-labeled oligonucleotide is diluted to a final concentration (e.g., 0.2 µM) in a buffered solution (e.g., 10 mM lithium cacodylate, pH 7.2, with 10 mM KCl and 90 mM LiCl) in a 96-well plate. The ligand is added at a specific concentration (e.g., 1 µM).

  • Melting Curve Analysis: The plate is placed in a real-time PCR machine. The fluorescence is monitored as the temperature is gradually increased (e.g., from 25°C to 95°C at 0.5°C/min). As the G-quadruplex unfolds, the donor and quencher separate, leading to an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, identified as the inflection point of the melting curve. The difference in Tm with and without the ligand (ΔTm) quantifies the ligand-induced stabilization.

Isothermal Titration Calorimetry (ITC)

Objective: To provide a complete thermodynamic profile of the ligand-DNA interaction, including binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: A solution of the G-quadruplex DNA is placed in the sample cell of the calorimeter, and a solution of the ligand is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of the ligand solution are made into the DNA solution at a constant temperature. The heat released or absorbed upon binding is measured for each injection.

  • Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change.

  • Data Analysis: The cumulative heat change is plotted against the molar ratio of ligand to DNA. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Ka (and thus the dissociation constant, Kd), ΔH, and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Conclusion

The binding of Braco-19 to G-quadruplex DNA is a complex process influenced by the topology of the G4 structure and the specific binding mode. While Braco-19 is a potent stabilizer of G-quadruplexes, its limited selectivity has driven research into a wide array of analogs. Structure-activity relationship studies have shown that modifications to the side chains of the acridine core can fine-tune the binding affinity and telomerase inhibitory activity. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel G-quadruplex ligands with improved therapeutic potential. The use of complementary biophysical techniques is essential for a comprehensive understanding of the molecular interactions that govern the efficacy of these compounds.

References

Evaluating the Synergistic Effects of Braco-19 with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Braco-19, a G-quadruplex stabilizing agent, when used in combination with the conventional chemotherapeutic drug, cisplatin (B142131). The information presented herein is compiled from preclinical studies and is intended to inform further research and development in cancer therapeutics.

Introduction to Braco-19 and its Rationale for Combination Therapy

Braco-19 is a synthetic acridine (B1665455) derivative designed to bind to and stabilize G-quadruplex structures, which are four-stranded DNA secondary structures prevalent in telomeric regions and oncogene promoter regions.[1][2] By stabilizing these structures, Braco-19 is known to inhibit telomerase activity, an enzyme crucial for maintaining telomere length and implicated in the immortalization of cancer cells.[1][2] This mechanism of action leads to telomere shortening, induction of cellular senescence, and ultimately, cancer cell growth inhibition.[1]

Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily by forming DNA adducts, leading to DNA damage and triggering apoptosis.[1] The rationale for combining Braco-19 with cisplatin stems from their distinct but potentially complementary mechanisms of action. The inhibition of telomerase by Braco-19 is hypothesized to enhance the DNA-damaging effects of cisplatin, leading to a synergistic anti-tumor response.[1]

Quantitative Analysis of Synergistic Effects

In vitro studies have been conducted to quantify the synergistic effects of combining Braco-19 with cisplatin across a panel of human cancer cell lines. The combination's efficacy was evaluated using cytotoxicity assays, and the degree of synergy was determined using the CalcuSyn program, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic and Additive Effects of Braco-19 and Cisplatin Combination in Human Cancer Cell Lines

Cell LineCancer TypeBraco-19 IC50 (µM)Cisplatin IC50 (µM)Combination Effect (CI Value)Reference
A431 Vulval CarcinomaNot ReportedNot ReportedSynergistic[1]
MCF-7 Breast AdenocarcinomaNot ReportedNot ReportedSynergistic[1]
A2780 Ovarian CarcinomaNot ReportedNot ReportedAdditive[1]
A2780cis Cisplatin-resistant Ovarian CarcinomaNot ReportedNot ReportedAdditive[1]

Note: Specific IC50 and CI values were not available in the public abstract. The qualitative description of the interaction is presented based on the source.

A study on AS1410, a close analogue of Braco-19, provides further evidence of synergy with cisplatin.

Table 2: Synergistic Effects of AS1410 (Braco-19 Analogue) and Cisplatin Combination

Cell LineCancer TypeAS1410 IC50 (µM)Cisplatin IC50 (µM)Combination EffectReference
MCF-7 Breast AdenocarcinomaNot ReportedNot ReportedSynergistic[3][4]
A549 Lung CarcinomaNot ReportedNot ReportedSynergistic[3][4]

Note: Synergistic behavior was observed when the ratio of AS1410 to cisplatin was greater than 1.[3][4]

Experimental Protocols

Cell Lines and Culture
  • Cell Lines: A2780 (ovarian), A2780cis (cisplatin-resistant ovarian), A431 (vulval), and MCF-7 (breast) cancer cell lines were utilized.

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays (Short-term)
  • Methodology: The cytotoxic effects of Braco-19 and cisplatin, alone and in combination, were assessed using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Drugs were added at various concentrations, both as single agents and in combination at fixed ratios.

    • After a specified incubation period (e.g., 72 hours), the viability of the cells was determined by measuring the absorbance at a specific wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug and the Combination Index (CI) for the combination were calculated using specialized software such as CalcuSyn.

Molecular Assays
  • Apoptosis and Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution and the induction of apoptosis following treatment with Braco-19 and cisplatin, alone and in combination.

  • Western Blotting: The expression levels of key proteins involved in cell cycle regulation (p53, p21) and DNA damage response (γH2AX) were determined by Western blotting.

  • Telomerase Activity Assay: The effect of the treatments on telomerase activity was measured using the Telomeric Repeat Amplification Protocol (TRAP) assay.

Mechanistic Insights into Synergy

The synergistic interaction between Braco-19 and cisplatin is believed to arise from a multi-pronged attack on cancer cells, primarily centered around the enhancement of DNA damage and the cellular response to it.

Enhanced DNA Damage Response

Braco-19's stabilization of G-quadruplexes can impede DNA replication and transcription, creating replication stress and potentially leading to DNA double-strand breaks.[5][6] This intrinsic DNA damaging potential of G-quadruplex ligands can be potentiated by cisplatin, which forms DNA adducts. The combination of these two agents leads to an amplified DNA damage signal, as evidenced by increased levels of the DNA damage marker γH2AX.[1]

Modulation of Cell Cycle and Apoptosis

The heightened DNA damage triggers a robust cellular response, often leading to cell cycle arrest and apoptosis. Studies have shown that the combination of Braco-19 and cisplatin can induce cell cycle arrest, providing more time for the DNA damage to become irreparable and commit the cell to apoptosis.[1] The p53 and p21 proteins, key regulators of the cell cycle and apoptosis in response to DNA damage, are implicated in this process.[1][7][8][9]

Telomerase Inhibition

Braco-19's primary mechanism of inhibiting telomerase adds another layer to its synergistic potential. While the short-term synergistic effects are likely dominated by the DNA damage response, long-term telomerase inhibition can lead to telomere shortening and cellular senescence, further contributing to the overall anti-tumor effect.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway for the synergistic action of Braco-19 and Cisplatin.

Experimental_Workflow A Cancer Cell Seeding (96-well plates) B Drug Treatment (Braco-19, Cisplatin, Combination) A->B C Incubation (e.g., 72 hours) B->C D Cytotoxicity Assay (MTT/SRB) C->D E Data Analysis (IC50, Combination Index) D->E

Caption: General experimental workflow for in vitro synergy screening.

Conclusion and Future Directions

The preclinical evidence strongly suggests that Braco-19, and G-quadruplex stabilizers in general, hold promise for combination therapy with conventional DNA-damaging agents like cisplatin. The synergistic or additive effects observed in various cancer cell lines warrant further investigation. Future studies should focus on:

  • In vivo validation: Assessing the synergistic efficacy and safety of the Braco-19 and cisplatin combination in animal models of cancer.

  • Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this combination therapy.

  • Exploration of other combinations: Investigating the synergistic potential of Braco-19 with other classes of chemotherapeutic agents and targeted therapies.

This guide provides a foundational understanding of the synergistic potential of Braco-19 with cisplatin. The presented data and methodologies should serve as a valuable resource for researchers dedicated to advancing novel cancer treatment strategies.

References

Braco-19 vs. PhenDC3: A Comparative Analysis of G-Quadruplex Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of G-quadruplex (G4) stabilizing ligands, Braco-19 and PhenDC3 are prominent molecules actively investigated for their potential therapeutic applications, particularly in oncology. Both compounds are designed to bind and stabilize G4 structures, which are non-canonical secondary structures of nucleic acids found in regions of the genome critical for cell proliferation, such as telomeres and oncogene promoters. Their stabilization can interfere with key cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed comparison of Braco-19 and PhenDC3 in their ability to stabilize G-quadruplexes, supported by experimental data and methodologies.

Quantitative Comparison of G-Quadruplex Stabilization

The efficacy of a G4 ligand is primarily determined by its binding affinity and its ability to increase the thermal stability of the G-quadruplex structure. The following table summarizes the quantitative data from various studies comparing Braco-19 and PhenDC3.

ParameterG-Quadruplex TargetBraco-19PhenDC3MethodReference
ΔTm (°C) Hepatitis B virus (HepB_FRET)524FRET Melting[1][2]
ΔTm (°C) SARS-CoV-2 (RNA G4s)Noticeable stabilizationNoticeable stabilizationFRET Melting[3][4][5]
Binding Affinity (KD, µM) AT11-L2 G45.61.4Fluorometric Titration[6]
General Binding Potency Various G4 sequencesStrong to medium bindingMost potent binderSPR, FRET-Melting, G4-FID[7]
Binding Selectivity G4 vs. Duplex DNA~10-fold selectiveHigh selectivityVarious[8][9]

Note: ΔTm represents the increase in the melting temperature of the G-quadruplex upon ligand binding, indicating the degree of stabilization. A higher ΔTm signifies greater stabilization. KD (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger binding interaction.

Overall, the available data suggests that PhenDC3 exhibits superior G-quadruplex stabilization compared to Braco-19 . This is evidenced by the significantly higher increase in the melting temperature (ΔTm) of the Hepatitis B virus G-quadruplex and its consistent ranking as a more potent binder across various G4 sequences and biophysical methods.[1][2][7] While both ligands are effective G4 stabilizers, PhenDC3 generally demonstrates a stronger interaction.

Experimental Methodologies

The data presented above is derived from various biophysical techniques. Below are the detailed protocols for the key experiments cited.

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is widely used to determine the thermal stability of G-quadruplexes and the stabilizing effect of ligands.

Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a donor fluorophore (e.g., FAM) at one end and an acceptor/quencher (e.g., TAMRA or BHQ1) at the other. In the folded G4 conformation, the two fluorophores are in close proximity, leading to high FRET efficiency (low donor fluorescence). Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and resulting in a significant increase in donor fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. Ligand binding stabilizes the G4 structure, leading to an increase in Tm.[10][11][12]

Protocol:

  • Oligonucleotide Preparation: The dually labeled G4-forming oligonucleotide is diluted to a final concentration (e.g., 0.2 µM) in a relevant buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Annealing: The oligonucleotide solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper folding of the G-quadruplex structure.

  • Ligand Addition: The ligand (Braco-19 or PhenDC3) is added to the annealed oligonucleotide solution at a specified concentration (e.g., 1 µM). A control sample without the ligand is also prepared.

  • FRET Melting: The fluorescence of the donor fluorophore is monitored as the temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/min) using a real-time PCR machine or a spectrofluorometer with a temperature controller.

  • Data Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated as (Tm with ligand) - (Tm without ligand).

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data.

Principle: A G-quadruplex-forming oligonucleotide is immobilized on a sensor chip. A solution containing the ligand (analyte) is flowed over the chip surface. The binding of the ligand to the immobilized G4 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Sensor Chip Preparation: A streptavidin-coated sensor chip is used. A biotinylated G-quadruplex oligonucleotide is immobilized on the chip surface.

  • Binding Analysis: Solutions of the ligand (e.g., Braco-19 or PhenDC3) at various concentrations are injected over the sensor surface. The association and dissociation phases of the binding are monitored in real-time.

  • Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

G-Quadruplex Stabilization and its Biological Consequences

The stabilization of G-quadruplexes by ligands like Braco-19 and PhenDC3 can trigger a cascade of cellular events, ultimately leading to anti-proliferative effects. A key mechanism is the inhibition of telomerase, an enzyme crucial for maintaining telomere length in cancer cells.

G4_Stabilization_Pathway cluster_ligand Ligand Binding cluster_g4 G-Quadruplex cluster_stabilization Molecular Effect cluster_inhibition Enzymatic Inhibition cluster_cellular_outcome Cellular Outcome Ligand Braco-19 or PhenDC3 Stabilization G4 Stabilization Ligand->Stabilization G4 Telomeric G-Quadruplex G4->Stabilization Telomerase_Inhibition Telomerase Inhibition Stabilization->Telomerase_Inhibition Prevents unwinding and telomerase access Cell_Senescence Cellular Senescence / Apoptosis Telomerase_Inhibition->Cell_Senescence Leads to telomere shortening and dysfunction

Caption: Ligand-induced G4 stabilization pathway leading to cellular senescence.

Braco-19 has been shown to inhibit telomerase activity and induce senescence in cancer cells.[13][14][15] By stabilizing the G4 structure at the 3' overhang of telomeres, these ligands prevent the binding and catalytic action of telomerase.[16] This leads to telomere shortening and dysfunction, triggering a DNA damage response that culminates in cell cycle arrest or apoptosis.[13][17]

Experimental Workflow for Ligand Screening

The FRET melting assay is particularly well-suited for high-throughput screening (HTS) to identify novel G4-stabilizing ligands.

FRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis Oligo_Prep Prepare FRET-labeled G4 Oligonucleotide Dispense_Oligo Dispense Oligo into 384-well plate Oligo_Prep->Dispense_Oligo Ligand_Plate Prepare Ligand Library Plate Add_Ligand Add Ligands from Library Plate Ligand_Plate->Add_Ligand Dispense_Oligo->Add_Ligand FRET_Read Perform Thermal Melt (FRET) Add_Ligand->FRET_Read Calculate_Tm Calculate Tm for each well FRET_Read->Calculate_Tm Identify_Hits Identify 'Hits' (significant ΔTm) Calculate_Tm->Identify_Hits

Caption: High-throughput FRET-melting assay workflow for G4 ligand screening.

Conclusion

Both Braco-19 and PhenDC3 are potent G-quadruplex stabilizing agents with demonstrated anti-cancer activities. However, based on the currently available biophysical data, PhenDC3 shows superior G-quadruplex stabilization through stronger binding and a greater ability to increase the thermal stability of G4 structures.[1][7] The choice of ligand for a specific research application may also depend on other factors such as selectivity for particular G4 topologies and off-target effects. The experimental protocols and workflows described herein provide a framework for researchers to further evaluate and compare these and other G4-interactive compounds.

References

A Comparative Structural Analysis of G-Quadruplex-Ligand Complexes: BRACO-19 and Other Key Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and biophysical properties of G-quadruplex DNA in complex with the ligand BRACO-19 and other notable G-quadruplex stabilizers, including TMPyP4 and Telomestatin. This analysis is supported by experimental data from peer-reviewed scientific literature to aid in the rational design of novel G-quadruplex-targeting therapeutics.

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in functionally significant genomic regions such as telomeres and oncogene promoters.[1][2] The stabilization of these structures by small molecule ligands has emerged as a promising strategy for anticancer drug development.[3][4] BRACO-19, a 3,6,9-trisubstituted acridine (B1665455), is a well-characterized G-quadruplex ligand that has demonstrated antitumor activity.[5][6] Understanding the structural nuances of its interaction with G4 DNA, in comparison to other ligands, is crucial for the development of next-generation G4-targeted therapies.

Quantitative Comparison of Ligand Binding to G-Quadruplex DNA

The interaction of small molecules with G-quadruplex DNA can be quantified by various biophysical techniques, providing insights into binding affinity, stoichiometry, and thermal stabilization. The following tables summarize key quantitative data for BRACO-19, TMPyP4, and Telomestatin.

LigandG-Quadruplex SequenceTechniqueDissociation Constant (Kd) / IC50Reference
BRACO-19 Human Telomeric (parallel)Molecular Dynamics-62.3 ± 4.5 kcal/mol (Binding Energy)[2]
Human Telomeric (anti-parallel)Molecular Dynamics-53.9 ± 5.8 kcal/mol (Binding Energy)[2]
Human Telomeric (hybrid)Molecular Dynamics-40.5 ± 5.4 kcal/mol (Binding Energy)[2]
AT11-L2 G4Fluorescence TitrationµM range[7]
TMPyP4 MAPK12-G4sFluorescence Spectroscopy1.4 ± 0.05 µM / 2.3 ± 0.07 µM[8]
Human Telomeric (AG3(T2AG3)3)Absorption TitrationKa: 1.07 x 106 M-1 & 4.42 x 108 M-1[9]
Tel48 G4sNot SpecifiedHigh affinity (Kb values listed in source)[10]
AT11-L2 G4Fluorescence TitrationDisrupts G4 at 3.5 molar equivalents[7]
Telomestatin Wt26 (telomeric)Bandshift Assay60 nM (IC50 for Topo III binding inhibition)[11]
5′-G3(T2AG3)7-3′Bandshift Assay500 nM (IC50 for POT1 binding inhibition)[11]
Telomeric G-quadruplexMolecular Dynamics-65.3 ± 3.2 kcal/mol (Binding Energy - intercalation)[12]

Table 1: Comparative Binding Affinities of G-Quadruplex Ligands. This table presents a summary of reported binding affinities for BRACO-19, TMPyP4, and Telomestatin with various G-quadruplex structures. The binding affinity is a critical parameter for evaluating the potential of a ligand as a therapeutic agent.

LigandG-Quadruplex SequenceΔTm (°C)TechniqueReference
BRACO-19 AT11-L2 G4>30.0 (at 2.0 molar equivalents)Circular Dichroism[7]
TMPyP4 Gq23>20Circular Dichroism[13]
AT11-L2 G422.9 (at 2.0 molar equivalents)Circular Dichroism[7]
Telomestatin Not SpecifiedNot explicitly quantified in provided search resultsNot Specified

Table 2: Thermal Stabilization of G-Quadruplexes by Ligands. The change in melting temperature (ΔTm) upon ligand binding is a measure of the ligand's ability to stabilize the G-quadruplex structure. A higher ΔTm indicates greater stabilization.

Structural Insights into Ligand-G-Quadruplex Interactions

High-resolution structural studies, primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated the binding modes of various ligands to G-quadruplex DNA.

BRACO-19: The crystal structure of BRACO-19 in complex with a bimolecular parallel-stranded human telomeric G-quadruplex (PDB ID: 3CE5) reveals that the acridine core of BRACO-19 stacks on the terminal G-tetrad.[14] Molecular dynamics simulations have further shown that BRACO-19 can bind to different G-quadruplex topologies, including parallel, anti-parallel, and hybrid forms, primarily through end-stacking and groove binding.[2] The binding to the parallel scaffold is reported to be the most energetically favorable.[2] However, a notable characteristic of BRACO-19 is its relatively low selectivity for G-quadruplex DNA over duplex DNA.[2][15]

TMPyP4: This porphyrin-based ligand exhibits multiple binding modes with G-quadruplexes, including end-stacking, intercalation, and groove binding.[9] Its interaction can be influenced by the G-quadruplex topology and the surrounding ionic conditions.[6][9] While TMPyP4 can stabilize G-quadruplex structures, it is also known to bind to duplex DNA with comparable affinity, limiting its selectivity.[13][16]

Telomestatin: This natural product is a potent and highly selective G-quadruplex ligand.[11][17] Although a high-resolution structure of a telomestatin-G-quadruplex complex is not yet available, molecular dynamics simulations suggest that it can bind through top stacking, bottom intercalation, and groove binding, with the intercalation mode being the most energetically favorable.[12][18] Telomestatin's high selectivity is a significant advantage for its potential therapeutic applications.[12]

Experimental Protocols

The characterization of G-quadruplex-ligand interactions relies on a suite of biophysical and structural biology techniques. Detailed protocols for the key experimental methods are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of G-quadruplex-ligand complexes in solution and for identifying the specific sites of interaction.[19][20][21]

Protocol Outline:

  • Sample Preparation:

    • Synthesize and purify the desired G-rich DNA oligonucleotide.

    • Dissolve the lyophilized DNA in an appropriate NMR buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0) to a final concentration of 0.1-1.0 mM.

    • Anneal the DNA sample by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.

    • Prepare a stock solution of the ligand in a suitable solvent (e.g., DMSO-d6 or H2O).

  • NMR Titration:

    • Acquire a 1D 1H NMR spectrum of the free G-quadruplex DNA. The imino protons of the guanines involved in G-tetrad formation typically resonate between 10 and 12 ppm.[19]

    • Perform a stepwise titration by adding small aliquots of the ligand stock solution to the DNA sample.

    • Acquire a 1D 1H NMR spectrum after each addition to monitor changes in the chemical shifts and line broadening of the DNA protons, which indicate ligand binding.

  • 2D NMR for Structural Analysis:

    • For a detailed structural study, acquire a series of 2D NMR experiments on the complex, including:

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances.

      • TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each nucleotide.

      • 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For observing the correlation between nitrogen atoms and their attached protons, particularly useful for studying the imino groups of guanines.

  • Structure Calculation:

    • Assign the NMR resonances to specific protons in the complex.

    • Use the distance and dihedral angle restraints derived from the 2D NMR data to calculate the three-dimensional structure of the G-quadruplex-ligand complex using molecular modeling software.

X-Ray Crystallography

X-ray crystallography provides atomic-resolution structural information of G-quadruplex-ligand complexes in the solid state.[22][23][24]

Protocol Outline:

  • Crystallization:

    • Prepare a highly pure and concentrated solution of the G-quadruplex DNA and the ligand.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and salt concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Determination:

    • Process the diffraction data to obtain the electron density map of the crystal.

    • Solve the phase problem using methods such as molecular replacement (if a similar structure is known) or experimental phasing.

    • Build an atomic model of the G-quadruplex-ligand complex into the electron density map.

  • Structure Refinement:

    • Refine the atomic model against the experimental diffraction data to improve its accuracy and agreement with the data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method to study the conformation of G-quadruplexes and the stabilizing effect of ligands.[4][25][26]

Protocol Outline:

  • Sample Preparation:

    • Prepare a solution of the G-quadruplex DNA (typically in the µM concentration range) in the desired buffer.

    • Anneal the DNA to ensure proper folding.

  • CD Spectrum Acquisition:

    • Record the CD spectrum of the free G-quadruplex DNA, typically in the range of 220-320 nm. The spectral signature provides information about the G-quadruplex topology (e.g., parallel, anti-parallel, or hybrid).[26]

  • Ligand Titration:

    • Add increasing concentrations of the ligand to the DNA solution and record the CD spectrum after each addition to monitor any conformational changes induced by binding.

  • Thermal Melting (Tm) Analysis:

    • In the absence and presence of the ligand, monitor the CD signal at a specific wavelength (e.g., the peak of the G-quadruplex signature) as the temperature is gradually increased.

    • The melting temperature (Tm), the temperature at which half of the G-quadruplex structure is unfolded, is determined from the resulting melting curve. The difference in Tm with and without the ligand (ΔTm) indicates the extent of stabilization.[27]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of ligand binding to G-quadruplex DNA in real-time.[20][28][29]

Protocol Outline:

  • Immobilization of G-Quadruplex DNA:

    • Immobilize a biotinylated G-quadruplex DNA onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the ligand (analyte) over the sensor surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, in real-time. This generates a sensorgram.

  • Kinetic and Affinity Determination:

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

  • Regeneration:

    • Inject a regeneration solution (e.g., a high salt buffer or a low pH solution) to remove the bound ligand from the immobilized DNA, preparing the surface for the next injection.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for characterizing G-quadruplex-ligand interactions.

Experimental_Workflow_for_G4_Ligand_Interaction_Analysis cluster_synthesis Synthesis & Purification cluster_characterization Biophysical Characterization cluster_structural Structural Analysis cluster_data Data Integration & Modeling Oligo_Synth Oligonucleotide Synthesis CD_Spec Circular Dichroism (Topology & Tm) Oligo_Synth->CD_Spec SPR Surface Plasmon Resonance (Kinetics & Affinity) Oligo_Synth->SPR ITC Isothermal Titration Calorimetry (Thermodynamics) Oligo_Synth->ITC NMR NMR Spectroscopy (Solution Structure) Oligo_Synth->NMR XRay X-Ray Crystallography (Solid-State Structure) Oligo_Synth->XRay Ligand_Synth Ligand Synthesis Ligand_Synth->CD_Spec Ligand_Synth->SPR Ligand_Synth->ITC Ligand_Synth->NMR Ligand_Synth->XRay MD_Sim Molecular Dynamics Simulations CD_Spec->MD_Sim SPR->MD_Sim ITC->MD_Sim NMR->MD_Sim XRay->MD_Sim Drug_Design Structure-Based Drug Design MD_Sim->Drug_Design G4_Ligand_Signaling_Pathway Ligand G4 Ligand (e.g., BRACO-19) G4_DNA G-Quadruplex DNA (Telomere/Promoter) Ligand->G4_DNA Binds to Stabilization Stabilization of G4 Structure G4_DNA->Stabilization Telomerase_Inhibition Telomerase Inhibition Stabilization->Telomerase_Inhibition Transcription_Repression Transcription Repression (Oncogenes) Stabilization->Transcription_Repression Telomere_Shortening Telomere Shortening Telomerase_Inhibition->Telomere_Shortening Reduced_Oncogene_Expression Reduced Oncogene Expression Transcription_Repression->Reduced_Oncogene_Expression Apoptosis Apoptosis/ Senescence Telomere_Shortening->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Reduced_Oncogene_Expression->Apoptosis

References

In Vivo Antitumor Efficacy of BRACO-19 and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo antitumor activity of the G-quadruplex stabilizing agent BRACO-19 and its derivatives. This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant biological pathways and experimental workflows.

Introduction

BRACO-19 is a potent 3,6,9-trisubstituted acridine (B1665455) derivative known to stabilize G-quadruplex structures, particularly within telomeric regions of DNA. This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in the majority of cancer cells, leading to cellular senescence and apoptosis.[1][2][3][4][5][6] While BRACO-19 has demonstrated significant antitumor activity in preclinical models, its development has been hampered by suboptimal pharmacological properties, including poor membrane permeability.[3][7] This has spurred the development of various derivatives aimed at improving efficacy and bioavailability. This guide will compare the in vivo antitumor activity of BRACO-19 with its reported derivatives based on available experimental data.

Comparative In Vivo Antitumor Activity

To date, comprehensive in vivo comparative studies directly evaluating the antitumor efficacy of a wide range of BRACO-19 derivatives against the parent compound are limited in the public domain. However, data from individual studies on BRACO-19 and some of its analogs allow for an indirect comparison.

BRACO-19: In Vivo Efficacy

BRACO-19 has shown significant single-agent antitumor activity in xenograft models. A key study demonstrated that BRACO-19, administered intraperitoneally (i.p.) at a dose of 2 mg/kg/day, resulted in a remarkable 96% tumor growth inhibition in a subcutaneous xenograft model using the human uterus carcinoma cell line UXF1138L.[2][8] In a separate study, BRACO-19 showed a significant antitumor effect when used in combination with paclitaxel (B517696) in an advanced-stage A431 human vulval carcinoma xenograft model.[1]

CompoundCell LineXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
BRACO-19 UXF1138L (Uterine Carcinoma)Subcutaneous2 mg/kg/day, i.p.96[2][8]
BRACO-19 A431 (Vulval Carcinoma)Subcutaneous2 mg/kg, i.p. (post-paclitaxel)Significant increase in antitumor effect compared to paclitaxel alone[1]
BRACO-19 Derivatives: In Vivo Efficacy

Information on the in vivo antitumor activity of direct BRACO-19 derivatives is sparse in publicly available literature. One notable analog, AS1410, has been investigated, although primarily in the context of its synergistic effects with other chemotherapeutic agents.

CompoundCell LineXenograft ModelDosing RegimenOutcomeReference
AS1410 Not SpecifiedNot SpecifiedNot SpecifiedSynergistic activity with cisplatin

Note: Direct comparative data for AS1410's single-agent in vivo efficacy against BRACO-19 is not available in the reviewed literature.

Experimental Protocols

In Vivo Antitumor Activity of BRACO-19 in UXF1138L Xenograft Model
  • Cell Line: Human uterus carcinoma cell line UXF1138L.[8]

  • Animal Model: Subcutaneous xenograft in nude mice.[8]

  • Tumor Implantation: Fragments of UXF1138L tumors were implanted subcutaneously.[8]

  • Treatment: When tumors reached an early stage (approximately 68 mm³), treatment was initiated. BRACO-19 was administered intraperitoneally at a dose of 2 mg/kg per day.[2][8]

  • Endpoint: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated compared to a control group receiving a vehicle.[2][8]

Signaling Pathway and Experimental Workflow

The mechanism of action of BRACO-19 and its derivatives involves the stabilization of G-quadruplex structures in telomeric DNA, which in turn inhibits telomerase activity. This leads to telomere shortening, cellular senescence, and ultimately, cancer cell death.

G_quadruplex_stabilization_pathway Mechanism of Action of BRACO-19 BRACO19 BRACO-19 / Derivatives G4 Telomeric G-Quadruplex BRACO19->G4 Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Binding Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Leads to Senescence Cellular Senescence Telomere_Shortening->Senescence Apoptosis Apoptosis Senescence->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: BRACO-19's mechanism of antitumor activity.

The following diagram illustrates a typical workflow for evaluating the in vivo antitumor activity of compounds like BRACO-19.

in_vivo_workflow In Vivo Antitumor Activity Evaluation Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth treatment Treatment Initiation (e.g., BRACO-19) tumor_growth->treatment data_collection Tumor Volume Measurement treatment->data_collection analysis Data Analysis (Tumor Growth Inhibition) data_collection->analysis end Results analysis->end

Caption: Workflow for in vivo antitumor studies.

Conclusion

BRACO-19 demonstrates potent in vivo antitumor activity, particularly in xenograft models of uterine carcinoma. Its mechanism of action through G-quadruplex stabilization and telomerase inhibition is well-established. While the development of derivatives aims to overcome the pharmacological limitations of BRACO-19, there is a clear need for more comprehensive in vivo studies that directly compare the efficacy of these new compounds against the parent molecule. Such studies are crucial for identifying second-generation G-quadruplex stabilizers with improved therapeutic potential for clinical applications in oncology.

References

Assessing the Differential Effects of Braco-19 on Telomerase-Positive and ALT Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Braco-19, a potent G-quadruplex stabilizing ligand, on two distinct cancer cell types: those that rely on telomerase for telomere maintenance (telomerase-positive) and those that utilize the Alternative Lengthening of Telomeres (ALT) pathway. The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts in the field of oncology.

Executive Summary

Braco-19, a 3,6,9-trisubstituted acridine, is a well-characterized inhibitor of telomerase that functions by stabilizing G-quadruplex structures at the 3' telomeric DNA overhang.[1][2] This action prevents the catalytic and capping functions of telomerase, leading to telomere dysfunction, DNA damage responses, and ultimately, cell cycle arrest, senescence, or apoptosis in telomerase-positive cancer cells.[3][4][5]

While direct comparative studies on Braco-19's effects in ALT versus telomerase-positive cells are limited, evidence suggests that G-quadruplex ligands, including the class to which Braco-19 belongs, also exert anti-proliferative effects in ALT-positive cancer cells.[1] However, the underlying mechanism may differ significantly. Instead of simply inhibiting telomere elongation, G-quadruplex stabilization in ALT cells is hypothesized to induce telomeric instability and replicative stress, which may paradoxically fuel the recombination-based ALT mechanism, leading to an overactivation of telomeric recombination and subsequent cell death.[1][6]

This guide summarizes the known quantitative effects of Braco-19 on telomerase-positive cells and discusses the reported effects of its compound class on ALT cells, providing a framework for understanding its differential activities. Detailed experimental protocols for key assays and illustrative signaling pathways are also provided to facilitate further investigation.

Data Presentation: Quantitative Effects of Braco-19

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Braco-19 in various telomerase-positive cancer cell lines. Data for direct IC50 values of Braco-19 in ALT-positive cell lines from the reviewed literature is not currently available; however, related compounds have shown anti-proliferative effects in the ALT-positive SAOS-2 cell line.[1]

Cell LineCancer TypeTelomere Maintenance MechanismBraco-19 IC50 (µM)Citation
UXF1138LUterine CarcinomaTelomerase-Positive2.5[2]
U87GlioblastomaTelomerase-Positive1.45[3]
U251GlioblastomaTelomerase-Positive1.55[3]
SHG-44GlioblastomaTelomerase-Positive2.5[3]
C6Glioma (Rat)Telomerase-Positive27.8[3]
SAOS-2OsteosarcomaALT-PositiveNot Available for Braco-19; related 3,6,9-trisubstituted acridines show anti-proliferative effects.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Braco-19 Treatment cluster_2 Assessment of Effects Telomerase-Positive Cells Telomerase-Positive Cells Braco-19 Incubation Braco-19 Incubation Telomerase-Positive Cells->Braco-19 Incubation ALT-Positive Cells ALT-Positive Cells ALT-Positive Cells->Braco-19 Incubation Cell Viability Assay Cell Viability Assay Braco-19 Incubation->Cell Viability Assay TRAP Assay TRAP Assay Braco-19 Incubation->TRAP Assay Telomerase+ Immunofluorescence (DNA Damage) Immunofluorescence (DNA Damage) Braco-19 Incubation->Immunofluorescence (DNA Damage) C-circle Assay C-circle Assay Braco-19 Incubation->C-circle Assay ALT+ Senescence/Apoptosis Assays Senescence/Apoptosis Assays Braco-19 Incubation->Senescence/Apoptosis Assays

Caption: Experimental workflow for assessing the differential effects of Braco-19.

Signaling Pathways

G cluster_0 Telomerase-Positive Cancer Cell Braco-19 Braco-19 Telomeric G-quadruplex Telomeric G-quadruplex Braco-19->Telomeric G-quadruplex stabilizes Telomerase Telomerase Telomeric G-quadruplex->Telomerase inhibits Telomere Capping Disruption Telomere Capping Disruption Telomeric G-quadruplex->Telomere Capping Disruption induces Telomere Shortening Telomere Shortening Telomerase->Telomere Shortening leads to DNA Damage Response DNA Damage Response Telomere Capping Disruption->DNA Damage Response Telomere Shortening->DNA Damage Response Cell Cycle Arrest / Senescence / Apoptosis Cell Cycle Arrest / Senescence / Apoptosis DNA Damage Response->Cell Cycle Arrest / Senescence / Apoptosis

Caption: Proposed signaling pathway of Braco-19 in telomerase-positive cancer cells.

G cluster_1 ALT-Positive Cancer Cell Braco-19 Braco-19 Telomeric G-quadruplex Telomeric G-quadruplex Braco-19->Telomeric G-quadruplex stabilizes Replicative Stress at Telomeres Replicative Stress at Telomeres Telomeric G-quadruplex->Replicative Stress at Telomeres induces Telomeric DNA Damage Telomeric DNA Damage Replicative Stress at Telomeres->Telomeric DNA Damage ALT Pathway Activation ALT Pathway Activation Telomeric DNA Damage->ALT Pathway Activation fuels Increased Telomeric Recombination Increased Telomeric Recombination ALT Pathway Activation->Increased Telomeric Recombination Cell Death / Senescence Cell Death / Senescence Increased Telomeric Recombination->Cell Death / Senescence leads to

Caption: Proposed signaling pathway of G-quadruplex ligands in ALT cancer cells.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from methodologies used in studies assessing Braco-19 cytotoxicity.[4]

  • Cell Seeding: Seed cells (2,000 cells/well) in 96-well plates in 100 µL of appropriate growth medium and incubate for 24 hours.

  • Drug Treatment: Add Braco-19 in a range of concentrations (e.g., 0.05–25 µM) in 100 µL of medium to achieve the final desired concentrations.[3] Incubate for the desired period (e.g., 72 hours or 5 days).[2][3]

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the IC50 value from the dose-response curve.

Telomerase Activity Assay (TRAP Assay)

This protocol is based on the Telomeric Repeat Amplification Protocol (TRAP) used to measure telomerase activity.[3][7]

  • Cell Lysis: Lyse exponentially growing cells for 30 minutes on ice in a CHAPS-based buffer (0.5% w/w CHAPS, 10mM Tris-HCl, pH 7.5, 1 mM MgCl2, 1mM EGTA, 5mM 2-mercaptoethanol, 10% (v/v) glycerol).[7]

  • Protein Quantification: Centrifuge the lysate and quantify the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Telomerase Extension: In a PCR tube, mix 500 ng of protein extract with a reaction mixture containing a TS primer, dNTPs, and reaction buffer.[7] Incubate at 25°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

  • PCR Amplification: Add a reverse primer (e.g., ACX) and Taq polymerase to the reaction mixture. Perform PCR amplification of the extended products. An internal standard is typically included for quantification.

  • Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize using a DNA staining method (e.g., SYBR Green). The presence of a characteristic ladder of bands indicates telomerase activity.

  • Quantification: Quantify the intensity of the telomerase ladder relative to the internal standard to determine the level of telomerase activity.

Immunofluorescence for DNA Damage Foci (γ-H2AX and 53BP1)

This protocol describes the detection of DNA damage response markers at telomeres (Telomere Dysfunction-Induced Foci, TIFs).[3][8]

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with Braco-19 (e.g., 2 µM for 72 hours).[3]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against a DNA damage marker (e.g., rabbit anti-γ-H2AX or rabbit anti-53BP1) and a telomeric protein (e.g., mouse anti-TRF1) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a confocal microscope.

  • Analysis: Quantify the colocalization of DNA damage foci with telomeric signals to determine the percentage of TIF-positive cells.

C-circle Assay for ALT Activity

This assay is the gold standard for detecting ALT activity by quantifying extrachromosomal telomeric DNA circles.[1]

  • Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from untreated and Braco-19-treated ALT-positive cells.

  • C-circle Amplification: In a reaction tube, combine 30 ng of genomic DNA with a reaction mixture containing Phi29 DNA polymerase and reaction buffer. Do not add primers. Incubate at 30°C for 8 hours, followed by heat inactivation at 65°C for 20 minutes.

  • DNA Dot Blot: Denature the amplified DNA and spot it onto a positively charged nylon membrane.

  • Hybridization: Hybridize the membrane with a digoxigenin (B1670575) (DIG)-labeled telomeric C-strand probe (e.g., (CCCTAA)n).

  • Detection: Detect the hybridized probe using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.

  • Analysis: Quantify the chemiluminescent signal to determine the amount of C-circles, which is indicative of ALT activity.

Conclusion

Braco-19 demonstrates significant anti-cancer activity in telomerase-positive cancer cells by effectively inhibiting telomerase and inducing telomere dysfunction. While direct evidence for Braco-19 in ALT-positive cells is still emerging, the available data on related compounds suggests a different, yet also potent, mechanism of action centered on the induction of telomeric instability and the potential hyperactivation of the ALT pathway. This differential response underscores the importance of characterizing the telomere maintenance mechanism of a given cancer to predict its sensitivity to G-quadruplex stabilizing agents. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of Braco-19 in both telomerase-dependent and ALT-dependent malignancies.

References

Safety Operating Guide

Proper Disposal of Braco-19 Trihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the investigational telomerase inhibitor, Braco-19 trihydrochloride, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of investigational compounds is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a potent telomerase and G-quadruplex stabilizing agent. Adherence to these procedures is critical to mitigate risks and ensure compliance with environmental regulations.

Key Safety and Handling Information

This compound is classified as acutely toxic if swallowed.[1] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] In case of accidental exposure, refer to the first aid measures outlined in the Safety Data Sheet (SDS).[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from its Safety Data Sheet.

PropertyValueReference
Molecular Formula C₃₅H₄₆Cl₃N₇O₂[1]
Molecular Weight 703.14 g/mol [1]
CAS Number 1177798-88-7[1]
Acute Toxicity Oral (Category 3), H301: Toxic if swallowed[1]
Storage (in solvent) -80°C for 6 months; -20°C for 1 month[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][2] As an investigational drug, specific institutional and sponsor requirements may also apply.[2][3][4][5]

  • Initial Assessment: Determine if the this compound waste is contaminated with any other hazardous materials. This will dictate the specific disposal pathway.

  • Containerization:

    • Place all waste, including empty or partially used vials, syringes, and contaminated labware, into a designated and compatible hazardous waste container.[3][6] This container should be clearly labeled as "Hazardous Waste."[6]

    • Do not empty leftover solutions from their original containers; they can be disposed of "as is."[6]

  • Labeling: The hazardous waste label must be completed with the following information:

    • The full chemical name: "this compound" (no abbreviations).[6]

    • The name of the Principal Investigator (PI).[6]

    • The laboratory location (building and room number).[6]

    • Contact information for the research team.[6]

  • Storage: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be secure and regularly inspected.[6]

  • Spill Management: In the event of a spill, prevent further leakage and keep the material away from drains or water courses.[1]

    • Absorb solutions with a non-combustible, absorbent material (e.g., diatomite, universal binders).[1]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

    • Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[1]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3][6]

    • The ultimate disposal method for investigational drugs is typically incineration at a permitted hazardous waste facility.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Contaminated with other hazardous materials? A->B C Segregate and follow specific disposal protocol for combined waste B->C Yes D Place in designated, compatible hazardous waste container B->D No E Label container with full chemical name, PI, and location D->E F Store in secure Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Incineration at a permitted hazardous waste facility G->H

References

Personal protective equipment for handling Braco-19 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for Braco-19 trihydrochloride, a potent telomerase and telomere inhibitor.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed (Oral, Category 3).[1] It is crucial to handle this compound with care in a laboratory setting equipped with appropriate safety measures.

Engineering Controls:

  • Work should be conducted in areas with adequate exhaust ventilation.[1]

  • An accessible safety shower and eye wash station must be readily available.[1]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is required to minimize exposure. This includes:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles
Hand Protection Protective gloves (e.g., nitrile rubber)
Skin/Body Protection Impervious clothing, such as a lab coat
Respiratory Protection A suitable respirator should be used

Table 1: Recommended Personal Protective Equipment for Handling this compound.

Safe Handling and Storage

Handling:

  • Avoid inhalation of dust, vapors, or mist.[1]

  • Prevent contact with eyes and skin.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a locked-up, designated area.[1]

  • For long-term storage of the solid form, -20°C for up to 3 years is recommended.

  • In solvent, store at -80°C for up to 1 year.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes. Call a physician.[1]

  • Inhalation: Move the individual to fresh air immediately.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]

Spill Response: In the event of a spill, it is critical to prevent further leakage and ensure the safety of laboratory personnel.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal evacuate Evacuate Personnel to Safe Areas ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Full PPE ventilate->ppe prevent_spread Prevent Further Leakage/Spillage ppe->prevent_spread Proceed with Caution absorb Absorb with Inert Material (e.g., Diatomite) prevent_spread->absorb decontaminate Decontaminate Surfaces and Equipment with Alcohol absorb->decontaminate collect Collect Contaminated Material decontaminate->collect dispose Dispose of Waste According to Local Regulations collect->dispose

Caption: Workflow for handling a this compound spill.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] Do not allow the product to enter drains or watercourses.[1]

This information is intended to be a guide and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) and institutional safety protocols before handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.